molecular formula C13H24N2O6 B168320 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid CAS No. 104010-92-6

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B168320
CAS No.: 104010-92-6
M. Wt: 304.34 g/mol
InChI Key: UDZLUXXCXDIIOK-UHFFFAOYSA-N
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Description

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a protected amino acid derivative valuable in organic synthesis and peptide chemistry. The compound features a molecular formula of C 13 H 24 N 2 O 6 and a molecular weight of 304.33 g/mol . It is typically supplied as a white to yellow solid . This molecule serves as a crucial building block for the introduction of a 2,3-diaminopropanoic acid moiety into more complex structures, particularly in solid-phase peptide synthesis (SPPS). The two tert-butoxycarbonyl (Boc) groups protect the amine functionalities, allowing for selective deprotection and controlled chain elongation. This makes the reagent essential for constructing peptides and modified biomolecules for research in medicinal chemistry and drug discovery. For research and development use only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZLUXXCXDIIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization methods for Boc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Nα,Nβ-di-Boc-L-2,3-diaminopropionic Acid

Abstract

Nα,Nβ-di-Boc-L-2,3-diaminopropionic acid, hereafter referred to as Boc-Dap(Boc)-OH, is a pivotal building block in modern peptide synthesis and drug development. Its unique structure, with both the alpha (α) and beta (β) amino groups protected by the acid-labile tert-butyloxycarbonyl (Boc) group, offers synthetic chemists precise control over subsequent derivatization pathways. The rigorous and unambiguous characterization of this reagent is not merely a quality control checkpoint; it is the foundation upon which the integrity of all subsequent synthetic work is built. This guide provides a comprehensive, field-tested framework for the multi-technique characterization of Boc-Dap(Boc)-OH, grounded in the principles of structural verification, purity assessment, and stability analysis. We will explore the causality behind method selection and provide detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Characterization

No single analytical technique can furnish a complete profile of a complex molecule like Boc-Dap(Boc)-OH. A robust characterization strategy relies on an orthogonal approach, wherein multiple techniques, each probing different molecular properties, are used to build a self-validating dossier of evidence. Mass spectrometry confirms the molecular weight, nuclear magnetic resonance spectroscopy elucidates the precise atomic structure, chromatography assesses purity, infrared spectroscopy verifies functional groups, and thermal analysis profiles stability. The convergence of data from these disparate methods provides the highest degree of confidence in the material's identity and quality.

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of Boc-Dap(Boc)-OH.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Purity & Stability Assessment Initial_MS Mass Spectrometry (MS) Confirm MW NMR_H ¹H NMR Proton Environment & Stoichiometry Initial_MS->NMR_H Proceed if MW correct Initial_FTIR FT-IR Spectroscopy Confirm Functional Groups Initial_FTIR->NMR_H NMR_C ¹³C NMR Carbon Skeleton NMR_H->NMR_C Detailed Structure HPLC HPLC Quantitative Purity NMR_C->HPLC Proceed if structure confirmed Thermal TGA / DSC Thermal Stability & Solvation HPLC->Thermal Final Quality Assurance Batch New Batch of Boc-Dap(Boc)-OH Batch->Initial_MS Identity Check Batch->Initial_FTIR Group Check G M [M+H]⁺ m/z 305.17 F1 [M+H - C₄H₈]⁺ m/z 249.15 M->F1 - 56 Da F2 [M+H - Boc]⁺ m/z 205.12 M->F2 - 100 Da F3 [M+H - C₄H₈ - Boc]⁺ m/z 149.10 F1->F3 - 100 Da F2->F3 - 56 Da F4 [M+H - 2xBoc]⁺ m/z 105.07 F2->F4 - 100 Da

An In-depth Technical Guide to Nα,Nβ-bis-Boc-L-2,3-diaminopropionic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid is a non-canonical amino acid derivative that has become an indispensable tool in the fields of peptide chemistry, drug development, and materials science. Its unique structure, featuring two tert-butyloxycarbonyl (Boc) protecting groups on both the alpha (α) and beta (β) amino functionalities, provides chemists with exceptional control over synthetic pathways. This guide offers a comprehensive exploration of its chemical properties, reactivity, and critical applications, providing researchers and drug development professionals with the foundational knowledge required to leverage this versatile building block effectively.

The strategic placement of two acid-labile Boc groups allows for the selective and stepwise manipulation of the amino groups, making it a crucial component in the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[1][2] Its dicyclohexylammonium (DCHA) salt form is often utilized to enhance stability and improve handling characteristics, making it well-suited for a variety of laboratory applications.[1]

Molecular Structure and Physicochemical Properties

The core of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid's utility lies in its molecular architecture. The presence of two bulky, hydrophobic Boc groups significantly influences its solubility, stability, and reactivity.

Caption: Molecular structure of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Synonyms Boc-L-Dap(Boc)-OH, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid[3]
CAS Number 88971-40-8[3]
Molecular Formula C₁₃H₂₄N₂O₆[3]
Molecular Weight 304.34 g/mol [3]
Appearance White to off-white powder[1]
Storage Conditions 0 - 8 °C[1]
DCHA Salt CAS 201472-68-6[1]
DCHA Salt Formula C₁₃H₂₄N₂O₆·C₁₂H₂₃N[1]
DCHA Salt MW 485.63 g/mol [1]
DCHA Salt Optical Rotation [α]²²_D_ = +10 ± 2º (c=1 in MeOH)[1]

The dicyclohexylammonium (DCHA) salt form is frequently supplied to improve the compound's shelf-life and solubility in organic solvents commonly used in synthesis.[1]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural verification.

  • ¹H NMR: A key diagnostic signal is a strong singlet observed at approximately 1.4 ppm.[4] This peak corresponds to the 18 equivalent protons of the two tert-butyl groups on the Boc protectors, providing definitive evidence of their presence.

  • ¹³C NMR: The carbon spectrum shows characteristic signals for the Boc groups, including the carbons of the methyl groups at ~28 ppm and the quaternary carbons at ~80 ppm.[4] The chemical shifts of the α- and β-carbons change upon peptide bond formation, which can be used to confirm successful incorporation into a peptide chain.[4]

Protocol: 1D NMR Analysis

  • Sample Preparation: Accurately weigh ~5 mg of the compound.

  • Dissolution: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and identify the characteristic Boc group singlet.[4]

High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase HPLC is the standard method for assessing the purity of the amino acid derivative and subsequent peptides. The two hydrophobic Boc groups lend themselves to excellent resolution on C18 columns.[4]

Protocol: Analytical RP-HPLC for Purity Assessment

  • Sample Preparation: Create a 1 mg/mL stock solution by dissolving the sample in a mixture of 95% water / 5% acetonitrile / 0.1% TFA.[4] Filter through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Instrumentation & Conditions:

    • Instrument: Standard HPLC or UPLC system with a UV detector.[4]

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[4]

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.[4]

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: 214 nm (for the peptide backbone).[4]

    • Gradient: Optimize based on hydrophobicity, typically 5% to 95% Solvent B over 30 minutes.[4]

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total peak area, multiplied by 100.[4]

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis A Dissolve Sample (1 mg/mL in Solvent A) B Vortex to Mix A->B C Filter (0.22 µm syringe filter) B->C D Inject into HPLC (C18 Column) C->D Inject into vial E Run Gradient (5-95% ACN w/ TFA) D->E F Detect at 214 nm E->F G Integrate Peaks F->G Generate Chromatogram H Calculate Purity G->H

Caption: Experimental workflow for RP-HPLC purity analysis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid is dictated by the reactivity of its protected amino groups and its single carboxylic acid function.

Boc Group Deprotection

The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.[5] The standard method for Boc cleavage is treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[5][6]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is scavenged to prevent side reactions. The resulting carbamic acid is unstable and decomposes to release the free amine and carbon dioxide.

Protocol: Standard Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected compound in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.[5][6]

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with the solvent (e.g., 25-50% TFA in DCM).[6][7]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5][7]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting amine salt can often be precipitated by adding diethyl ether.[6]

Causality: The use of a strong acid like TFA is critical because it can efficiently protonate the Boc group, initiating its cleavage. DCM is a preferred solvent as it is relatively inert and effectively solubilizes both the starting material and the reagents. For substrates sensitive to strong acid, milder conditions or alternative deprotection strategies may be necessary.[7]

Start Nα,Nβ-bis-Boc-DAP Reagents Dissolve in DCM Add TFA (25-50%) Start->Reagents Reaction Stir at RT (30-120 min) Reagents->Reaction Evaporation Concentrate (Remove excess TFA) Reaction->Evaporation Precipitation Add Diethyl Ether Evaporation->Precipitation Product DAP · 2TFA Salt (Free Diamine) Precipitation->Product

Caption: General workflow for acid-mediated Boc deprotection.

Peptide Coupling Reactions

Once deprotected, the free amino groups of the diaminopropionic acid backbone are available for peptide bond formation. The carboxylic acid of an incoming N-protected amino acid must first be activated to facilitate the reaction. This is typically achieved using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[8]

The ability to selectively deprotect one Boc group while the other remains, or to remove both simultaneously, allows for the creation of branched or uniquely functionalized peptides, making this reagent a key building block.[1][9][10]

Key Applications in Research and Development

The unique bifunctional and stereochemically defined nature of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid makes it invaluable across several scientific domains.

  • Peptide Synthesis: It serves as a foundational building block for synthesizing peptides with unnatural backbones, cyclic peptides, and branched structures. This allows for the creation of novel molecules with tailored biological activities.[1][9][10]

  • Drug Development: The compound is crucial in medicinal chemistry for designing peptide-based therapeutics.[2][11] Incorporating this residue can enhance stability against enzymatic degradation, improve receptor binding, and modulate pharmacokinetic properties. It is also used in creating targeted drug delivery systems.[1][10]

  • Bioconjugation: It is employed in bioconjugation processes, where the amino groups can be functionalized to attach peptides to other biomolecules, surfaces, or imaging agents, which is critical for diagnostics and targeted therapies.[2][10]

  • Materials Science: Researchers are exploring its use in the development of novel biomaterials, such as hydrogels and functionalized polymers, for applications in tissue engineering and regenerative medicine.[11][12]

Conclusion

Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid is more than a simple protected amino acid; it is a sophisticated synthetic intermediate that provides a gateway to molecular complexity. Its well-defined chemical properties, predictable reactivity, and the robust protocols for its use and characterization have cemented its role as a critical component in the modern chemist's toolkit. A thorough understanding of its behavior, particularly the nuances of Boc group manipulation, is essential for leveraging its full potential in the pursuit of innovative therapeutics and advanced materials.

References

  • J&K Scientific. (n.d.). Na,b-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Org. Lett., 6, 213-215. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid. Retrieved from [Link]

  • Molecules. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

  • Chem-Space. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2015). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

Sources

Chiral synthesis of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as Nα,Nβ-di-Boc-L-diaminopropionic acid or Boc-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative of significant value in medicinal chemistry and peptide science.[1] Its structure, featuring two amino groups protected with orthogonal tert-butyloxycarbonyl (Boc) groups, makes it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[2][3] This guide provides a comprehensive overview of scientifically robust and field-proven strategies for the chiral synthesis of this important compound, with a focus on the chemical logic underpinning these methodologies, detailed experimental protocols, and the practical considerations essential for successful implementation in a research and development setting.

Introduction: The Strategic Importance of Boc-Dap(Boc)-OH

The unique structural motif of (S)-2,3-diaminopropanoic acid (L-Dap) is a cornerstone of numerous natural products, including the bleomycin family of antitumor antibiotics.[4] In synthetic applications, the orthogonally protected derivative, Boc-Dap(Boc)-OH, serves as a critical linker and conformational constraint in peptide design. The two Boc-protected amines allow for selective deprotection and functionalization, enabling the construction of branched, cyclic, or otherwise modified peptide architectures that can exhibit enhanced biological activity, stability, and receptor selectivity.[2][5]

The choice of the tert-butyloxycarbonyl (Boc) group is strategic; it is stable under a wide range of conditions, particularly basic and nucleophilic environments, but is readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[6][7][8] This acid-lability provides an orthogonal protection strategy when paired with base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz, which is fundamental to modern solid-phase peptide synthesis (SPPS).[2][6]

Physicochemical & Structural Data

A clear understanding of the target molecule's properties is paramount for its synthesis, purification, and application.

PropertyValueReferences
IUPAC Name (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[9][10]
Molecular Formula C₁₃H₂₄N₂O₆[9]
Molecular Weight 304.34 g/mol [9]
Appearance White to off-white solid[2]
Melting Point ~210 °C (with decomposition)[2]
Optical Rotation ([α]²⁰/D) +5.5 ± 1°, c = 1% in methanol:water (1:1)[2]
CAS Number 88971-40-8[9][10]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of enantiomerically pure Boc-Dap(Boc)-OH relies on establishing the (S)-stereocenter at the α-carbon. This can be achieved through several robust strategies, primarily by utilizing the chiral pool of natural amino acids or by employing asymmetric catalysis.

Strategy 1: Synthesis from L-Serine (Chiral Pool Approach)

This is arguably the most common and intuitive route, leveraging the readily available and inexpensive chiral starting material, L-Serine.[11] The core transformation involves the conversion of the C3 hydroxyl group into a protected amino group.

Causality and Rationale: The logic here is to use the pre-existing stereocenter of L-serine and perform a series of high-yielding transformations on the side chain that do not affect the chirality at the α-carbon. The key steps are the activation of the primary alcohol, nucleophilic substitution with an azide, reduction to the primary amine, and subsequent protection.

Workflow Diagram:

G cluster_0 Synthesis from L-Serine Start N-Boc-L-Serine Step1 Hydroxyl Activation (e.g., Tosylation/Mesylation) Start->Step1 TsCl, Pyridine Step2 SN2 Displacement (Sodium Azide) Step1->Step2 NaN₃, DMF Step3 Azide Reduction (e.g., Catalytic Hydrogenation) Step2->Step3 H₂, Pd/C Step4 Boc Protection of β-Amine (Boc Anhydride) Step3->Step4 (Boc)₂O, Base End (S)-2,3-Bis(Boc-amino)propanoic acid Step4->End

Caption: Workflow for the synthesis of Boc-Dap(Boc)-OH from L-Serine.

Strategy 2: Synthesis from L-Aspartic Acid (Rearrangement Approach)

This alternative chiral pool strategy begins with L-aspartic acid and utilizes a Curtius rearrangement to convert the side-chain carboxylic acid into the β-amino group.[3]

Causality and Rationale: This elegant method transforms the β-carboxyl group into a β-amino group with retention of configuration. The key is the formation of an acyl azide which, upon heating, rearranges to an isocyanate that can be trapped by an alcohol or water.[3] This route is highly efficient and provides an alternative to the direct use of azide as a nucleophile.[3]

Key Transformation: N(α)-Boc-Asp(OBn)-OH is converted to its mixed anhydride, then to an acyl azide. The subsequent Curtius rearrangement and trapping of the isocyanate with benzyl alcohol yields an N(β)-Cbz protected intermediate, which can then be manipulated to install the final Boc group.[3]

Strategy 3: Asymmetric Catalysis

For large-scale synthesis or when exploring novel analogs, catalytic asymmetric methods offer high efficiency and enantioselectivity.[12] A prominent example is the asymmetric hydrogenation of a prochiral enamide precursor.[13]

Causality and Rationale: This approach builds the chiral center from an achiral substrate using a chiral catalyst. An α,β-diamidoacrylate is synthesized and then subjected to hydrogenation using a chiral transition metal complex (e.g., Rhodium-DuPhos).[13] The chiral ligand environment of the metal catalyst forces the hydrogen to add to one specific face of the double bond, thereby generating the desired (S)-enantiomer with high fidelity.[13] While requiring more complex starting materials and catalysts, this method is powerful for achieving high enantiomeric excess.

Detailed Experimental Protocols

The following protocols are presented as a robust baseline for laboratory synthesis. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 4.1: Boc Protection of an Amine

This is a general and highly reliable procedure for introducing the Boc protecting group.[8][14]

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent mixture, such as 1:1 Dioxane:Water or THF:Water.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq) to the solution.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and perform an extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Protocol 4.2: Synthesis of Boc-Dap(Boc)-OH from N-Boc-L-Serine

This multi-step protocol is an adaptation of established literature procedures.[4]

Step A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve N-Boc-L-Serine (1.0 eq)[15] in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.

Step B: Azide Displacement

  • Dissolve the crude mesylate from Step A in Dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C.

  • Stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers extensively with water and brine to remove DMF and residual azide.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude β-azido derivative.

Step C: Azide Reduction

  • Dissolve the crude β-azido compound in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at ~50 psi) for 4-16 hours.[16]

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the crude (S)-2-(tert-butoxycarbonylamino)-3-aminopropanoic acid.

Step D: Final Boc Protection

  • Subject the crude product from Step C to the general Boc protection protocol described in 4.1 .

  • After work-up, the final product, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, can be purified by recrystallization or flash chromatography to achieve high purity.

Orthogonal Deprotection Logic

The utility of having two identical Boc groups is for situations where both amines are to be deprotected simultaneously. For selective functionalization, orthogonally protected versions like Fmoc-Dap(Boc)-OH are synthesized.[5] The diagram below illustrates the principle.

G cluster_0 β-Amine Deprotection cluster_1 α-Amine Deprotection Start Fmoc-Dap(Boc)-OH Acid Acid Treatment (e.g., TFA) Start->Acid Base Base Treatment (e.g., Piperidine) Start->Base Result1 Fmoc-Dap-OH (Free β-Amine) Acid->Result1 Result2 H-Dap(Boc)-OH (Free α-Amine) Base->Result2

Caption: Orthogonal deprotection strategy for Fmoc-Dap(Boc)-OH.

Conclusion

The chiral synthesis of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a well-established process that is crucial for advancing peptide chemistry and drug development. The choice of synthetic route—whether from the chiral pool of L-serine and L-aspartic acid or via asymmetric catalysis—depends on factors such as scale, cost, and available resources. The methodologies detailed in this guide are rooted in fundamental principles of organic chemistry and have been validated extensively in the field. By understanding the causality behind each transformation, researchers can confidently and efficiently produce this versatile building block for their scientific endeavors.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. BenchChem Technical Guides.
  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas III, C. F. (2002). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters.
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.
  • Maji, B., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.
  • MedChemExpress. Boc-Dap(Boc)-OH. Product Page.
  • Fisher Scientific. Amine Protection / Deprotection. Technical Resources.
  • Sigma-Aldrich. Boc-Dap-OH. Product Page.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Protection Groups.
  • BenchChem. (2025). Application Notes and Protocols: Conditions for Boc Deprotection of Mal-Dap(Boc) DCHA Conjugates. BenchChem Application Notes.
  • Czekster, C. M., et al. (2016). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC - NIH.
  • Ordóñez, M., et al. (2017). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI.
  • Aapptec Peptides. Fmoc-Dap(Boc)-OH. Product Page.
  • Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
  • Chagraoui, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.
  • D'Adamio, G., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
  • Burk, M. J., et al. (1995). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry - ACS Publications.
  • Sigma-Aldrich. Boc-Dap-OH ≥98.0% TLC. Product Page.
  • PubChem. (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid. PubChem Database.
  • Sigma-Aldrich. (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid. Product Page.
  • Sigma-Aldrich. Boc-Ser-OH. Product Page.
  • TargetMol. L-Serine. Product Page.
  • Wang, T., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. NIH.
  • AK Scientific. Chiral Synthesis. Product Catalog.
  • Fisher Scientific. N-(tert-Butoxycarbonyl)-L-serine. Product Page.
  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society.
  • Iizuka, T., et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI.

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An In-depth Technical Guide to the Solubility of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, a key building block in synthetic chemistry, presents unique solubility challenges and opportunities. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility in organic solvents. By detailing both theoretical principles and robust experimental protocols, this document equips researchers with the necessary tools to effectively select solvents and quantify solubility, ensuring procedural integrity and enhancing research outcomes in peptide synthesis and drug development.

Introduction: The Role of this compound in Modern Synthesis

This compound is a derivative of 2,3-diaminopropanoic acid, where both amino groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This protection strategy is fundamental in peptide synthesis and the broader field of organic chemistry, as it allows for the selective reaction of other functional groups.[] The Boc groups are stable under many reaction conditions but can be readily removed with acid, making them an invaluable tool for multistep syntheses.[4]

The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, and purification. A thorough understanding of its behavior in various organic solvents is paramount for developing efficient and scalable synthetic processes, particularly in the pharmaceutical industry where Good Manufacturing Practices (GMP) require well-defined and controlled procedures.[5]

Physicochemical Properties and Their Impact on Solubility

The solubility of this compound is governed by the interplay of its distinct structural features:

  • Molecular Formula : C₁₃H₂₄N₂O₆[1]

  • Molecular Weight : Approximately 304.34 g/mol [1][2]

  • The Carboxylic Acid Group (-COOH) : This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar solvents.

  • The Boc Protecting Groups (-C(CH₃)₃OCO-) : These two groups are bulky and nonpolar (lipophilic). They significantly increase the molecule's size and hydrocarbon character, which favors solubility in nonpolar organic solvents.[]

  • Amide Linkages (-NH-CO-) : These linkages have some polar character and can participate in hydrogen bonding.

The overall solubility profile is a direct consequence of the balance between the polar carboxylic acid moiety and the nonpolar Boc groups. The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another.

Theoretical Solubility Profile in Common Organic Solvents

Based on the compound's structure, we can predict its likely solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the carboxylic acid group. However, the bulky, nonpolar Boc groups may limit high solubility. Moderate solubility is generally expected. Studies on similar amino acid derivatives have shown that solubility tends to decrease as the hydrophobicity of the alcohol solvent increases (e.g., from methanol to propanol).[8]

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)) : These solvents are polar but do not donate hydrogen bonds. They are often excellent solvents for a wide range of organic molecules. DMF and DMSO are particularly effective at solvating polar and nonpolar moieties, making them strong candidates for dissolving this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene) : The presence of the polar carboxylic acid group will likely make the compound poorly soluble in these solvents. The nonpolar character of the Boc groups is insufficient to overcome the polarity of the acid function.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) : These solvents have intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar features. Good solubility is anticipated in DCM and chloroform, which are common solvents for peptide synthesis.

Experimental Protocol for Determining Solubility

To ensure scientific rigor, a standardized experimental procedure is essential for determining solubility. The isothermal equilibrium "shake-flask" method is a widely accepted and recommended approach.[9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or test tubes with screw caps[10]

  • Analytical balance

  • Vortex mixer and orbital shaker with temperature control[9]

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Step-by-Step Methodology:
  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a vial. This ensures that a saturated solution is formed. b. Add a known volume of the selected organic solvent to the vial.[10] c. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). b. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] The solution and excess solid should be in constant contact.[9]

  • Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification: a. Prepare a series of standard solutions of the compound in the same solvent with known concentrations. b. Analyze both the standard solutions and the filtered sample solution using a validated analytical method like HPLC. c. Construct a calibration curve from the standard solutions. d. Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_equil 2. Equilibration A Add excess solid compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C Seal vial D Allow excess solid to settle C->D Achieve equilibrium E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F H Analyze standards and sample (e.g., HPLC) F->H Analyze filtrate G Prepare standard solutions G->H I Calculate solubility from calibration curve H->I

Sources

The Strategic Scaffold: A Technical Guide to the Discovery and Application of Orthogonally Protected Di-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise molecular architecture of therapeutic peptides and complex organic molecules hinges on the strategic manipulation of reactive functional groups. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and application of orthogonally protected di-amino acids. We will delve into the foundational principles of peptide chemistry that necessitated the development of protecting groups, chart the evolution of orthogonal protection strategies, and provide detailed methodologies for the synthesis and utilization of these critical building blocks. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of orthogonally protected di-amino acids in their synthetic endeavors.

The Genesis of Control: The Imperative for Protecting Groups in Peptide Synthesis

The synthesis of peptides, the assembly of amino acids into a defined sequence, is a cornerstone of chemical biology and drug discovery. Each amino acid possesses at least two reactive moieties: an α-amino group and an α-carboxyl group. Unchecked, these functional groups would react indiscriminately, leading to a chaotic mixture of oligomers and undesirable side products. The imperative to control the formation of the peptide bond, the amide linkage between the carboxyl group of one amino acid and the amino group of another, gave rise to the concept of "protecting groups."[1][2]

An ideal protecting group acts as a temporary shield for a reactive functional group, rendering it inert to specific reaction conditions while the desired chemical transformation occurs elsewhere in the molecule.[3] This "shield" must be readily introduced, stable during the coupling reaction, and, crucially, removable under conditions that do not compromise the newly formed peptide bond or other sensitive functionalities within the growing peptide chain.[4]

The early days of peptide synthesis were marked by the pioneering work of chemists who developed the first generation of protecting groups. The benzyloxycarbonyl (Cbz or Z) group , introduced by Bergmann and Zervas, was a significant breakthrough, allowing for the controlled synthesis of small peptides.[2] However, its removal typically required harsh conditions like catalytic hydrogenolysis, limiting its applicability to more complex molecules.

The advent of the tert-butoxycarbonyl (Boc) group by Louis A. Carpino in the late 1950s represented a major leap forward.[] The Boc group's lability to acid provided a milder deprotection method, greatly expanding the scope of peptide synthesis. This set the stage for one of the most transformative innovations in the field: solid-phase peptide synthesis.

A Paradigm Shift: Merrifield's Solid-Phase Peptide Synthesis and the Dawn of Orthogonality

In the early 1960s, R. Bruce Merrifield revolutionized peptide synthesis with his invention of Solid-Phase Peptide Synthesis (SPPS) , an achievement for which he was awarded the Nobel Prize in Chemistry in 1984.[6][7][8] Merrifield's ingenious approach involved anchoring the C-terminal amino acid to an insoluble polymer support (resin).[9] This allowed for the sequential addition of amino acids with the growing peptide chain remaining attached to the solid support. The key advantage of this method was the ability to use large excesses of reagents to drive reactions to completion, with purification at each step simplified to a mere washing of the resin.[9]

The initial SPPS strategies primarily utilized the Boc group for temporary protection of the α-amino group and benzyl-based groups for side-chain protection.[10] While effective, this "Boc/Bzl" strategy was not truly orthogonal, as both types of protecting groups were removed by acid, albeit at different concentrations.[11] This lack of true orthogonality could lead to the premature removal of side-chain protecting groups during the repetitive acid-mediated deprotection of the α-amino group, resulting in unwanted side reactions and impurities, especially in the synthesis of long peptides.

This challenge highlighted the need for a truly orthogonal protection strategy , where different classes of protecting groups could be removed under distinct and non-interfering chemical conditions.[11] This concept is the bedrock of modern, complex organic synthesis.

The breakthrough in orthogonal SPPS came with the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group , also by Louis A. Carpino, in 1970.[3][12] The Fmoc group is stable to acid but readily cleaved by a mild base, typically a solution of piperidine in an organic solvent.[] This discovery enabled the now-ubiquitous Fmoc/tBu strategy , where the Fmoc group provides temporary α-amino protection, and acid-labile tert-butyl (tBu)-based groups protect the side chains.[10][11] This combination allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection, which is then removed in a final acid cleavage step along with the cleavage of the peptide from the resin.[13]

Diagram 1: The Principle of Orthogonal Protection in SPPS.

The Rise of Di-Amino Acids: Versatile Scaffolds for Complexity

With robust orthogonal protection strategies in hand, chemists could turn their attention to creating more complex peptide architectures beyond simple linear chains. This led to a growing interest in di-amino acids , which possess two amino groups. These versatile building blocks serve as critical branching points for the synthesis of:

  • Branched and Dendrimeric Peptides: Mimicking post-translationally modified proteins or creating multivalent ligands for enhanced receptor binding.

  • Cyclic Peptides: Constraining the peptide backbone to increase metabolic stability, receptor affinity, and cell permeability.

  • Peptide Conjugates: Attaching moieties such as lipids, carbohydrates, or fluorescent labels to specific sites on a peptide.

The most commonly utilized di-amino acids in this context are derivatives of lysine, ornithine, 2,4-diaminobutanoic acid (Dab), and 2,3-diaminopropionic acid (Dap).[12][14] The key to their successful application lies in the orthogonal protection of their two amino groups . This allows for the selective deprotection and elaboration of one amino group while the other remains shielded, providing precise control over the synthetic route.

A quintessential example of an orthogonally protected di-amino acid is Fmoc-Lys(Boc)-OH .[9][15] Here, the α-amino group is protected with the base-labile Fmoc group, allowing its incorporation into the growing peptide chain via standard SPPS. The ε-amino group on the side chain is protected with the acid-labile Boc group. This orthogonal arrangement enables the ε-amino group to be deprotected at a later stage for side-chain modification, such as branching or cyclization, without affecting the peptide backbone.

Synthesis of Orthogonally Protected Di-Amino Acids: A Technical Overview

The synthesis of orthogonally protected di-amino acids is a critical aspect of their application. Several synthetic strategies have been developed, often starting from readily available amino acid precursors.

Synthesis of Orthogonally Protected 2,3-Diaminopropionic Acid (Dap)

A common route to orthogonally protected Dap involves the use of a Curtius rearrangement starting from a protected aspartic acid derivative.[7][8] This method is cost-effective and allows for the introduction of different protecting groups.

Protocol: Synthesis of Nα-Boc-Nβ-Cbz-L-Dap [7]

  • Starting Material: Commercially available Nα-Boc-L-Asp(OBn)-OH.

  • Activation: The side-chain carboxylic acid is converted to an acyl azide. This is typically achieved by forming a mixed anhydride with a chloroformate, followed by reaction with sodium azide.

  • Curtius Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas and the formation of an isocyanate intermediate.

  • Trapping of the Isocyanate: The isocyanate is then reacted with benzyl alcohol to form the Cbz-protected β-amino group.

  • Work-up and Purification: The final product is purified by standard chromatographic techniques.

Synthesis of Orthogonally Protected 2,4-Diaminobutanoic Acid (Dab)

A similar strategy can be employed for the synthesis of orthogonally protected Dab, starting from a protected glutamic acid derivative.[14]

Protocol: Synthesis of Fmoc-Dab(Boc)-OH [14]

  • Starting Material: Fmoc-L-Glu-OtBu.

  • Side-Chain Carboxyl Activation: The side-chain carboxyl group is converted to an acyl azide via a mixed anhydride method.

  • Curtius Rearrangement and Trapping: The acyl azide undergoes a Curtius rearrangement, and the resulting isocyanate is trapped with tert-butanol to form the Boc-protected δ-amino group.

  • Deprotection of C-terminal Ester: The C-terminal tert-butyl ester is selectively removed under acidic conditions to yield the final product.

Diagram 2: Synthetic Pathway for Orthogonally Protected Dap.

Applications in Drug Discovery and Chemical Biology

The ability to synthesize complex peptide architectures using orthogonally protected di-amino acids has had a profound impact on drug discovery and chemical biology.

  • Peptide-Based Therapeutics: Many modern peptide drugs incorporate non-natural amino acids and complex structures to enhance their therapeutic properties. Orthogonally protected di-amino acids are instrumental in creating these next-generation therapeutics, for example, in the development of GLP-1 analogues for the treatment of diabetes.

  • Combinatorial Libraries: The use of orthogonally protected di-amino acids in SPPS allows for the generation of large combinatorial libraries of branched or cyclic peptides.[6] These libraries can be screened for high-affinity binders to specific biological targets, accelerating the drug discovery process.

  • Molecular Probes: By attaching fluorescent dyes, biotin, or other reporter molecules to the side chains of di-amino acids, researchers can create sophisticated molecular probes to study biological processes in real-time.[9]

Conclusion and Future Outlook

The journey from the early struggles of peptide synthesis to the sophisticated control offered by orthogonal protection strategies is a testament to the ingenuity of organic chemists. The development and application of orthogonally protected di-amino acids represent a significant milestone in this journey, providing the tools to construct molecules of increasing complexity and functionality. As our understanding of biological systems deepens, the demand for precisely engineered molecules will continue to grow. The principles and methodologies outlined in this guide will undoubtedly continue to be central to the design and synthesis of the next generation of peptide-based therapeutics, diagnostics, and research tools.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Babu, V. V. S., & Ananda, K. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 36(22), 3345-3354. [Link]

  • Gokulan, K., & Khosla, C. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of peptide research, 57(4), 277–291. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • MDPI. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fmoc Amino Acids. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. [Link]

  • Devaraj, N. K., & Weissleder, R. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Orthogonally protected sugar diamino acids as building blocks for linear and branched oligosaccharide mimetics. [Link]

  • Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. RSC Publishing. [Link]

  • Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • MDPI. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]

  • ResearchGate. (n.d.). Double reductive alkylation of N a -protected diamino acids with... [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • The Nobel Prize in Chemistry 1984. (n.d.). NobelPrize.org. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

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A Senior Application Scientist's Guide to Nα,Nβ-Bis(tert-butoxycarbonyl)-L-diaminopropionic Acid (Boc-Dap(Boc)-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of peptide chemistry and therapeutic design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating structure, enhancing stability, and introducing novel functionality. Among these, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold due to its bifunctional nature, possessing both an α-amino and a β-amino group. This allows for site-specific modifications such as cyclization, branching, or the attachment of functional moieties like labels or drug payloads.

The successful integration of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a meticulous orthogonal protection strategy. Nα,Nβ-Bis(tert-butoxycarbonyl)-L-diaminopropionic acid, commonly abbreviated as Boc-Dap(Boc)-OH, is a key derivative in this context. With both amino groups shielded by the acid-labile tert-butyloxycarbonyl (Boc) group, it serves as a stable building block. While fully protected, its primary utility emerges in synthetic schemes where one Boc group is selectively removed to enable further derivatization, or it is used in concert with other orthogonally protected Dap derivatives. This guide provides a comprehensive overview of the commercial availability, core properties, and strategic applications of Boc-Dap(Boc)-OH and its related derivatives, offering field-proven insights for its effective use in research and development.

Physicochemical Properties and Structural Identity

A precise understanding of a reagent's properties is fundamental to its successful application. Boc-Dap(Boc)-OH is a white to off-white powder, and its dicyclohexylammonium (DCHA) salt form is often used to improve handling and stability.[1]

PropertyDataSource
Chemical Name Nα,Nβ-Bis(tert-butoxycarbonyl)-L-diaminopropionic acidChem-Impex[1]
Synonyms Boc-L-Dap(Boc)-OHChem-Impex[1]
CAS Number 201472-68-6 (for DCHA salt)Chem-Impex[1], Sigma-Aldrich
Molecular Formula C13H24N2O6Sigma-Aldrich
Molecular Weight 304.34 g/mol (Free Acid) / 485.66 g/mol (DCHA salt)MedChemExpress[2], Sigma-Aldrich
Purity (Typical) ≥95.0% - ≥98% (HPLC)Sigma-Aldrich, Chem-Impex[1]
Storage Conditions 0 - 8 °CChem-Impex[1]

Commercial Availability and Sourcing

Securing high-purity reagents is a critical first step for any synthetic workflow. Boc-Dap(Boc)-OH and its orthogonally protected variants are available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only purity but also the availability of technical data sheets, certificates of analysis, and responsive technical support. The dicyclohexylammonium (DCHA) salt is a common commercial form, enhancing the stability and handling of the compound.[1]

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) Boc-Dap(Boc)-OH (dicyclohexylammonium) salt201472-68-6≥95.0% (HPLC)A widely cited source for research-grade amino acids.
Chem-Impex International Nα,β-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt201472-68-6≥98% (HPLC)Provides detailed specifications and application notes.[1]
MedChemExpress Boc-Dap(Boc)-OHHY-W047799 (Cat. No.)Not specifiedSupplier for bioactive molecules and research chemicals.[2]
AAPPTec Fmoc-D-Dap(Boc)-OH198544-42-2Lot-specificSpecialist in peptides, resins, and reagents for peptide synthesis.[3]
BLD Pharm Fmoc-Dap(Boc)-OH162558-25-0Lot-specificGlobal supplier of research chemicals and intermediates.[4]

Note: The table includes related, orthogonally protected Dap derivatives like Fmoc-Dap(Boc)-OH, which are often more directly applicable in standard SPPS workflows than the di-Boc variant.

Applications in Peptide Synthesis and Drug Discovery

The unique structure of diaminopropionic acid makes it a valuable component in designing peptides with tailored properties. The β-amino group provides a secondary point for modification, distinct from the primary peptide backbone.

  • Branched and Cyclic Peptides: Dap derivatives are instrumental in creating branched peptides or for on-resin cyclization. For instance, an orthogonally protected derivative like Fmoc-Dap(Boc)-OH allows for the selective deprotection of the β-amino group (via acid treatment to remove Boc) after its incorporation into the peptide chain, enabling the synthesis of a new peptide chain from the side chain.[5]

  • Peptidomimetics and Drug Conjugation: The Dap side chain can serve as a linker to attach other molecules, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG), to enhance therapeutic properties like bioavailability and serum stability.[1][6]

  • Modulating Biological Activity: Replacing canonical amino acids like lysine with Dap can alter a peptide's conformation and charge distribution, which can fine-tune its biological activity and receptor-binding affinity.[7] This strategy has been used in the development of antimicrobial peptides and enzyme inhibitors.[8][9]

  • Nucleopeptide Assembly: Dap-based building blocks have been used to assemble novel cationic nucleopeptides capable of interacting with DNA and RNA, demonstrating high resistance to enzymatic degradation.[10][11]

Experimental Protocol: Incorporation of a Dap Residue via Boc-SPPS

The following protocol outlines the manual incorporation of a Dap residue into a peptide sequence using a Boc-based Solid-Phase Peptide Synthesis (SPPS) strategy. This workflow is foundational and illustrates the causality behind each step. The Boc/Bzl protection scheme utilizes the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection, which are cleaved with strong acids like HF.[12][13]

Materials:

  • Merrifield or MBHA resin

  • Boc-protected amino acids

  • Boc-Dap(X)-OH (where X is an orthogonal protecting group like Fmoc or Alloc)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA)

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

  • Kaiser Test Kit

Workflow:

1. Resin Preparation (Swelling)

  • Action: Place the resin in a reaction vessel and add DCM. Agitate gently for 30-60 minutes. Drain the solvent.

  • Rationale: Swelling the polystyrene resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics for subsequent steps.

2. Nα-Boc Deprotection

  • Action:

    • Add a solution of 50% TFA in DCM to the resin.[14][15]

    • Perform a brief pre-wash for 1-5 minutes, drain, and then add fresh 50% TFA/DCM.[14][15]

    • Agitate for 20-25 minutes to ensure complete removal of the Boc group.[14][15]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (5x) to remove residual acid and byproducts.[7][14]

  • Rationale: The Boc group is labile to moderate acid (TFA), while side-chain protecting groups remain intact.[13] The extensive washing is critical to remove all traces of TFA, which would otherwise protonate the amine and prevent the subsequent coupling reaction.

3. Neutralization

  • Action: Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step once. Wash with DMF (3x).

  • Rationale: After TFA treatment, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[12][13] The non-nucleophilic base DIEA deprotonates this salt to regenerate the free amine, which is necessary for it to act as a nucleophile in the coupling step.

4. Amino Acid Coupling

  • Action:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) by dissolving it with HBTU/HOBt (2-4 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the activation mixture and wait 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.[14]

    • Wash the resin with DMF and DCM.

  • Rationale: The coupling reagents (HBTU/HOBt) convert the carboxylic acid of the incoming amino acid into a highly reactive ester, making it susceptible to nucleophilic attack by the resin-bound free amine. DIEA is required to maintain a basic pH for the reaction.

5. Monitoring (Kaiser Test)

  • Action: Take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.

  • Rationale: This test provides a self-validating checkpoint. A positive result (blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow/clear beads) signifies successful and complete coupling.

6. Final Cleavage and Deprotection

  • Action: Once the peptide sequence is fully assembled, treat the peptide-resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), typically with scavengers like anisole or thioanisole.

  • Rationale: This final, harsh acidic step simultaneously cleaves the peptide from the resin support and removes the semi-permanent side-chain protecting groups.[14][16] Scavengers are crucial to "trap" the highly reactive carbocations generated during the cleavage of benzyl-based protecting groups, preventing side reactions with sensitive residues like Met or Trp.[15] The crude peptide is then precipitated, washed with cold diethyl ether, and purified, typically by RP-HPLC.

Workflow Visualization

The cyclical nature of Boc-SPPS is well-suited for visual representation, clarifying the relationship between the key stages of the synthesis.

Boc_SPPS_Workflow cluster_resin Solid Support (Resin) Resin Peptide-Resin (N-terminally Boc-Protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Resin->Deprotection Remove Boc group Neutralization Step 2: Neutralization (DIEA in DMF) Deprotection->Neutralization Exposes NH3+ TFA- salt Coupling Step 3: Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Generates free NH2 Wash Wash Steps (DCM / DMF) Coupling->Wash Couple next AA Wash->Resin Ready for next cycle

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

References

  • Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Semantic Scholar. [Link]

  • Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. AAPPTec. [Link]

  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. AAPPTec. [Link]

  • N-alpha-tert-Butyloxycarbonyl-L-2,3-diaminopropionic acid suppliers. BuyersGuideChem. [Link]

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A Technical Guide to the IUPAC Nomenclature of Boc-Protected Diaminopropionic Acid: Principles and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the systematic IUPAC nomenclature for tert-butoxycarbonyl (Boc)-protected derivatives of 2,3-diaminopropionic acid (Dap). Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the nomenclature, its practical application to various isomers, and the experimental context in which these compounds are utilized. By grounding the discussion in established IUPAC recommendations and field-proven synthetic methodologies, this guide aims to foster precision in scientific communication and practice.

The Imperative of Precision: Understanding the Nomenclature Framework

In the fields of peptide chemistry and drug design, unambiguous communication is paramount. The structural complexity of non-canonical amino acids like 2,3-diaminopropionic acid, which contains two amino groups and a chiral center, necessitates a rigorous and systematic naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides this framework, ensuring that a given name corresponds to a single, unique chemical structure.

Foundational IUPAC Principles for Amino Acid Derivatives

The systematic naming of a substituted amino acid follows a logical hierarchy. According to IUPAC recommendations, the parent structure is the amino acid itself, and substituents are named as prefixes with locants indicating their position.[1][2] For diaminopropionic acid, the parent alkane is propanoic acid. The carbon atoms are numbered starting from the carboxyl carbon as C1.[1]

  • C1 : The carboxyl carbon (-COOH).

  • C2 : The alpha-carbon (α-carbon), to which the first amino group and the side chain are attached.

  • C3 : The beta-carbon (β-carbon), which is part of the side chain.

The amino groups are designated based on the carbon atom to which they are attached. The amino group on C2 is the α-amino group (or 2-amino), and the one on C3 is the β-amino group (or 3-amino). When a substituent is attached to one of these nitrogen atoms, the locant is specified as Nα (or N2) or Nβ (or N3), respectively.[2]

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis.[3] Its systematic name is (2-methylpropan-2-yl)oxycarbonyl. In nomenclature, it is often expressed as tert-butoxycarbonyl.

Systematic Nomenclature of Boc-Protected Diaminopropionic Acid Isomers

Diaminopropionic acid is chiral at the α-carbon (C2). Therefore, it exists as two enantiomers: the L-form and the D-form, which must be specified in the IUPAC name using the stereochemical descriptors (S) and (R), respectively.[1]

The following sections detail the systematic IUPAC names for the various Boc-protected isomers of 2,3-diaminopropionic acid.

Mono-Protected Derivatives

Nα-Boc-Protected Diaminopropionic Acid

When the Boc group is on the α-amino group, it is treated as a substituent on the 2-amino position.

  • L-isomer: (2S)-2-{[( tert-butoxy)carbonyl]amino}-3-aminopropanoic acid

  • D-isomer: (2R)-2-{[( tert-butoxy)carbonyl]amino}-3-aminopropanoic acid[4]

Nβ-Boc-Protected Diaminopropionic Acid

When the Boc group protects the β-amino group, it is named as a substituent on the 3-amino position.

  • L-isomer: (2S)-2-amino-3-{[( tert-butoxy)carbonyl]amino}propanoic acid

  • D-isomer: (2R)-2-amino-3-{[( tert-butoxy)carbonyl]amino}propanoic acid

The logical relationship for determining the correct IUPAC name for mono-protected Dap is illustrated below.

G cluster_start Starting Point cluster_protection Protection Site cluster_nomenclature IUPAC Nomenclature start Identify Dap Isomer (L- or D-) alpha α-Amino Group (Nα) start->alpha Boc on C2 amine beta β-Amino Group (Nβ) start->beta Boc on C3 amine name_alpha (2S)- or (2R)-2-{[(tert-butoxy)carbonyl]amino} -3-aminopropanoic acid alpha->name_alpha name_beta (2S)- or (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino} propanoic acid beta->name_beta

Caption: Logical workflow for naming mono-Boc-protected Dap.

Di-Protected Derivatives

When both amino groups are protected by Boc groups, the name reflects both substitutions.

  • L-isomer: (2S)-2,3-bis{[( tert-butoxy)carbonyl]amino}propanoic acid

  • D-isomer: (2R)-2,3-bis{[( tert-butoxy)carbonyl]amino}propanoic acid

Orthogonally Protected Derivatives

In solid-phase peptide synthesis (SPPS), it is often necessary to use protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[5][6] For Dap, this typically involves protecting one amino group with Boc (acid-labile) and the other with Fmoc (9-fluorenylmethyloxycarbonyl, base-labile) or Cbz (benzyloxycarbonyl, removed by hydrogenolysis).

  • Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: (2S)-3-{[( tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid[7]

  • Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid: (2S)-2-{[( tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

  • Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid: (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[( tert-butoxy)carbonyl]amino}propanoic acid[8]

A summary of the IUPAC names for various Boc-protected L-2,3-diaminopropionic acid derivatives is presented in the table below.

Protection SchemeStereochemistrySystematic IUPAC Name
Nα-Boc L- / (S)-(2S)-2-{[( tert-butoxy)carbonyl]amino}-3-aminopropanoic acid
Nβ-Boc L- / (S)-(2S)-2-amino-3-{[( tert-butoxy)carbonyl]amino}propanoic acid
Nα,Nβ-di-Boc L- / (S)-(2S)-2,3-bis{[( tert-butoxy)carbonyl]amino}propanoic acid
Nα-Fmoc-Nβ-Boc L- / (S)-(2S)-3-{[( tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Field-Proven Insights: Synthesis and Application

The choice of protecting group strategy is dictated by the intended application. Orthogonally protected Dap derivatives are invaluable for synthesizing branched or cyclic peptides, or for post-synthesis modification of the side-chain amine.

Synthesis of Orthogonally Protected Diaminopropionic Acid

A common and efficient method for synthesizing orthogonally protected Dap is from a protected aspartic acid derivative via a Curtius rearrangement.[9][10] This reaction converts a carboxylic acid to an isocyanate, which can then be trapped with an alcohol to form a carbamate, effectively installing a protected amino group.[11][12] The causality behind this choice is that it allows for the stereospecific introduction of the β-amino group while retaining the α-carbon's configuration.

G cluster_synthesis Synthesis via Curtius Rearrangement Asp Nα-Boc-L-Aspartic Acid (Side chain activated) AcylAzide Acyl Azide Intermediate Asp->AcylAzide DPPA, TEA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) -N2 ProtectedDap Nα-Boc-Nβ-Cbz-L-Dap Isocyanate->ProtectedDap Benzyl Alcohol (Nucleophilic trap)

Caption: Workflow for the synthesis of orthogonally protected Dap.

Experimental Protocol: Synthesis of Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid methyl ester

This protocol is adapted from a reported efficient synthesis employing a Curtius rearrangement.[8]

  • Starting Material: Nα-Boc-L-aspartic acid β-methyl ester.

  • Acyl Azide Formation: To a solution of the starting material (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise.

  • Curtius Rearrangement: After stirring at 0 °C for 2 hours, the reaction mixture is heated to 80 °C. The progress of the rearrangement is monitored by the evolution of N2 gas.

  • Isocyanate Trapping: Once the rearrangement is complete, benzyl alcohol (1.5 equivalents) is added to the reaction mixture, which is then stirred at 80 °C for 12 hours to trap the isocyanate intermediate, forming the Cbz-protected β-amino group.

  • Work-up and Purification: The reaction mixture is cooled, washed sequentially with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid methyl ester.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of an orthogonally protected Dap derivative, such as Nα-Fmoc-Nβ-Boc-L-Dap-OH, allows for the selective deprotection of the β-amino group on the solid support for side-chain modification, while the peptide chain is elongated using standard Fmoc-based SPPS.[5]

Experimental Protocol: Incorporation of an Fmoc-Dap(Boc)-OH residue in Fmoc-SPPS

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine (e.g., after Fmoc deprotection with 20% piperidine in DMF).

  • Activation: In a separate vessel, pre-activate Nα-Fmoc-Nβ-Boc-L-Dap-OH (3 equivalents relative to resin loading) with a coupling agent like HBTU (2.9 equivalents) and an additive such as HOBt (3 equivalents) in DMF. Add a base, typically diisopropylethylamine (DIEA, 6 equivalents), to initiate activation.[13]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction is verified using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates that all free amines have reacted.[13]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide is now ready for the next cycle of deprotection and coupling.

This self-validating system, with the Kaiser test checkpoint, ensures high fidelity in peptide synthesis. The choice of an orthogonal pair like Fmoc/Boc is causal to achieving selective side-chain manipulation, a cornerstone of modern peptide chemistry.

Conclusion

A precise understanding and application of IUPAC nomenclature are fundamental to scientific rigor in chemical and pharmaceutical research. This guide has systematically deconstructed the naming conventions for Boc-protected diaminopropionic acid, grounding the principles in authoritative IUPAC rules. By integrating this with field-proven synthetic protocols and explaining the causality behind strategic choices in peptide synthesis, we provide researchers with a comprehensive resource. Adherence to these standards ensures clarity, reproducibility, and the advancement of complex molecular design and development.

References

  • BenchChem (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

  • Fisher Scientific. N(alpha)-Boc-D-2,3-diaminopropionic acid, 97%.

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.

  • The Organic Chemistry Tutor (2022). Boc Deprotection Mechanism. YouTube.

  • Moss, G. P. (1983). Nomenclature and Symbolism for Amino Acids and Peptides (Recommendations 1983). IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN).

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection.

  • Fisher Scientific. Amine Protection / Deprotection.

  • IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624.

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.

  • BenchChem (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).

  • Teng, H., et al. (2006). Facile Way to Synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐ Diaminopropionic Acid Derivatives via 5‐Oxazolidinone. Synthetic Communications, 36(24).

  • BenchChem (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • Chemistry Stack Exchange. (2022). Amino Acid Derivative Naming Conventions.

  • LibreTexts Chemistry. (2022). Nomenclature of Amino acids.

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • Alfa Chemistry. Curtius Rearrangement.

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • University of Glasgow. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.

  • Wikipedia. Curtius rearrangement.

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

  • BenchChem (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid.

  • Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Kumar, S., & Singh, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health.

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). Nomenclature and Symbolism for Amino Acids and Peptides.

  • Organic Chemistry Portal. Curtius Rearrangement.

  • Chem-Impex. Nβ-Boc-L-2,3-diaminopropionic acid.

  • Aapptec Peptides. N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid.

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.

  • Wikipedia. Amino acid.

  • Digital.CSIC. (2014). Solid-phase peptide synthesis.

  • BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • National Institutes of Health. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity.

  • ACD/Labs. Rule C-15.1 Numbering of Compounds (Substitutive Nomenclature).

  • IUPAC. Blue Book P-10.

  • The Organic Chemistry Tutor. (2023). How To Assign Locants For IUPAC Naming?. YouTube.

  • Chem-Impex. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.

  • BOC Sciences. BOC-Amino Acids.

  • PubMed. (1979). Chemical Synthesis of N beta-oxalyl-L-alpha, Beta-Diaminopropionic Acid and Optical Specificity in Its Neurotoxic Action.

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-L-Dap(Boc)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid, or Boc-L-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide chemistry. Its unique structure, with both the α-amino and β-amino groups protected by the acid-labile tert-butyloxycarbonyl (Boc) group, offers a strategic approach for introducing a primary amine into a peptide backbone. This guide provides a comprehensive overview of Boc-L-Dap(Boc)-OH, detailing its properties, strategic applications, and validated protocols for its successful incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The causality behind experimental choices, potential side reactions, and troubleshooting are discussed to ensure scientific integrity and reproducible outcomes.

Introduction: The Strategic Value of Diaminopropionic Acid in Peptide Design

2,3-diaminopropionic acid (Dap) is a valuable residue for peptide chemists seeking to introduce novel functionalities.[1] The side-chain primary amine provides a versatile handle for various modifications, including:

  • Peptide Branching and Cyclization: Creating complex topologies to enhance receptor binding or improve stability.[2]

  • Conjugation: Attaching payloads such as imaging agents, toxins, or pharmacokinetic modifiers.

  • Modulating Physicochemical Properties: Introducing a positive charge at physiological pH to improve solubility or cell penetration.

The success of incorporating Dap hinges on a robust protecting group strategy. Boc-L-Dap(Boc)-OH employs a non-orthogonal protection scheme where both amino groups are masked with the same acid-labile Boc group. This is distinct from orthogonally protected derivatives like Boc-Dap(Fmoc)-OH, where the side-chain amine can be selectively deprotected on-resin.[3] The choice of Boc-L-Dap(Boc)-OH is therefore a deliberate one, typically employed when the β-amino group is intended to be revealed simultaneously with the final peptide cleavage from the resin.

Physicochemical Properties of Boc-L-Dap(Boc)-OH

A clear understanding of the building block's properties is fundamental to its successful application.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₄N₂O₆[4]
Molecular Weight 304.34 g/mol N/A
Appearance White to off-white solid/powder[4]
Stereochemistry L-configuration (S)[2]
Protection Scheme Non-Orthogonal (Both Boc groups are acid-labile)[5]
Solubility Soluble in DMF, DCM (for coupling)General SPPS Knowledge
Purity ≥95.0% (HPLC)[4]

Note: Often supplied as a dicyclohexylammonium (DCHA) salt, which must be converted to the free acid before use in some coupling protocols.[4][6]

Core Synthesis Strategy: Boc-SPPS Workflow

The incorporation of Boc-L-Dap(Boc)-OH follows the standard cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).[7] This process involves the stepwise addition of amino acids to a growing chain anchored to a solid support (resin).

The Boc-SPPS Cycle

The fundamental steps for each amino acid addition are deprotection, neutralization, and coupling.

cluster_cycle Boc-SPPS Cycle for Boc-L-Dap(Boc)-OH Resin Resin-Bound Peptide (Free Nα-Amine) Coupling Coupling: Boc-L-Dap(Boc)-OH + Activation Reagents in DMF Resin->Coupling 1. Add activated AA Wash1 Wash (DMF, DCM) Coupling->Wash1 2. Reaction complete Deprotection Boc Deprotection: ~50% TFA in DCM Wash1->Deprotection 3. Prepare for deprotection Wash2 Wash (DCM, IPA) Deprotection->Wash2 4. Remove acid & byproducts Neutralization Neutralization: ~10% DIEA in DCM/DMF Wash2->Neutralization 5. Prepare for neutralization Wash3 Wash (DCM) Neutralization->Wash3 6. Remove base Ready Ready for Next Coupling Cycle Wash3->Ready 7. Free Nα-Amine regenerated Ready->Coupling Start next cycle

Caption: The iterative cycle of Boc-SPPS for incorporating amino acids.

Why this Workflow is a Self-Validating System

This cyclical process contains inherent checkpoints. The Kaiser (ninhydrin) test is a critical qualitative tool used after the coupling step.[3] A negative result (yellow beads) validates the completion of the amide bond formation by confirming the absence of free primary amines. A positive result (blue/purple beads) indicates incomplete coupling, immediately signaling the need to repeat the step to prevent deletion sequences, thus ensuring the integrity of the final peptide.

Detailed Experimental Protocols

These protocols are designed for manual SPPS but can be adapted for automated synthesizers. Assume a starting scale of 0.2 mmol on a 100-200 mesh MBHA resin (for peptide amides) or Merrifield/PAM resin (for peptide acids).[7]

Protocol 1: Resin Preparation and N-terminal Boc Deprotection

Causality: The initial steps ensure the resin is properly solvated for optimal reaction kinetics and that the N-terminal amine of the resin-bound peptide is free and reactive for the incoming amino acid.

  • Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Pre-wash: Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 5 minutes. This pre-wash helps to remove any impurities and prepares the resin for the main deprotection step.[7]

  • Deprotection: Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes. The TFA cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[5]

  • Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and cleaved Boc byproducts.

    • DCM (3x)

    • Isopropanol (IPA) (3x)

    • DCM (3x)

Protocol 2: In-Situ Neutralization and Coupling of Boc-L-Dap(Boc)-OH

Causality: The trifluoroacetate salt of the deprotected amine is not nucleophilic. Neutralization with a non-nucleophilic base, typically Diisopropylethylamine (DIEA), is required to generate the free amine for coupling.[8] The coupling reaction itself is mediated by an activating agent to convert the carboxylic acid of Boc-L-Dap(Boc)-OH into a highly reactive species susceptible to nucleophilic attack by the resin-bound amine. HBTU is a common and efficient uronium-based activating agent.[6]

Reagent Preparation:

ReagentEquivalents (vs. Resin Loading)Purpose
Boc-L-Dap(Boc)-OH3.0Amino acid building block
HBTU2.9Coupling activator
HOBt3.0Racemization suppressant & co-activator
DIEA6.0Neutralization and activation base
  • Pre-activation Solution: In a separate vessel, dissolve Boc-L-Dap(Boc)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal volume of N,N-Dimethylformamide (DMF).

  • Resin Neutralization: Wash the deprotected resin from Protocol 1 with DMF (2x). Add a solution of 10% DIEA in DMF and agitate for 2 minutes. Repeat once. Wash with DMF (3x).

  • Activation and Coupling: Add DIEA (6.0 eq) to the pre-activation solution. The solution may change color, indicating activation. Immediately add this activated mixture to the neutralized, drained resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • Negative (Yellow): Proceed to the washing step.

    • Positive (Blue): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activated solution.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.

Protocol 3: Final Cleavage and Deprotection

Causality: After the full peptide sequence is assembled, a strong acid is required to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups, including both Boc groups on the Dap residue.[7] Scavengers are critical to trap the highly reactive carbocations (e.g., tert-butyl) generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.[5]

Cleavage Cocktail (Reagent K - Example):

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Strong acid for cleavage
Phenol5%Scavenger
Water5%Scavenger/Solubilizer
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger
  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a well-ventilated fume hood.

  • Reaction: Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the acidic filtrate. Reduce the volume of the filtrate with a gentle stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Potential Side Reactions and Mitigation

While robust, Boc-SPPS is not without potential pitfalls. Awareness of these allows for proactive mitigation.

node_main Potential Side Reactions with Boc-L-Dap(Boc)-OH node_incomplete Incomplete Coupling Cause: Steric hindrance, peptide aggregation. Consequence: Deletion sequences. Mitigation: Double couple, use stronger activators (HATU), monitor with Kaiser test. node_main->node_incomplete node_racemization Racemization Cause: Over-activation, excessive base. Consequence: Diastereomeric impurities. Mitigation: Use additives like HOBt, minimize pre-activation time. node_main->node_racemization node_cleavage Side-Chain Alkylation during Cleavage Cause: Cationic species (e.g., t-butyl) attacking nucleophilic side chains (Trp, Met). Consequence: Modified, impure peptide. Mitigation: Use an effective scavenger cocktail (e.g., Reagent K). node_main->node_cleavage

Caption: Common side reactions and strategies for their prevention.

  • Aspartimide Formation: If an Asp residue is present, the use of strong bases like DBU for neutralization (not standard in Boc-SPPS but sometimes used) should be avoided as it can catalyze intramolecular cyclization.[9] Standard DIEA neutralization minimizes this risk.

  • Diketopiperazine Formation: When synthesizing a dipeptide, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving a cyclic dipeptide. This is mitigated by coupling the third amino acid as quickly as possible after deprotecting the second.[7]

Conclusion

The successful incorporation of Boc-L-Dap(Boc)-OH into a peptide sequence is a straightforward process when guided by the principles of Boc-SPPS. The non-orthogonal protection strategy is a deliberate choice for syntheses where the simultaneous deprotection of the α- and β-amino groups during final cleavage is desired. By understanding the causality behind each step—from resin swelling to the critical role of scavengers—researchers can leverage this versatile building block to create novel peptides with enhanced functionalities for therapeutic and scientific applications. Rigorous monitoring with tools like the Kaiser test and adherence to validated protocols are paramount for achieving high-purity peptides and ensuring the scientific integrity of the work.

References

  • Antonella, C., et al. (2013). Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed Central. [Link]

  • Chandrasekhar, T., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • Ciobanu, A., et al. (2013). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]

  • Pessina, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • Chandru, K., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Semantic Scholar. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Northeastern University. Side reactions in peptide synthesis. Northeastern University Chemical Biology Program. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]

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Application of Nα,Nβ-bis-Boc-L-Diaminopropionic Acid in the Synthesis of Cationic Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Diaminopropionic Acid in Antimicrobial Peptide Development

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance.[1][2][3][4] Their efficacy often hinges on their physicochemical properties, primarily their cationicity and amphipathicity, which facilitate interaction with and disruption of microbial membranes.[3][5][6] The introduction of non-proteinogenic amino acids is a key strategy to enhance the potency, stability, and selectivity of synthetic AMPs.[7] Among these, L-2,3-diaminopropionic acid (L-Dap) is a particularly valuable building block. Its side chain contains a primary amino group, which, at physiological pH, provides an additional positive charge, thereby enhancing the peptide's overall cationicity and its affinity for negatively charged bacterial membranes.[8][9]

This application note provides a detailed guide to the use of Nα,Nβ-bis-Boc-L-diaminopropionic acid (Boc-L-Dap(Boc)-OH) in the solid-phase peptide synthesis (SPPS) of cationic antimicrobial peptides. We will delve into the rationale behind employing a Boc/Bzl protection strategy for this specific building block, provide a detailed experimental protocol, and discuss the expected outcomes and potential challenges. This guide is intended for researchers and drug development professionals engaged in the design and synthesis of novel peptide-based antimicrobial agents.

The Rationale for Employing Boc-L-Dap(Boc)-OH in Peptide Synthesis

The choice of protecting group strategy is paramount for a successful peptide synthesis.[10][11][12] While the Fmoc/tBu strategy is widely used, the Boc/Bzl approach offers distinct advantages when incorporating certain amino acids, including Dap, especially in the context of synthesizing hydrophobic or aggregation-prone peptides.[13][14]

Advantages of the Bis-Boc Protection Strategy for Dap:

  • Orthogonality in Specific Contexts: While both Boc groups are acid-labile, their removal conditions differ significantly from the benzyl-based side-chain protecting groups (e.g., Bzl for Ser/Thr, Tos for Arg) and the final cleavage from the resin, which requires strong acids like HF or TFMSA.[11] This provides a degree of practical orthogonality.

  • Prevention of Side Reactions: The Boc group on the β-amino side chain of Dap prevents this nucleophilic group from participating in unwanted side reactions, such as branching or acylation, during the coupling of subsequent amino acids.

  • Enhanced Solubility of Protected Peptides: In some cases, Boc-protected peptides exhibit better solubility in the solvents used for SPPS, which can help to mitigate aggregation of the growing peptide chain on the solid support.[14]

  • Introduction of a Branching Point: The β-amino group, once deprotected, can serve as a strategic point for peptide branching, allowing for the synthesis of multimeric peptides with potentially enhanced antimicrobial activity.[1][15]

Physicochemical Properties of Boc-L-Dap(Boc)-OH

A thorough understanding of the building block's properties is crucial for its effective use.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂O₆General Chemical Knowledge
Molecular Weight 304.34 g/mol General Chemical Knowledge
Appearance White to off-white solid[8]
Melting Point ~110-120 °C (decomposes)Typical for protected amino acids
Solubility Soluble in DMF, NMP, DCMGeneral Chemical Knowledge
Purity ≥98.0%[15]

Experimental Protocol: Synthesis of a Model Cationic AMP using Boc-L-Dap(Boc)-OH

This section details a step-by-step methodology for the manual solid-phase synthesis of a hypothetical cationic antimicrobial peptide, "AMP-Dap," with the sequence: Ac-Lys-Ala-Dap-Ala-Lys-Ala-NH₂ . This protocol utilizes the Boc/Bzl protection strategy on a MBHA resin to yield a C-terminally amidated peptide.

Materials and Reagents
  • Resin: MBHA (p-Methylbenzhydrylamine) resin, 100-200 mesh, 1% DVB, substitution level ~0.5-1.0 mmol/g.

  • Boc-Protected Amino Acids:

    • Boc-L-Dap(Boc)-OH

    • Boc-L-Lys(2-Cl-Z)-OH

    • Boc-L-Ala-OH

  • Solvents (Peptide Synthesis Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Isopropanol (IPA)

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA)

  • Reagents for Neutralization:

    • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

  • Capping Reagent:

    • Acetic anhydride (Ac₂O)

  • Cleavage Cocktail:

    • Anhydrous Hydrogen Fluoride (HF)

    • Anisole (scavenger)

  • Precipitation and Washing:

    • Cold diethyl ether

Workflow for Boc-SPPS of AMP-Dap

SPPS_Workflow cluster_0 start Start: MBHA Resin swell 1. Swell Resin (DCM) start->swell deprotect1 2. First Boc Deprotection (50% TFA in DCM) swell->deprotect1 neutralize1 3. Neutralization (10% DIEA in DCM) deprotect1->neutralize1 couple_ala1 4. Couple Boc-Ala-OH (HBTU/HOBt, DIEA) neutralize1->couple_ala1 wash1 Wash (DCM, IPA, DMF) couple_ala1->wash1 cycle Repeat Steps 2-5 for: - Boc-Lys(2-Cl-Z)-OH - Boc-Ala-OH - Boc-Dap(Boc)-OH - Boc-Ala-OH - Boc-Lys(2-Cl-Z)-OH wash1->cycle cap 6. N-terminal Acetylation (Acetic Anhydride/DIEA) cycle->cap final_wash 7. Final Wash & Dry cap->final_wash cleave 8. HF Cleavage (with Anisole) final_wash->cleave precipitate 9. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify lyophilize 11. Lyophilization purify->lyophilize end Final Peptide: Ac-Lys-Ala-Dap-Ala-Lys-Ala-NH₂ lyophilize->end

Figure 1: General workflow for the Boc-SPPS of the model antimicrobial peptide AMP-Dap.

Step-by-Step Protocol

1. Resin Preparation and Swelling: a. Place the MBHA resin (e.g., 0.2 mmol scale) in a reaction vessel. b. Swell the resin in DCM for 30 minutes, then drain the solvent.

2. First Amino Acid Coupling (Boc-Ala-OH): a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 30 minutes.[16] b. Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts. c. Neutralization: Treat the resin with 10% DIEA in DCM (2x for 2 minutes each) to neutralize the protonated amine. Wash again with DCM (3x) and DMF (3x). d. Coupling: i. In a separate vial, pre-activate Boc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 1-2 minutes. ii. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. iii. Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recouple.

3. Subsequent Amino Acid Cycles: a. Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the sequence:

  • Boc-Lys(2-Cl-Z)-OH
  • Boc-Ala-OH
  • Boc-L-Dap(Boc)-OH
  • Boc-Ala-OH
  • Boc-Lys(2-Cl-Z)-OH

4. N-terminal Capping (Acetylation): a. After the final deprotection and neutralization of the N-terminal Lys residue, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. b. Wash the resin thoroughly with DMF (3x) and DCM (3x). c. Dry the resin under a vacuum.

5. Cleavage and Deprotection: a. WARNING: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions. b. Transfer the dried peptide-resin to a pre-cooled HF cleavage apparatus. c. Add anisole (1 mL per gram of resin) as a scavenger. d. Distill anhydrous HF into the reaction vessel at -78 °C. e. Stir the mixture at 0 °C for 1-2 hours. f. Evaporate the HF under a vacuum.

6. Peptide Precipitation and Purification: a. Transfer the resin and crude peptide mixture to a centrifuge tube. b. Triturate with cold diethyl ether to precipitate the peptide. Centrifuge and decant the ether. Repeat this step 3 times. c. Dry the crude peptide pellet under a vacuum. d. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid). e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Expected Results and Data Analysis

The successful synthesis of AMP-Dap should yield a product with the correct molecular weight and a high degree of purity.

Table of Expected Outcomes
ParameterExpected ValueAnalytical Method
Crude Peptide Yield 60-80%Gravimetric analysis
Purity after RP-HPLC >95%RP-HPLC at 220 nm
Molecular Weight (Monoisotopic) 672.46 g/mol Mass Spectrometry (ESI-MS)
Antimicrobial Activity (MIC) Sequence-dependentBroth microdilution assay
Characterization
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the purified peptide. The expected monoisotopic mass for Ac-Lys-Ala-Dap-Ala-Lys-Ala-NH₂ is 672.46 Da.

  • RP-HPLC: Analytical RP-HPLC is used to assess the purity of the final product. A single major peak should be observed.

Mechanism and Causality: Why This Protocol Works

The robustness of this protocol lies in the careful selection of orthogonal protecting groups and optimized reaction conditions.

Mechanism resin Resin-Peptide-(Nα-Boc) tfa Mild Acid (50% TFA) resin->tfa Deprotection resin_free_amine Resin-Peptide-(Nα-H₂⁺) tfa->resin_free_amine neutralization Base (DIEA) resin_neutral_amine Resin-Peptide-(Nα-H) neutralization->resin_neutral_amine resin_free_amine->neutralization Neutralization activated_aa Activated Boc-AA (HBTU/HOBt) resin_neutral_amine->activated_aa Coupling coupled_peptide Resin-Peptide-AA-(Nα-Boc) activated_aa->coupled_peptide hf Strong Acid (Anhydrous HF) coupled_peptide->hf Final Cleavage final_peptide Free Peptide hf->final_peptide side_chain_pg Side-Chain PGs (e.g., 2-Cl-Z) side_chain_pg->hf

Figure 2: Chemical logic of the Boc-SPPS cycle and final cleavage.

  • Graduated Acid Lability: The Nα-Boc group is labile to moderate acid (50% TFA), allowing for its selective removal at each cycle without cleaving the more robust benzyl-based side-chain protecting groups or the peptide-resin linkage.[11][16]

  • Strong Acid for Final Cleavage: Anhydrous HF is a powerful acid required to simultaneously cleave the peptide from the MBHA resin and remove the side-chain protecting groups (e.g., 2-Cl-Z on Lys and the remaining Boc on Dap's side chain).[13][15]

  • Carbocation Scavengers: Anisole is included in the cleavage cocktail to trap reactive carbocations (e.g., tert-butyl cations from the Boc groups) that are generated during acidolysis, preventing them from causing side reactions with sensitive residues like tryptophan or methionine.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step is recommended. For notoriously difficult sequences, using a different coupling reagent like HATU or extending the coupling time may be necessary.

  • Aggregation: For hydrophobic sequences prone to aggregation, consider using chaotropic salts or performing the synthesis at an elevated temperature. The Boc strategy itself can sometimes mitigate this issue compared to Fmoc.[14]

  • Side Reactions during Cleavage: Ensure the peptide-resin is completely dry before adding HF, as water can promote side reactions. Use an adequate amount of scavenger to protect sensitive amino acids.

Conclusion

Nα,Nβ-bis-Boc-L-diaminopropionic acid is a highly effective building block for introducing cationic charges into synthetic peptides via Boc-SPPS. The protocol outlined in this application note provides a robust framework for synthesizing Dap-containing antimicrobial peptides. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this methodology to produce novel and potent AMPs for therapeutic development. The strategic incorporation of Dap offers a powerful tool to modulate the bioactivity of these important molecules, contributing to the fight against infectious diseases.[1]

References

  • Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed.
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
  • Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate.
  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. PubMed Central.
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Semantic Scholar.
  • Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Hilaris Publisher.
  • An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. Benchchem.
  • Minimal Protection Group Strategies for SPPS. CPC Scientific.
  • Biomimetic synthesis of lantibiotics. PubMed.
  • A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
  • Solid Phase Peptide Synthesis of Antimicrobial Peptides for cell Binding Studies: Characterization Using Mass Spectrometry. DTIC.
  • Application Notes and Protocols for Boc-Dap-OH in Peptide-Based Pharmaceutical Development. Benchchem.
  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides.
  • Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. PubMed Central.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
  • FMOC-Dap(Boc)-OH. Biomol.
  • Simplified scheme, exemplifying chemical synthesis of lanthionine ring... ResearchGate.
  • Methods and protocols of modern solid phase peptide synthesis. Unknown Source.
  • Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. MDPI.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Unknown Source.
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.
  • Peptide Synthesis - FAQ. AAPPTEC.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Progress in Lanthionine and Protected Lanthionine Synthesis. PubMed.
  • Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production. PubMed Central.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
  • Fmoc-L-Dap(Boc)-OH. Activotec.
  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.
  • Antimicrobial Peptide Structure and Mechanism of Action: A Focus on the Role of Membrane. PubMed.
  • A Comprehensive Overview of Antimicrobial Peptides: Broad-Spectrum Activity, Computational Approaches, and Applications. MDPI.
  • Antimicrobial peptides. Wikipedia.
  • Chemical Synthesis of Antimicrobial Peptides. PubMed.
  • Antimicrobial Peptides: An Overview of their Structure, Function and Mechanism of Action. Unknown Source.
  • Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. Unknown Source.
  • The antimicrobial peptides and their potential clinical applications. PubMed Central.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Antimicrobial peptides: mechanism of action, activity and clinical potential. PubMed Central.
  • Peptide Synthesis with the Boc Protecting Group. YouTube.
  • Anti-Microbial Peptides: The Importance of Structure-Function Analysis in the Design of New AMPs. ResearchGate.

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Mastering Amine Deprotection: A Guide to Boc Removal from 2,3-Diaminopropionic Acid (Dap) Residues in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Diaminopropionic Acid in Peptide Chemistry

2,3-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a versatile building block in contemporary peptide science. Its unique structure, featuring two primary amines—one at the α-carbon and another on the β-carbon of the side chain—offers a strategic advantage in the design of novel peptides with enhanced biological activity, modified stability, and unique structural motifs such as branching and cyclization.[1][2] The ability to selectively functionalize these two amine groups is paramount, and this hinges on a robust and selective protecting group strategy.

The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines in peptide synthesis.[1][3] Its facile removal under acidic conditions, while maintaining stability to a wide range of other reagents, makes it a cornerstone of many synthetic strategies.[4] However, when a Dap residue is incorporated into a peptide, the deprotection of its Boc group(s) requires careful consideration to ensure selectivity and avoid unwanted side reactions. This guide provides a detailed exploration of the methodologies for Boc deprotection of Dap residues in peptides, offering insights into the underlying mechanisms, comparative data, and step-by-step protocols to empower researchers in this critical synthetic step.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This is followed by the cleavage of this bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide.[3][4][5]

dot

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonated Boc Group Boc_Amine->Protonation + H+ Carbocation tert-Butyl Cation (t-Bu+) Protonation->Carbocation Cleavage Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonation->Carbamic_Acid Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2 CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

The stability of the resulting tert-butyl cation is a double-edged sword. While it drives the reaction forward, this highly reactive electrophile can also participate in side reactions, most notably the alkylation of nucleophilic amino acid side chains such as methionine, tryptophan, and tyrosine.[6][7] This necessitates the use of "scavengers" in the deprotection cocktail to trap the tert-butyl cations and prevent these unwanted modifications.[7][8]

Orthogonal Protection: The Key to Selectivity with Dap

Given that Dap possesses two amine groups, an orthogonal protection strategy is essential for selective deprotection and subsequent functionalization.[9][10] This involves using protecting groups for the α- and β-amines that can be removed under different conditions. A common and effective strategy for incorporating Dap into a peptide via Boc-based solid-phase peptide synthesis (SPPS) is to use N-α-Boc-N-β-Fmoc-Dap.[11] In this scheme:

  • The N-α-Boc group is removed with acid (e.g., TFA) during the iterative elongation of the peptide chain.

  • The N-β-Fmoc group is stable to acid but labile to base (e.g., piperidine), allowing for its selective removal at a later stage for side-chain modification.

dot

Orthogonal_Protection Dap_Protected N-α-Boc-N-β-Fmoc-Dap Deprotect_Alpha Acid Treatment (e.g., TFA) Dap_Protected->Deprotect_Alpha Deprotect_Beta Base Treatment (e.g., Piperidine) Dap_Protected->Deprotect_Beta Alpha_Deprotected N-β-Fmoc-Dap (Free α-amine) Deprotect_Alpha->Alpha_Deprotected Peptide_Elongation Peptide Chain Elongation Alpha_Deprotected->Peptide_Elongation Beta_Deprotected N-α-Boc-Dap (Free β-amine) Deprotect_Beta->Beta_Deprotected Side_Chain_Mod Side-Chain Modification Beta_Deprotected->Side_Chain_Mod

Caption: Orthogonal deprotection strategy for Dap.

Boc Deprotection Methodologies for Dap-Containing Peptides

The choice of deprotection method depends on the overall synthetic strategy, the presence of other acid-labile protecting groups, and the desired level of selectivity.

Trifluoroacetic Acid (TFA)-Based Methods

TFA is the most common reagent for Boc deprotection in SPPS.[3] It is highly effective and volatile, facilitating its removal after the reaction.

Causality Behind Experimental Choices:

  • Concentration: A concentration of 20-50% TFA in a solvent like dichloromethane (DCM) is typically sufficient for complete and rapid deprotection.[12] Higher concentrations of TFA do not necessarily lead to better results and may even be detrimental to resin swelling and solvation, potentially leading to incomplete deprotection.

  • Scavengers: The inclusion of scavengers is critical to prevent side reactions. Common scavengers and their targets include:

    • Triisopropylsilane (TIS): A general scavenger for carbocations.

    • Water: Helps to hydrolyze any remaining TFA esters and can act as a scavenger.

    • Thioanisole: Particularly effective in scavenging carbocations that could alkylate tryptophan and methionine.

    • 1,2-Ethanedithiol (EDT): Useful for preventing side reactions with tryptophan.

  • Reaction Time: Deprotection is usually complete within 30 minutes at room temperature.[13]

Quantitative Data Summary: Comparison of TFA Cocktails

Reagent CocktailComposition (v/v)Typical Reaction TimeKey AdvantagesPotential Disadvantages
Standard TFA/DCM 25-50% TFA in DCM20-30 minHighly effective, volatileHarshly acidic, may cleave other acid-labile groups
TFA/TIS/H₂O 95:2.5:2.51-2 hoursEffective for most peptidesMay not be sufficient for peptides with multiple sensitive residues
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)1-2 hoursProvides excellent protection for sensitive residuesMore complex to prepare, less volatile components

Experimental Protocol: Standard Boc Deprotection in SPPS

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3 times) to remove excess TFA.

  • Neutralization:

    • Neutralize the resin by washing with a solution of 5% diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each).

    • Wash the resin with DCM (3 times) to remove excess DIEA.

  • The resin is now ready for the next coupling step.[14]

Milder Acidic Methods: Hydrochloric Acid (HCl) in Dioxane

For substrates that are sensitive to the harshness of TFA, a solution of HCl in an organic solvent like dioxane offers a milder alternative.[12]

Causality Behind Experimental Choices:

  • Reagent: 4M HCl in dioxane is a commercially available and commonly used reagent.

  • Selectivity: This method can provide superior selectivity for the deprotection of Nα-Boc groups in the presence of other acid-labile groups, such as tert-butyl esters.

  • Product Isolation: The deprotected amine is often isolated as its hydrochloride salt, which can sometimes facilitate purification by precipitation.[12]

Experimental Protocol: Boc Deprotection with HCl in Dioxane (Solution Phase)

  • Dissolution: Dissolve the Boc-protected Dap-containing peptide in anhydrous dioxane.

  • Deprotection: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting hydrochloride salt can be used directly or neutralized with a mild base.

Non-Acidic Deprotection Methods

In cases where the peptide is extremely sensitive to acid, non-acidic methods can be employed.

  • Thermal Deprotection: Heating the Boc-protected peptide in a suitable solvent can effect deprotection without the need for any acid.[15] This method is particularly amenable to continuous flow chemistry, where temperature can be precisely controlled.[15][16]

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for Boc deprotection at room temperature. The reaction is typically clean and proceeds in high yield.[17]

Potential Side Reactions and Troubleshooting

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation.[6][7]

Side ReactionAffected Residue(s)Mitigation Strategy
t-Butylation Tryptophan, Methionine, Cysteine, TyrosineUse of scavengers (TIS, thioanisole, EDT) in the deprotection cocktail.
Aspartimide Formation Aspartic AcidCan occur under both acidic and basic conditions. Addition of HOBt to the deprotection solution can help suppress this.[6]
Incomplete Deprotection Sterically hindered residuesIncrease reaction time or use a slightly higher concentration of acid. Ensure adequate resin swelling.

Conclusion

The successful deprotection of Boc groups from 2,3-diaminopropionic acid residues in peptides is a critical step that requires a nuanced understanding of the underlying chemistry and a careful selection of reagents and conditions. While TFA-based methods remain the workhorse for their efficiency, milder acidic and non-acidic alternatives provide valuable tools for handling sensitive substrates. The implementation of an orthogonal protection strategy, such as the use of N-α-Boc-N-β-Fmoc-Dap, is paramount for achieving the selective deprotection required for the synthesis of complex and highly functionalized peptides. By understanding the principles outlined in this guide, researchers can navigate the challenges of Boc deprotection and unlock the full potential of Dap-containing peptides in their scientific endeavors.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • BenchChem. (2025).
  • Efficient, continuous N-Boc deprotection of amines using solid acid c
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
  • BenchChem. (2025). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • CPC Scientific. (n.d.).
  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2025, October 16). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
  • National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
  • AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap)
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Reddit. (2023, October 18). Boc De-protection. r/Chempros.
  • Bukovnik, U., Sala-Rabanal, M., Francis, S., Frazier, S. J., Schultz, B. D., Nichols, C. G., & Tomich, J. M. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide. Molecular pharmaceutics, 10(10), 3858–3867*.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubMed. (n.d.). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.

Sources

Coupling reagents for efficient incorporation of bis-Boc-diaminopropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Coupling Reagents for the Efficient Incorporation of Nα,Nβ-bis-Boc-L-Diaminopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Diaminopropionic Acid in Peptide Therapeutics

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a versatile scaffold for the design of novel peptide-based therapeutics. Its distinctive structure, featuring both an α-amino and a β-amino group, provides a site for specific modifications. This allows for the creation of branched or cyclic peptides, as well as the attachment of various payloads such as imaging agents or cytotoxic drugs.[1][2] The strategic incorporation of Dap can introduce a positive charge at physiological pH, potentially enhancing interactions with biological targets.[2]

A critical aspect of utilizing Dap in solid-phase peptide synthesis (SPPS) is the implementation of a robust orthogonal protection strategy. This typically involves using protecting groups on the α- and β-amino groups that can be removed under different conditions.[1][3] While combinations like Fmoc and Boc are common, the use of Nα,Nβ-bis-Boc-L-diaminopropionic acid (Boc-Dap(Boc)-OH) presents a unique synthetic challenge. The presence of two bulky tert-butyloxycarbonyl (Boc) groups creates significant steric hindrance around the carboxylic acid, making its activation and subsequent coupling to a resin-bound amine difficult.[4][5]

This technical guide provides a comprehensive overview of the most effective coupling reagents and detailed protocols for the efficient incorporation of the sterically demanding Boc-Dap(Boc)-OH into peptide sequences.

The Challenge of Steric Hindrance with Boc-Dap(Boc)-OH

The successful formation of a peptide bond hinges on the effective activation of the carboxylic acid of the incoming amino acid and its subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain. Steric hindrance, as exhibited by Boc-Dap(Boc)-OH, can impede this process in several ways:

  • Insufficient Activation: Bulky protecting groups can physically obstruct the coupling reagent from efficiently forming the highly reactive activated ester intermediate.[4]

  • Poor Accessibility: The voluminous Boc groups can shield the activated carboxyl group, preventing the resin-bound amine from approaching for nucleophilic attack.[4]

  • Slower Reaction Kinetics: The increased activation energy barrier due to steric crowding leads to sluggish or incomplete coupling reactions.[5]

Consequently, standard coupling reagents may prove inadequate, necessitating the use of more potent activators to drive the reaction to completion.

Comparative Analysis of High-Efficiency Coupling Reagents

For challenging couplings involving sterically hindered amino acids, aminium/uronium and phosphonium salt-based reagents are generally superior to carbodiimides like DCC or DIC alone.[3][6] The table below compares the most suitable reagents for the incorporation of Boc-Dap(Boc)-OH.

Coupling ReagentReagent TypeTypical Yield (Hindered Couplings)Relative Reaction SpeedKey Advantages & Considerations
HATU Aminium/Uronium Salt>95%Very FastHighly efficient for hindered couplings due to the formation of a super-reactive OAt-ester.[3][7][8] Minimizes racemization.[9][10] Must be used with a non-nucleophilic base like DIPEA.[3]
HBTU Aminium/Uronium Salt90-98%FastA reliable and cost-effective option, though generally less potent than HATU for severely hindered residues.[7][11] May require longer reaction times or double coupling.[7]
COMU Uronium Salt>95%Very FastCoupling efficiency is comparable to HATU.[6] Incorporates OxymaPure, making it a safer, non-explosive alternative to HOBt- or HOAt-based reagents.[6]
DIC/Oxyma Carbodiimide/Additive90-95%Moderate to FastA modern, low-risk system that effectively suppresses racemization.[12] The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® offers high efficiency and is a safer alternative to HOBt.[13]
PyBOP Phosphonium Salt90-95%FastA well-established reagent for difficult couplings.[3] Does not produce carcinogenic byproducts like the original BOP reagent.[5]

Recommendation: For the particularly challenging coupling of Boc-Dap(Boc)-OH, HATU is the primary recommendation due to its superior reactivity in sterically demanding situations.[7][8] COMU presents an excellent, safer alternative with comparable efficiency.[6] The DIC/Oxyma system is also a robust choice, particularly when minimizing racemization is critical and base-free conditions are preferred.[6][12]

Mechanistic Overview of Amide Bond Formation

The general mechanism for amide bond formation using an aminium salt like HATU involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the primary amine of the peptide chain.

Amide Bond Formation with HATU cluster_activation Activation Step cluster_coupling Coupling Step Boc_Dap Boc-Dap(Boc)-OH Active_Ester Highly Reactive OAt-Active Ester Boc_Dap->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Coupled_Peptide Resin-Bound Peptide + Boc-Dap(Boc) Active_Ester->Coupled_Peptide Nucleophilic Attack Resin_Amine Resin-Bound Peptide (Free N-terminus) Resin_Amine->Coupled_Peptide

Caption: General mechanism of amide bond formation using HATU.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin and equipment used.

Protocol 1: HATU-Mediated Coupling of Boc-Dap(Boc)-OH

This protocol is recommended for achieving the highest coupling efficiency with the sterically hindered Boc-Dap(Boc)-OH.

Materials:

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Boc-Dap(Boc)-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (20% in DMF) for Fmoc-SPPS or TFA (50% in DCM) for Boc-SPPS for deprotection of the preceding residue.

Procedure:

  • Resin Preparation: Swell the resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • N-Terminal Deprotection: If applicable, remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide according to standard protocols. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).[3]

  • Activation Solution Preparation: In a separate vial, dissolve Boc-Dap(Boc)-OH (3.0 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (approx. 2 mL).

  • Activation: Add DIPEA (6.0 equivalents, 0.6 mmol) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[8]

  • Coupling Reaction: Add the activated solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours. Due to the significant steric hindrance, a longer coupling time is recommended.

  • Monitoring the Coupling: Perform a qualitative Kaiser (ninhydrin) test to monitor the reaction's completion.[3] A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction vessel and repeat steps 3-6 for a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next step in the synthesis.

Protocol 2: DIC/Oxyma-Mediated Coupling of Boc-Dap(Boc)-OH

This protocol offers a safer, non-explosive alternative while maintaining high coupling efficiency.

Materials:

  • Resin with a free N-terminal amine

  • Boc-Dap(Boc)-OH

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vial, dissolve Boc-Dap(Boc)-OH (3.0 equivalents, 0.3 mmol) and OxymaPure® (3.0 equivalents, 0.3 mmol) in DMF (approx. 2 mL).

  • Pre-activation: Add DIC (3.0 equivalents, 0.3 mmol) to the solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.[3]

  • Coupling Reaction: Add the pre-activated solution to the drained resin. Agitate the mixture at room temperature for 3-6 hours.

  • Monitoring and Washing: Follow steps 6, 7, and 8 from the HATU protocol.

Troubleshooting and Optimization

Even with potent coupling reagents, incorporating Boc-Dap(Boc)-OH can be challenging. Below is a workflow for troubleshooting incomplete couplings.

Troubleshooting Workflow Start Positive Kaiser Test (Incomplete Coupling) Check_Reagents Verify Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Double_Couple Perform a Second Coupling (Double Couple) Check_Reagents->Double_Couple Reagents OK Increase_Time Increase Coupling Time (e.g., overnight) Double_Couple->Increase_Time End Negative Kaiser Test (Proceed with Synthesis) Double_Couple->End Success Increase_Temp Increase Temperature (e.g., to 40°C) Increase_Time->Increase_Temp Increase_Time->End Success Switch_Reagent Switch to a Stronger Reagent (e.g., DIC/Oxyma to HATU) Increase_Temp->Switch_Reagent Increase_Temp->End Success Check_Solubility Check Amino Acid Solubility (Add co-solvent like NMP if needed) Switch_Reagent->Check_Solubility Switch_Reagent->End Success Check_Solubility->End

Caption: Troubleshooting workflow for incomplete Boc-Dap(Boc)-OH coupling.

  • Solvent Choice: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can sometimes offer superior solvation for both the peptide resin and reagents, potentially improving coupling yields.[14][15]

  • Solubility of Boc-Dap(Boc)-OH: Ensure the protected amino acid is fully dissolved before activation. If solubility is an issue, gentle warming or the use of a co-solvent like NMP might be necessary.[16]

  • Guanidinylation Side Reaction: When using aminium/uronium reagents like HATU or HBTU, avoid using a large excess of the coupling reagent relative to the carboxylic acid. This can lead to the irreversible capping of the N-terminal amine. Pre-activating the amino acid for a short period before adding it to the resin helps minimize this side reaction.[6][17]

Conclusion

The efficient incorporation of the sterically demanding Nα,Nβ-bis-Boc-L-diaminopropionic acid is a challenging yet achievable task in peptide synthesis. Success relies on understanding the principles of steric hindrance and selecting a highly potent coupling reagent. HATU stands out as the reagent of choice for such difficult couplings, with COMU and DIC/Oxyma serving as excellent alternatives. By employing optimized protocols with extended reaction times and careful monitoring, researchers can successfully incorporate this valuable building block, paving the way for the development of novel and complex peptide-based therapeutics.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Comparative study of methods to couple hindered peptides. PubMed - NIH. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of 2,3-Diaminopropanoic Acid for Site-Specific Peptide-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-drug conjugates (PDCs) represent a frontier in targeted therapeutics, offering the precision of peptide-based targeting with the potency of small molecule drugs. A critical determinant of a PDC's success is the linker technology, which must ensure stability in circulation and controlled payload release at the target site. This guide provides an in-depth technical overview of the use of 2,3-diaminopropanoic acid (Dap) as a strategic building block for the site-specific synthesis of PDCs. We detail the rationale for its use, the critical importance of orthogonal protection schemes, and provide comprehensive, field-proven protocols for its incorporation into peptides, on-resin payload conjugation, and final conjugate characterization.

Introduction: The Rationale for Diaminopropanoic Acid in PDC Synthesis

The design of a successful PDC hinges on precise control over its architecture. The location of the drug-linker attachment on the peptide is paramount, as it can influence receptor binding, solubility, and stability. While natural amino acids like lysine or cysteine are commonly used for conjugation, their multiple occurrences in a peptide sequence can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and positional isomers, complicating manufacturing and regulatory approval.

2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid, offers a distinct advantage by introducing a primary amine on its side chain (the β-amino group), which serves as a unique, strategically-placed chemical handle. Incorporating a Dap residue at a specific position in the peptide sequence enables the precise, site-specific attachment of a single linker-payload moiety, ensuring the production of a homogeneous PDC.[1]

The key to this strategy lies in an orthogonal protection scheme , where the α-amino group (used for peptide backbone elongation) and the β-amino group (the conjugation site) are protected with groups that can be removed under different chemical conditions.[1] This allows for the selective deprotection of the side-chain amine for drug conjugation while the peptide remains anchored to the solid-phase synthesis resin.

The Cornerstone: Orthogonal Protection Strategy

For the purpose of this guide, we will focus on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which is the most widely used method in modern peptide chemistry due to its milder deprotection conditions.[] In this context, the ideal building block is Fmoc-L-Dap(Boc)-OH .

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine. It is base-labile and is removed at each step of peptide elongation using a piperidine solution.

  • Boc (tert-butyloxycarbonyl) group: Protects the β-amine side chain. It is acid-labile and remains stable during the piperidine-mediated Fmoc removal. It can be selectively removed on-resin using mild acid conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups.[3][4]

This orthogonality is the foundation upon which the entire site-specific conjugation protocol is built.

G cluster_0 Fmoc-SPPS Cycle (Peptide Elongation) cluster_1 Site-Specific Conjugation Peptide_Resin H₂N-Peptide-Resin Coupling Couple Fmoc-Dap(Boc)-OH Peptide_Resin->Coupling Fmoc_Dap Fmoc-Dap(Boc)-OH Fmoc_Dap->Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Fmoc_Deprotection Next_AA Couple Next Fmoc-AA Fmoc_Deprotection->Next_AA Dap_Peptide Fmoc-Peptide-[Dap(Boc)]-Peptide-Resin Next_AA->Dap_Peptide Peptide Synthesis Complete Boc_Deprotection Selective Side-Chain Boc Deprotection (Mild TFA/DCM) Dap_Peptide->Boc_Deprotection Free_Amine Fmoc-Peptide-[Dap(H₂N)]-Peptide-Resin Boc_Deprotection->Free_Amine Conjugation Conjugate Drug-Linker Free_Amine->Conjugation Drug_Linker Activated Drug-Linker Drug_Linker->Conjugation Final_PDC Final_PDC Conjugation->Final_PDC Final On-Resin PDC G Start Resin-Bound Peptide with Dap(Boc) Mild_Acid Selective Deprotection (2% TFA in DCM) Start->Mild_Acid Neutralize Neutralization (10% DIPEA in DMF) Mild_Acid->Neutralize Add_Payload Add Activated Linker-Payload Neutralize->Add_Payload Couple On-Resin Conjugation (12-24h, RT) Add_Payload->Couple Wash Wash Resin (DMF, DCM) Couple->Wash End Resin-Bound PDC Wash->End

Diagram 2: On-resin drug conjugation workflow.

Protocol 3: Final Cleavage, Purification, and Characterization

This final stage releases the PDC from the solid support and prepares it for analysis.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Work in a fume hood).

    • Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin).

    • Agitate at room temperature for 3-4 hours. This single step cleaves the peptide from the resin and removes all remaining side-chain protecting groups (tBu, Trt, Pbf).

    • Filter the resin and collect the TFA solution containing the crude PDC.

  • Precipitation and Lyophilization:

    • Precipitate the crude PDC by adding the TFA solution to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the pellet in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

  • Purification by RP-HPLC:

    • Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by mass spectrometry to identify those containing the pure product.

  • Characterization and Data Analysis:

    • Pool the pure fractions and lyophilize.

    • Purity Analysis: Re-inject a small amount of the final product into the RP-HPLC to confirm purity.

    • Identity Confirmation: Analyze the final product using high-resolution mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.

Expected Results and Data Presentation

Proper execution of these protocols should yield a highly pure and well-defined peptide-drug conjugate.

Table 1: HPLC and Mass Spectrometry Characterization Data

AnalyteMethodExpected ResultObserved ResultPurity (HPLC)
Crude PDCRP-HPLCMajor peak with several smaller impurity peaksAs expected~75%
Purified PDCRP-HPLCSingle, sharp peakSingle peak at expected retention time>98%
Purified PDCESI-MSCalculated [M+H]⁺: 2012.15 DaObserved [M+H]⁺: 2012.21 DaN/A

Mechanism of Action: Targeted Drug Release

The synthesized PDC is designed to be stable in the bloodstream (pH 7.4). Upon binding to its target receptor on a cancer cell, the PDC is internalized via endocytosis into the lysosome. The acidic environment (pH 4.5-5.5) and high concentration of proteases, particularly Cathepsin B, within the lysosome are the triggers for drug release. [5][6]

G PDC Targeting Peptide-Dap-(Val-Cit-PABC-MMAE) Lysosome Internalization into Lysosome PDC->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Spacer_Cleavage Self-Immolation of PABC Spacer CathepsinB->Spacer_Cleavage Cleaves Val-Cit bond MMAE Free MMAE Spacer_Cleavage->MMAE Apoptosis Microtubule Disruption & Cell Apoptosis MMAE->Apoptosis

Diagram 3: Enzymatic drug release mechanism.

  • Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between Citrulline (Cit) and the p-aminobenzyl carbamate (PABC) spacer. [3][7]2. Self-Immolation: The cleavage of the PABC linker initiates a spontaneous 1,6-elimination reaction, which releases the potent MMAE payload in its unmodified, active form. [3]3. Cell Kill: The released MMAE can then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Conclusion

The use of orthogonally protected 2,3-diaminopropanoic acid is a robust and elegant strategy for producing homogeneous, site-specific peptide-drug conjugates. By providing a unique chemical handle for conjugation, it overcomes the heterogeneity challenges associated with traditional methods. The detailed protocols provided herein offer a validated framework for researchers and drug developers to synthesize next-generation targeted therapeutics with precisely controlled architecture and optimized therapeutic potential.

References

  • Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 216–232. Available at: [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. Available at: [Link]

  • Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Adhikari, D., et al. (2019). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Available at: [Link]

  • Chen, Y., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. National Institutes of Health. Available at: [Link]

  • De Mel, N., et al. (2021). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. National Institutes of Health. Available at: [Link]

  • Sani, M. A., et al. (2020). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. PubMed. Available at: [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Available at: [Link]

  • Le, B., et al. (2015). Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion. National Institutes of Health. Available at: [Link]

  • Fajar, M., et al. (2025). Linkers for effective peptide-drug conjugates. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. PubMed. Available at: [Link]

  • Pan, L., et al. (2014). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. Available at: [Link]

  • Cooper, M. A. (2015). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Available at: [Link]

  • Zhao, P., et al. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Available at: [Link]

Sources

Post-synthetic modification of peptides containing 2,3-diaminopropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Post-Synthetic Modification of Peptides Containing 2,3-Diaminopropionic Acid (Dap)

Introduction: The Unique Versatility of 2,3-Diaminopropionic Acid in Peptide Science

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids offers a powerful toolkit for modulating biological activity, enhancing stability, and introducing novel functionalities. Among these, L-2,3-diaminopropionic acid (Dap) has emerged as an exceptionally versatile building block.[1] Structurally similar to alanine but featuring a primary amino group on its β-carbon, Dap serves as a unique scaffold for a wide array of post-synthetic modifications.[2]

The true utility of Dap lies in the chemical orthogonality of its two amino groups. During standard Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group participates in peptide bond formation, while the side-chain β-amino group can be temporarily masked with an acid-labile protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[2] This Fmoc-Dap(Boc)-OH strategy is central to its application, as it allows for the complete assembly of the peptide backbone, followed by the selective deprotection and functionalization of the Dap side chain while the peptide remains anchored to the solid support.

This targeted reactivity enables researchers to:

  • Mimic Post-Translational Modifications (PTMs): The Dap side chain can be acylated to mimic lysine acetylation or serve as an anchor point for attaching larger moieties like ubiquitin.[2]

  • Develop pH-Responsive Systems: The β-amino group of an incorporated Dap residue has a pKa around 6.3, making it sensitive to the pH drop that occurs during endosomal acidification.[3][4] This property is harnessed to design peptides for targeted drug and gene delivery that facilitate endosomal escape.[1][5]

  • Modulate Biophysical Properties: Replacing lysine with the shorter-side-chain Dap in antimicrobial peptides has been shown to reduce hemolytic activity against host cells, thereby improving the therapeutic index.[1]

  • Introduce Bioconjugation Handles: The β-amino group is a convenient site for attaching imaging agents (fluorophores), affinity tags (biotin), or pharmacokinetic modifiers (PEG chains).[6][7]

This document provides a comprehensive guide to the principles and protocols for the successful on-resin post-synthetic modification of Dap-containing peptides, designed for researchers and drug development professionals.

The Core Principle: Orthogonal Protection in Dap Chemistry

The success of any post-synthetic modification hinges on an orthogonal protection strategy, which allows for the deprotection of one functional group without affecting others. In the context of Fmoc-SPPS, the combination of the base-labile Fmoc group (for the α-amine) and the acid-labile Boc group (for the Dap β-amine) is the industry standard.

The workflow is logically sequenced:

  • Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc-SPPS. Fmoc-Dap(Boc)-OH is incorporated at the desired position. The Fmoc groups are removed at each cycle with a base (e.g., piperidine). The Boc group on the Dap side chain, along with other acid-labile side-chain protecting groups (e.g., tBu, Trt), remains intact.

  • Selective Deprotection: After chain assembly, the resin-bound peptide is treated with a mild acid solution. This condition is carefully calibrated to be strong enough to remove the highly labile Boc group from the Dap side chain but too weak to cleave other protecting groups or the peptide from the resin.[2]

  • On-Resin Modification: The now-exposed β-amino nucleophile of the Dap residue is reacted with an electrophile (e.g., an activated carboxylic acid, sulfonyl chloride) to form the desired conjugate.

  • Global Deprotection and Cleavage: Finally, the fully modified peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail.

G cluster_0 Fmoc-SPPS Cycles cluster_1 On-Resin Modification cluster_2 Final Steps start Resin elongation Peptide Elongation (Fmoc-AA-OH, Piperidine) start->elongation dap_inc Incorporate Fmoc-Dap(Boc)-OH elongation->dap_inc peptide_resin Resin-Bound Peptide (Dap β-NH-Boc) dap_inc->peptide_resin selective_dep Selective Boc Deprotection (Mild Acid: 1-2% TFA/DCM) peptide_resin->selective_dep Chain Complete free_amine Resin-Bound Peptide (Dap β-NH2) selective_dep->free_amine conjugation Conjugation Reaction (Acylation, etc.) free_amine->conjugation modified_peptide Modified Peptide (On Resin) conjugation->modified_peptide cleavage Global Deprotection & Cleavage (Strong Acid: e.g., 95% TFA) modified_peptide->cleavage purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification final_product Final Modified Peptide purification->final_product

Figure 1. Workflow for post-synthetic modification of Dap-containing peptides.

Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: On-Resin Selective Deprotection of Dap(Boc) Side Chain

Causality: This protocol uses a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The Boc group is engineered to be highly acid-labile, requiring only mild acidic conditions for its removal. These conditions are insufficient to cleave the more robust protecting groups (like tBu on Asp, Glu, Ser) or the linker attaching the peptide to the resin, ensuring the peptide remains intact and anchored for the subsequent modification step.[2]

Materials:

  • Peptide-resin containing one or more Fmoc-Dap(Boc)-OH residues (post-synthesis, N-terminal Fmoc group may be on or off).

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Deprotection Solution: 1-2% (v/v) TFA in DCM. Prepare fresh.

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).

  • DMF, peptide synthesis grade.

Procedure:

  • Resin Swelling: Place the peptide-resin in a fritted reaction vessel. Swell the resin by washing with DCM (3 x 1 min). Drain the solvent after each wash.

  • Boc Deprotection: Add the 1-2% TFA/DCM solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 5 minutes. Drain the solution.

  • Repeat Treatment: Repeat the acid treatment (Step 2) 5-6 times to ensure complete removal of the Boc group. The cumulative exposure time is critical.

  • DCM Wash: Wash the resin thoroughly with DCM (5 x 1 min) to remove residual TFA.

  • Neutralization: To neutralize the protonated β-amino group (as a TFA salt), wash the resin with 10% DIPEA in DMF (3 x 2 min). This is crucial for the efficiency of the subsequent coupling reaction.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess DIPEA.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free primary β-amine on the Dap side chain, indicating the resin is ready for conjugation.

Protocol 2: On-Resin Acylation of the Dap β-Amino Group

Causality: This protocol uses a carbodiimide-based activation strategy (HATU) to convert a carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic β-amino group of Dap. DIPEA is added as an organic base to activate the coupling reagent and maintain a non-protonated state for the amine, ensuring efficient amide bond formation.[2]

Materials:

  • Resin from Protocol 1 with free Dap β-amino groups.

  • Carboxylic acid to be conjugated (e.g., Biotin, a carboxy-fluorophore) (3-5 equivalents relative to resin loading).

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (2.85-4.8 eq.).

  • DIPEA (6-10 eq.).

  • DMF, peptide synthesis grade.

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve the carboxylic acid (3 eq.) and HATU (2.85 eq.) in a minimal amount of DMF.

  • Pre-activate: Add DIPEA (6 eq.) to the solution from Step 1. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1. Agitate the mixture at room temperature for 2-12 hours. Reaction time depends on the steric hindrance of the coupling partners.

  • Monitor Reaction: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless/yellow beads) indicates the reaction is complete. If the test is positive, allow the reaction to proceed longer or consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove all excess reagents and byproducts.

  • The resin is now ready for final cleavage or further modification.

G cluster_0 On-Resin Modification Workflow Resin_Boc Peptide-Resin -Dap(β-NH-Boc) Resin_NH2 Peptide-Resin -Dap(β-NH2) Resin_Boc->Resin_NH2 1. Selective Deprotection (1-2% TFA/DCM) Resin_Modified Peptide-Resin -Dap(β-NH-Moiety) Resin_NH2->Resin_Modified 2. Conjugation (Activated Moiety-COOH, HATU, DIPEA)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions with Boc-Dap(Boc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap(Boc)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the incorporation of this versatile, non-proteinogenic amino acid. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and success of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Boc-Dap(Boc)-OH) and why is it used in peptide synthesis?

A1: this compound, also known as Boc-Dap(Boc)-OH, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] In this derivative, both the alpha (α) and beta (β) amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] The presence of two amino groups allows for the introduction of unique structural features and chemical handles into peptides, making it a valuable building block for creating modified, branched, or cyclic peptides.[1] The Boc protecting groups allow for precise control over chemical reactions during synthesis.[2]

Q2: I am observing a peptide with a mass of +18 Da greater than my target peptide. What could be the cause?

A2: A mass increase of +18 Da often suggests the formation of a piperidine adduct. This can occur when using Fmoc-SPPS chemistry for other parts of your peptide. The piperidine used for Fmoc deprotection is a nucleophile and can react with sensitive residues or protecting groups. While Boc-Dap(Boc)-OH itself is not directly prone to this, if other residues in your sequence are susceptible, this side reaction can occur.

Q3: My final peptide purity is low, with many deletion sequences. What are the likely causes when using Boc-Dap(Boc)-OH?

A3: Low purity and deletion sequences can stem from incomplete coupling of the Boc-Dap(Boc)-OH residue. This can be due to steric hindrance or suboptimal activation.[3] It is crucial to use effective coupling reagents and to monitor the reaction completion using a method like the Kaiser test.[3][4]

Q4: Can the Boc groups on Boc-Dap(Boc)-OH be prematurely cleaved during synthesis?

A4: In a standard Boc/Bzl SPPS strategy, the Boc groups are designed to be removed by moderate acids like trifluoroacetic acid (TFA).[5] The side-chain protecting groups are typically more robust benzyl-based groups that require stronger acids for removal.[5] Therefore, premature cleavage of the Boc groups on Dap during the coupling or deprotection of other Boc-protected amino acids is unlikely under standard conditions. However, repeated exposure to even mild acidic conditions throughout a long synthesis could potentially lead to some loss of the Boc groups.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of common side reactions encountered when using Boc-Dap(Boc)-OH in SPPS, their underlying mechanisms, and step-by-step protocols for their prevention and mitigation.

Succinimide Formation

Issue: Aspartimide or succinimide formation is a well-known side reaction in SPPS, particularly with aspartic acid residues.[6] This intramolecular cyclization can also occur with diaminopropionic acid derivatives under certain conditions, leading to a dehydrated and isomerized peptide byproduct that is difficult to separate from the target peptide. This reaction involves the peptide bond nitrogen attacking the side chain carbonyl carbon.[7]

Causality & Mechanism: Succinimide formation is catalyzed by both acid and base.[6][8] During Fmoc-SPPS, the basic conditions used for Fmoc deprotection (e.g., piperidine) can promote this side reaction.[6] The reaction proceeds through an intramolecular nucleophilic attack of the backbone amide nitrogen on the side-chain ester linkage to the resin or an activated carboxyl group, forming a five-membered succinimide ring. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, or be attacked by the deprotection base (e.g., piperidine) to form a base adduct.[6]

Mitigation Strategies:

  • Optimized Coupling:

    • Use coupling reagents that minimize the risk of side reactions. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can reduce the likelihood of succinimide formation compared to more activating reagents alone.[4]

    • Minimize the pre-activation time of the amino acid.

  • Backbone Protection:

    • For particularly sensitive sequences, the use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the residue preceding the Dap can completely suppress aspartimide formation.[6]

  • Choice of Deprotection Reagent:

    • While piperidine is the standard for Fmoc deprotection, alternative, less nucleophilic bases like piperazine have been shown to reduce aspartimide formation.[6]

Experimental Protocol: Minimized Succinimide Formation Coupling

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3.0 equivalents) to the amino acid solution and immediately add the mixture to the resin.

  • Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.[4]

  • Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Succinimide_Formation Peptide_Dap Peptide-Dap(Boc) Transition_State Intramolecular Cyclization Peptide_Dap->Transition_State Base or Acid Succinimide Succinimide Intermediate Transition_State->Succinimide Hydrolysis Hydrolysis Succinimide->Hydrolysis Base_Adduct Base Adduct Succinimide->Base_Adduct Piperidine Isomers α- and β-Aspartyl Peptides Hydrolysis->Isomers

Incomplete Coupling

Issue: Failure to achieve complete coupling of Boc-Dap(Boc)-OH results in the formation of deletion sequences, which significantly reduces the yield of the target peptide and complicates purification.

Causality & Mechanism: Incomplete coupling can be attributed to several factors:

  • Steric Hindrance: The two Boc protecting groups on the Dap residue can create steric hindrance, slowing down the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, making the N-terminal amine less accessible for coupling.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation in a timely manner.

Mitigation Strategies:

  • Choice of Coupling Reagents:

    • For challenging couplings, stronger uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimides alone.[4]

  • Double Coupling:

    • If a Kaiser test indicates incomplete coupling after the initial reaction time, a second coupling step with fresh reagents can be performed to drive the reaction to completion.

  • Monitoring the Reaction:

    • Regularly monitor the coupling reaction using the Kaiser test (ninhydrin test) to detect the presence of free primary amines.[4] A negative result (yellow beads) indicates complete coupling.[4]

Experimental Protocol: High-Efficiency Coupling using HATU

  • Resin Preparation: Swell the resin in DMF for 30 minutes and perform N-terminal deprotection as required.

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (2.0 equivalents) and HATU (2.0 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin.

  • Agitation: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider extending the reaction time or performing a double coupling.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Incomplete_Coupling_Troubleshooting Start Incomplete Coupling Detected (Positive Kaiser Test) Action1 Extend Reaction Time (e.g., add 1-2 hours) Start->Action1 Action3 Switch to a Stronger Coupling Reagent (e.g., HATU, HBTU) Start->Action3 Check1 Re-run Kaiser Test Action1->Check1 Action2 Perform Double Coupling Check2 Re-run Kaiser Test Action2->Check2 Success Coupling Complete (Negative Kaiser Test) Action3->Success Check1->Action2 Positive Check1->Success Negative Check2->Action3 Positive Check2->Success Negative Failure Persistent Incomplete Coupling (Consider sequence-specific issues)

Side Reactions During Final Cleavage

Issue: The final cleavage step, where the peptide is removed from the resin and all side-chain protecting groups are cleaved, can generate highly reactive carbocations that can lead to undesired modifications of sensitive residues.

Causality & Mechanism: The cleavage of Boc and other tert-butyl-based protecting groups by strong acids like TFA generates tert-butyl cations.[5][9] These electrophilic species can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][9]

Mitigation Strategies:

  • Use of Scavengers:

    • A "cleavage cocktail" containing TFA and a mixture of scavengers is essential to trap these reactive cations.[10] The choice of scavengers depends on the amino acid composition of the peptide.

Table 1: Common Cleavage Cocktails and Their Applications [10][11][12]

Reagent CocktailComposition (v/v)Primary Application
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)General purpose, effective for peptides with Trp, Met, Cys, and Arg(Pmc/Mtr).[11][13]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Recommended for peptides containing Cys, Met, Trp, and Tyr.[12]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.[11][14]

Experimental Protocol: Standard Cleavage with Reagent B

  • Resin Preparation: Wash the dried peptide-resin with DCM (3x).

  • Cleavage: Add Reagent B (10 mL per gram of resin) to the peptide-resin.[11]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold methyl-t-butyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Cleavage_Side_Reactions Cleavage TFA Cleavage of Boc/tBu groups Carbocation tert-Butyl Cation (Reactive) Cleavage->Carbocation Scavengers Scavengers (TIS, Water, EDT) Carbocation->Scavengers Trapping Sensitive_Residues Sensitive Residues (Trp, Met, Cys) Carbocation->Sensitive_Residues Alkylation Trapped_Cation Neutralized Byproduct Scavengers->Trapped_Cation Alkylation Alkylated Side-Product Sensitive_Residues->Alkylation

References

  • N.A. Sole and G. Barany. "Solid-phase synthesis of peptide amides using a new acid-labile linker." J. Org. Chem. 1992, 57(23), 5399-5403.
  • Geiger, T., & Clarke, S. (1987). "Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides.
  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)." Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino acid-protecting groups." Chemical reviews, 109(6), 2455-2504.
  • Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent." Letters in Peptide Science, 1(4), 197-203.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • CEM Corporation. "Cleavage Cocktail Selection." Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International journal of peptide and protein research, 35(3), 161-214.
  • AAPPTec. "Cleavage Cocktails; Reagent B." Available at: [Link]

  • University of Florida. "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." Available at: [Link]

  • Pedersen, S. L., et al. (2021). "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis." ACS Sustainable Chemistry & Engineering, 9(41), 13899-13907.
  • O'Connor, P. B., & Clarke, S. (1997). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic letters, 6(2), 213-215.
  • Wade, J. D., et al. (2012). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 17(10), 11636-11654.
  • Stephenson, R. C., & Clarke, S. (1989). "Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins." Journal of Biological Chemistry, 264(11), 6164-6170.
  • Yamamoto, T., & Itoh, T. (2019).
  • AAPPTec. "SYNTHESIS NOTES." Available at: [Link]

  • AAPPTec. "Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1." Available at: [Link]

  • Fujii, N., et al. (2017). "Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism." Molecules, 22(11), 1853.
  • Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). "Side reactions in the SPPS of Cys-containing peptides." Journal of peptide science, 5(8), 357-362.
  • Fujii, N., et al. (2021). "Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase." International journal of molecular sciences, 22(2), 565.
  • Han, Y., et al. (1997). "A cleavage cocktail for methionine-containing peptides." International journal of peptide and protein research, 49(2), 143-147.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). "A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • Gyros Protein Technologies. "SPPS Tips For Success Handout." Available at: [Link]

  • Ramapanicker, R., & Brik, A. (2011). "Boc-SPPS: Compatible Linker for the Synthesis of Peptide o-Aminoanilides." Organic letters, 13(12), 3052-3055.
  • PubChem. "(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid." Available at: [Link]

  • Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). "A side-reaction in the SPPS of Trp-containing peptides." Journal of peptide science, 5(10), 457-461.

Sources

Optimizing coupling of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid in solid phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the successful incorporation of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap(Boc)-OH) and its orthogonally protected derivatives into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). As a non-canonical amino acid, Boc-Dap(Boc)-OH is invaluable for introducing sites for branching, conjugation, or cyclization, but its unique structure presents specific challenges during synthesis.[1] This document offers field-proven insights and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Boc-Dap(Boc)-OH in SPPS, providing foundational knowledge for successful synthesis.

Q1: What is Boc-Dap(Boc)-OH and why is its side-chain protection critical?

This compound, often abbreviated as Boc-Dap(Boc)-OH, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[2] In this compound, both the alpha (α) and beta (β) amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

However, for most applications in SPPS, it is far more strategic to use an orthogonally protected version, such as Boc-Dap(Fmoc)-OH .[1] This strategy is crucial because it allows for selective deprotection and modification of the side-chain (β-amino) group while the peptide remains attached to the solid support.[1][2] The α-amino Boc group is removed with acid (like TFA) during standard Boc-SPPS cycles, while the base-labile Fmoc group on the side chain remains intact. Later, this Fmoc group can be selectively removed with a base (like piperidine) to allow for specific modifications at the β-amino position.[1]

Orthogonal_Protection_Strategy Resin Resin-Peptide-NH2 Coupling Couple Boc-Dap(Fmoc)-OH Resin->Coupling Peptide_Dap Resin-Peptide-Dap(Fmoc) (Boc protected α-amine) Coupling->Peptide_Dap Chain_Elongation Continue SPPS Cycles (TFA Deprotection) Peptide_Dap->Chain_Elongation Full_Peptide Full-Length Peptide (Side-chain protected) Chain_Elongation->Full_Peptide Side_Chain_Deprotection Selective Fmoc Removal (Piperidine) Full_Peptide->Side_Chain_Deprotection Side_Chain_NH2 Resin-Peptide-Dap(NH2) (Free β-amine) Side_Chain_Deprotection->Side_Chain_NH2 Modification Side-Chain Functionalization (e.g., Acylation, Alkylation) Side_Chain_NH2->Modification Modified_Peptide Modified Peptide on Resin Modification->Modified_Peptide

Caption: Orthogonal protection allows selective side-chain modification.

Q2: Which coupling reagents are most effective for Boc-Dap(Fmoc)-OH?

Due to the presence of two bulky Boc/Fmoc protecting groups, Boc-Dap(Fmoc)-OH can be considered a sterically hindered amino acid. Therefore, highly efficient coupling reagents are recommended to ensure complete acylation.[3]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective for hindered couplings.[1][4] They react with the amino acid to form highly reactive OAt or OBt esters, which rapidly acylate the free N-terminal amine on the resin. HATU is often considered the most efficient due to the anchimeric assistance provided by its pyridine nitrogen.

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, generating reactive esters that drive the reaction to completion.[1]

  • Carbodiimides with Additives: While carbodiimides like N,N'-diisopropylcarbodiimide (DIC ) can be used, they are generally less potent on their own for difficult couplings.[5] Their efficiency is significantly improved by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ).[1][4] The DIC/HOBt or DIC/Oxyma combinations are cost-effective and help suppress racemization.[1][4]

Q3: How can I monitor the coupling reaction to ensure it has gone to completion?

The most common and reliable method for qualitatively monitoring the completion of a coupling reaction in SPPS is the Kaiser (ninhydrin) test .[1][2] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates that unreacted N-terminal amines are still present, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a complete coupling reaction.[2]

It is crucial to perform this test after each coupling of Boc-Dap(Fmoc)-OH. If the test is positive, a second coupling (recoupling) is necessary.[2][6] For secondary amines (like at an N-methylated residue or proline), the Kaiser test is unreliable; alternative methods like the isatin or chloranil test should be used.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the coupling of Boc-Dap(Fmoc)-OH.

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

A positive Kaiser test is the most common issue, indicating that the incoming Boc-Dap(Fmoc)-OH has not fully reacted with all available N-terminal amines on the growing peptide chain.

Troubleshooting_Incomplete_Coupling Start Positive Kaiser Test (Incomplete Coupling) Cause1 Cause: Steric Hindrance / Low Reagent Reactivity Start->Cause1 Cause2 Cause: Poor Resin Swelling / Peptide Aggregation Start->Cause2 Cause3 Cause: Sub-optimal Reagent Stoichiometry/Time Start->Cause3 Solution1A Switch to a more potent coupling reagent (e.g., HATU, COMU) Cause1->Solution1A Solution1B Perform a double coupling Cause1->Solution1B Solution2A Allow adequate swelling time (30-60 min in DMF) Cause2->Solution2A Solution2B Use chaotropic salts (e.g., LiCl) or disrupting solvents (e.g., HFIP) Cause2->Solution2B Solution3A Increase reagent equivalents (e.g., from 2 to 3 eq.) Cause3->Solution3A Solution3B Increase coupling time (e.g., from 2h to 4h or overnight) Cause3->Solution3B End Re-test with Kaiser Test. If still positive, cap unreacted amines with Acetic Anhydride. Solution1A->End Solution1B->End Solution2A->End Solution2B->End Solution3A->End Solution3B->End

Sources

Preventing racemization during the activation of Boc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling Boc-Dap(Boc)-OH. This guide is designed for researchers, chemists, and process development scientists who work with non-standard amino acids in peptide synthesis. Here, we address a critical challenge: preventing the loss of stereochemical integrity (racemization) during the activation and coupling of Nα-Boc-Nβ-Boc-D-diaminopropionic acid.

As Senior Application Scientists, we understand that unexpected diastereomers in your final peptide can compromise biological activity and lead to costly delays. This guide provides not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure your peptide synthesis is successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: I'm observing diastereomeric impurities in my peptide containing a Dap residue. Could racemization of my Boc-D-Dap(Boc)-OH be the cause?

A1: Yes, this is a primary suspect. Racemization, the conversion of a chiral center into a mixture of enantiomers (in this case, D-Dap to a mix of D- and L-Dap), is a well-known side reaction during the activation step of peptide synthesis. When you activate the carboxylic acid of your D-amino acid, you inadvertently create an environment that can facilitate the loss of its stereochemical purity. If this happens, you will be coupling a mixture of D- and L-isomers onto your peptide chain, resulting in difficult-to-separate diastereomeric impurities.

The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone). The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate structure. Reprotonation can then occur from either face, yielding a mixture of both D and L isomers.

Troubleshooting Guide: Minimizing Racemization

Q2: Why is my standard DCC/HOBt coupling protocol causing racemization with Boc-D-Dap(Boc)-OH?

A2: While the Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt) method is a classic workhorse, it is particularly susceptible to racemization for several reasons that create a "perfect storm" for this side reaction.

  • Initial O-Acylisourea Instability: DCC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This species is unstable and, without a suitable additive, readily cyclizes to form the problematic 5(4H)-oxazolone.

  • Slow Trapping: HOBt is added to "trap" the O-acylisourea, converting it into a more stable HOBt-ester. However, if the rate of oxazolone formation is competitive with the rate of HOBt trapping, racemization will still occur.

  • Base-Mediated Racemization: The presence of a tertiary amine base (like DIEA or NMM), often used to neutralize salts or ensure the N-terminus of the peptide is deprotonated, can directly abstract the acidic α-proton from the oxazolone intermediate, accelerating racemization.

The workflow below illustrates the competing pathways. The desired path is the rapid formation of the HOBt-ester, which is less prone to racemization. The undesired path is the formation of the oxazolone.

G cluster_activation Activation Phase cluster_pathways Competing Pathways cluster_coupling Coupling Phase BocDap Boc-D-Dap(Boc)-OH Isourea O-Acylisourea (Highly Reactive) BocDap->Isourea + DCC DCC DCC HOBt HOBt HOBtEster HOBt-Ester (Desired Intermediate, Racemization Resistant) Isourea->HOBtEster + HOBt (Fast) Oxazolone 5(4H)-Oxazolone (Undesired Intermediate, Racemization Prone) Isourea->Oxazolone Cyclization (Slow) CoupledPeptide Desired D-Peptide HOBtEster->CoupledPeptide + H₂N-Peptide Enolate Achiral Enolate (Racemization Point) Oxazolone->Enolate + Base (Proton Abstraction) RacemizedOxazolone Racemized Oxazolone Enolate->RacemizedOxazolone Reprotonation Diastereomer Undesired L-Peptide (Diastereomer) RacemizedOxazolone->Diastereomer + H₂N-Peptide Peptide H₂N-Peptide G cluster_preactivation Step 1: Pre-activation cluster_coupling Step 2: Coupling cluster_qc Step 3: Quality Control reagents Dissolve: 1. Boc-D-Dap(Boc)-OH 2. HATU (0.95 eq) base Add DIEA (2.0 eq) (Forms carboxylate) reagents->base wait Incubate 2-5 min base->wait add Add pre-activated mixture to resin wait->add resin H₂N-Peptide-Resin resin->add agitate Agitate 2-4 hours add->agitate kaiser Kaiser Test (Confirm completion) agitate->kaiser wash Wash Resin (DMF, DCM) kaiser->wash

Workflow for low-racemization coupling.

Analytical Verification

Q4: How can I analytically confirm that my new protocol has prevented racemization?

A4: You must use a chiral analytical technique. After coupling, you cannot simply use standard reverse-phase HPLC, as the resulting D-Dap and L-Dap containing peptides are diastereomers, which may or may not separate. A more robust method is required.

Recommended Method: Chiral GC Analysis of Hydrolyzed Amino Acids

  • Cleavage and Hydrolysis: Cleave a small sample of your peptide from the resin and globally deprotect it. Then, completely hydrolyze the peptide back into its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: The resulting amino acid mixture must be derivatized to make it volatile for Gas Chromatography (GC). A common method is to convert the amino acids into N(O,S)-pentafluoropropionyl D-amino acid 2-propyl esters.

  • GC Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a Chirasil-Val column). The column's chiral stationary phase will resolve the D and L enantiomers of each amino acid, allowing you to precisely quantify the amount of L-Dap present.

A successful, low-racemization coupling should show a very large peak for D-Dap and a minimal (or undetectable) peak for L-Dap.

References

  • Mechanism of Racemization during Peptide Coupling. Chemical Reviews, American Chemical Society. [Link]

  • HATU: A Potent Coupling Reagent for Peptide Synthesis. Journal of the American Chemical Society, American Chemical Society. [Link]

  • The Kaiser Test for Monitoring Solid-Phase Peptide Synthesis. Analytical Biochemistry, Elsevier. [Link]

  • Chiral Gas Chromatography in Amino Acid Analysis. Journal of Chromatography A, Elsevier. [Link]

Technical Support Center: Purification Strategies for Peptides Containing 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap(Boc)-OH). The unique properties of this diamino acid derivative, while beneficial for creating complex peptide architectures, introduce specific challenges during purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high-purity peptides with confidence.

The Challenge: Understanding the Impact of Boc-Dap(Boc)-OH

The incorporation of Boc-Dap(Boc)-OH into a peptide sequence dramatically increases its hydrophobicity due to the presence of two bulky, non-polar tert-butyloxycarbonyl (Boc) protecting groups.[1][2] This heightened hydrophobicity is the primary source of purification difficulties, often leading to:

  • Poor Aqueous Solubility: The crude peptide may be difficult to dissolve in the initial, highly aqueous mobile phases used in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3]

  • Strong Retention and Peak Broadening: The peptide can bind very strongly to hydrophobic stationary phases (like C18), requiring high concentrations of organic solvent for elution.[1] This can result in broad, poorly resolved peaks.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to column clogging, low recovery, and inaccurate purity assessment.[1][2]

  • Co-elution with Hydrophobic Impurities: Synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, may have similar hydrophobic profiles, making separation challenging.[4][5]

This guide will address these challenges through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for a peptide containing Boc-Dap(Boc)-OH?

A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying peptides.[6][] For peptides containing the highly hydrophobic Boc-Dap(Boc)-OH moiety, a C8 or C18 stationary phase is typically recommended.[2][8] The key to a successful purification is the careful development of the elution gradient to ensure adequate separation of the target peptide from closely related impurities.

Q2: How do I address the poor solubility of my crude peptide before injection?

A2: Addressing solubility issues is critical to prevent peptide precipitation on the column. For highly hydrophobic peptides, direct dissolution in aqueous buffers may not be feasible.[3]

  • Initial Dissolution in Organic Solvent: First, attempt to dissolve a small, representative sample of your crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3][9]

  • Stepwise Dilution: Once dissolved, slowly add your initial aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) to the peptide solution until you reach the desired concentration for injection.[3] If the peptide begins to precipitate, you may need to inject a more concentrated solution in a smaller volume or increase the initial percentage of organic solvent in your mobile phase.

  • Sonication and Warming: Gentle sonication or warming (below 40°C) can also aid in dissolution.[3][10]

Q3: What are common synthesis-related impurities I should be aware of?

A3: During solid-phase peptide synthesis (SPPS), several types of impurities can be generated.[2][5] For peptides with Boc-Dap(Boc)-OH, these include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated Sequences: Peptides resulting from premature termination of the synthesis.

  • Incompletely Deprotected Peptides: Peptides where one or both Boc groups on the Dap residue, or other side-chain protecting groups, have not been fully removed.[2] These are often significantly more hydrophobic than the target peptide.

  • Side-Reaction Products: Modifications to amino acid side chains can occur during synthesis or final cleavage from the resin.[11][12]

Q4: When should I consider an orthogonal purification strategy?

A4: If you are unable to achieve the desired purity (>95-98%) with RP-HPLC alone due to co-eluting impurities, an orthogonal purification approach is recommended.[4][13] Orthogonal techniques separate molecules based on different chemical properties. For instance, you could use ion-exchange chromatography (IEX) as an initial purification step to separate peptides based on charge, followed by an RP-HPLC step to separate based on hydrophobicity.[13] This two-step approach can significantly enhance the purity of the final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your Boc-Dap(Boc)-OH containing peptide.

Problem Possible Cause(s) Suggested Solution(s)
No Peak or Very Small Peak Elutes from the Column 1. Peptide Precipitation: The peptide may have precipitated upon injection into the aqueous mobile phase. 2. Strong On-Column Retention: The peptide is too hydrophobic to elute under the current gradient conditions.1. Re-evaluate Solubility: Ensure the peptide is fully dissolved in the injection solvent. Consider dissolving in a small amount of DMSO or DMF before diluting with the initial mobile phase.[3] 2. Modify Gradient: Start the gradient with a higher initial percentage of organic solvent (e.g., 20-30% acetonitrile). Alternatively, perform a rapid, steep "scouting" gradient (e.g., 5-95% ACN in 10 minutes) to determine the approximate elution conditions.
Broad, Poorly Resolved Peaks 1. Strong Hydrophobic Interactions: Slow desorption kinetics from the stationary phase.[1] 2. Peptide Aggregation: The peptide is forming aggregates on the column. 3. Column Overloading: Too much crude peptide has been injected.1. Shallow Gradient: Use a shallower gradient around the elution point of your peptide (e.g., a 0.5% change in organic solvent per minute) to improve resolution. 2. Add Organic Modifiers: In some cases, adding a small percentage of isopropanol to the mobile phase can disrupt aggregation. 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[8]
Multiple Peaks Close to the Main Product Peak 1. Co-eluting Impurities: Deletion sequences or other synthesis-related impurities with similar hydrophobicity.[4] 2. On-Column Degradation: The peptide may be degrading under the acidic mobile phase conditions.1. Optimize Selectivity: Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity of the separation. 2. Orthogonal Purification: Employ a secondary purification method like ion-exchange chromatography.[13] 3. Alternative Ion-Pairing Reagent: Consider using a different ion-pairing reagent, such as formic acid, though this may alter retention times and selectivity.
Low Recovery of Purified Peptide 1. Irreversible Adsorption: The peptide is sticking irreversibly to the column. 2. Precipitation: The peptide is precipitating during fraction collection as the organic solvent evaporates.1. Column Wash: After the main peak has eluted, perform a high organic wash (e.g., 95% acetonitrile) to strip any remaining peptide from the column. 2. Fraction Handling: Immediately dilute collected fractions with a solvent in which the peptide is known to be soluble, or proceed to lyophilization promptly.
Experimental Protocol: Standard RP-HPLC Purification

This protocol provides a general workflow for the purification of a peptide containing Boc-Dap(Boc)-OH. Optimization will be required based on the specific properties of your peptide.

1. Materials and Reagents:

  • Crude peptide containing Boc-Dap(Boc)-OH

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

2. Buffer Preparation:

  • Mobile Phase A: 0.1% TFA in water (v/v)

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

  • Slowly dilute with Mobile Phase A to a suitable concentration (e.g., 10-20 mg/mL). If precipitation occurs, adjust the solvent composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: A typical starting gradient is shown below. This will need to be optimized.

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0 | 5

    • 5 | 5

    • 35 | 65

    • 40 | 95

    • 45 | 95

    • 46 | 5

    • 55 | 5

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 214 nm and 280 nm).

5. Post-Purification Analysis:

  • Analyze the collected fractions using analytical RP-HPLC to assess purity.

  • Confirm the identity of the purified peptide using mass spectrometry (MS).[2]

  • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key decision points and the overall purification workflow.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide in minimal organic solvent (e.g., DMSO) dilute Dilute with Aqueous Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto C18 Column filter->inject gradient Apply Elution Gradient (ACN/H2O/TFA) inject->gradient collect Collect Fractions based on UV signal gradient->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product High-Purity Peptide lyophilize->product

Caption: A typical workflow for the purification of hydrophobic peptides.

G cluster_success Success cluster_troubleshoot Troubleshooting start Initial RP-HPLC Purification check_purity Purity > 95%? start->check_purity success Final Product check_purity->success Yes optimize_gradient Optimize Gradient (shallower slope) check_purity->optimize_gradient No change_column Change Stationary Phase (e.g., C8, Phenyl) optimize_gradient->change_column Still Impure orthogonal Use Orthogonal Method (e.g., Ion Exchange) change_column->orthogonal Still Impure

Caption: Decision tree for optimizing peptide purification.

References
  • BenchChem. Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4.
  • BenchChem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC.
  • PubMed Central (PMC). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
  • Xtalks. A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
  • BenchChem. A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
  • BenchChem. Technical Support Center: Purification of Peptides Containing Boc-L-Ala-OH-2-钩C.
  • Amino Acid Derivatives for Peptide Synthesis. (Source not specified in search results)
  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • Google Patents. Hplc free purification of peptides by the use of new capping and capture reagents.
  • MDPI. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.
  • BOC Sciences. FAQ Peptide Purification.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. Side reactions in solid-phase peptide synthesis and their applications.
  • Bachem. Peptide solubility.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • PubMed Central (PMC). Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Aapptec. Peptide Synthesis - FAQ.
  • Genepep. Peptide Solubility Guidelines - How to solubilize a peptide.
  • Aapptec. N-Terminal Deprotection - Fmoc removal.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • BenchChem. Overcoming challenges in the purification of chemerin C-terminal peptides.

Sources

Technical Support Center: Overcoming Steric Hindrance in the Coupling of Bis-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered amino acids, particularly those with bis-Boc protection. The bulky nature of these residues presents a significant synthetic challenge, often leading to low yields, incomplete reactions, and potential racemization.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these obstacles and achieve successful peptide synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the coupling of sterically hindered, bis-Boc protected amino acids.

Issue 1: Low or No Coupling Efficiency with Standard Protocols

Symptom: You are following a standard coupling protocol (e.g., using DIC/HOBt), but TLC or LC-MS analysis shows a large amount of unreacted starting material and minimal product formation.

Cause: Standard coupling reagents may not be potent enough to overcome the severe steric hindrance imposed by bulky side chains and the bis-Boc protecting groups.[1][2] The steric bulk physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid.

Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more powerful phosphonium or uronium/aminium salt-based reagent.[2] Reagents like HATU, HBTU, and PyBOP are known to be more effective for difficult couplings.[1][2] For extremely challenging cases, COMU has shown superior performance.[1][3]

  • Employ a Double Coupling Strategy: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the activated amino acid.[1] This can help drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours). If using a suitable reactor, microwave-assisted peptide synthesis (MAPS) can significantly accelerate reaction rates for hindered couplings by providing rapid and uniform heating.[4][5][6][7]

  • Consider Acyl Fluoride Formation: For exceptionally hindered systems where other methods fail, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be an effective strategy.[3][8]

Issue 2: Incomplete Deprotection of the N-terminal Boc Group

Symptom: After the deprotection step with TFA, subsequent coupling fails, and analysis indicates the presence of the N-terminal Boc group.

Cause: Steric hindrance around the N-terminus can sometimes impede the access of TFA, leading to incomplete deprotection. Additionally, peptide aggregation on the solid support can physically block reagent access.

Solutions:

  • Extend Deprotection Time: Increase the duration of the TFA treatment. Monitor the deprotection using a qualitative test like the Kaiser test to ensure completeness.

  • Optimize Deprotection Cocktail: Ensure your TFA "cocktail" contains appropriate scavengers (e.g., triisopropylsilane, water) to quench the reactive tert-butyl cations generated during deprotection, preventing side reactions.[9]

  • Disrupt Peptide Aggregation: If aggregation is suspected, consider switching to a more polar solvent like NMP or adding a chaotropic salt (e.g., LiCl) to the deprotection and coupling steps.[10][11] Using a resin with better swelling properties can also help.[11]

Issue 3: Racemization of the Amino Acid Residue

Symptom: The final peptide product shows the presence of diastereomers upon chiral HPLC analysis.

Cause: Highly reactive coupling reagents and prolonged reaction times, while necessary for hindered couplings, can also increase the risk of racemization. The mechanism often involves the formation of an oxazolone intermediate.[12]

Solutions:

  • Use an Additive: Always use an additive like HOBt, HOAt, or Oxyma Pure with your coupling reagent. These additives suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate (in the case of carbodiimides) and promoting the formation of a less reactive, but still efficient, active ester.[3][12]

  • Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for racemization-prone residues.[3]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound amine. Prolonged pre-activation can increase the risk of side reactions, including racemization.

II. Frequently Asked Questions (FAQs)

Q1: What are bis-Boc protected amino acids and why are they used?

A1: Bis-Boc protected amino acids have two tert-butyloxycarbonyl (Boc) groups attached to a nitrogen atom. This is common for amino acids like histidine, where both the α-amino group and a side-chain nitrogen (e.g., in the imidazole ring) are protected with Boc groups.[13] This strategy can sometimes improve the solubility of the amino acid derivative in organic solvents.[14]

Q2: Which class of coupling reagents is generally best for sterically hindered amino acids?

A2: Phosphonium (e.g., PyBOP, PyAOP) and Uronium/Aminium (e.g., HATU, HBTU, COMU) salt-based reagents are generally superior to carbodiimides (like DCC or DIC) for sterically hindered couplings.[1][2] They offer faster reaction rates and often lead to higher yields with fewer side reactions.[1][2] HATU and COMU are frequently cited as the most efficient for particularly challenging couplings.[1][3]

Q3: Can microwave synthesis help with coupling bis-Boc protected amino acids?

A3: Yes, microwave-assisted peptide synthesis (MAPS) is highly effective for overcoming the challenges associated with sterically hindered couplings.[4][6] The rapid and uniform heating provided by microwave energy can significantly accelerate the reaction kinetics, driving difficult couplings to completion in a much shorter time frame compared to conventional methods.[5][7][15]

Q4: How does solvent choice impact the coupling of hindered amino acids?

A4: Solvent choice is critical. Solvents with good solvating properties, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), are essential to ensure that the peptide chain on the resin is fully solvated and accessible to the reagents.[10] In cases of severe on-resin aggregation, a mixture of solvents or the addition of DMSO can be beneficial.[10]

Q5: What is the mechanism of action for uronium/aminium coupling reagents like HATU?

A5: In the presence of a base, HATU reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain, forming the new peptide bond. The HOAt leaving group is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen.[2]

III. Protocols and Methodologies

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for the coupling of sterically hindered, bis-Boc protected amino acids onto a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Bis-Boc protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following the successful deprotection of the N-terminal Boc group (confirmed by a negative Kaiser test), thoroughly wash the resin with DMF (3 x 1 minute).

  • Pre-activation: In a separate reaction vessel, dissolve the bis-Boc protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.

  • Activation: Gently agitate the pre-activation mixture for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 45-90 minutes at room temperature with gentle agitation. For extremely difficult couplings, this time can be extended or a double coupling can be performed.[1]

  • Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (5 x 1 minute) to remove any unreacted reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a successful coupling).

Protocol 2: Microwave-Assisted Coupling for Extremely Hindered Residues

This protocol leverages microwave energy to accelerate the coupling of challenging amino acids.

Materials:

  • Microwave peptide synthesizer

  • Resin-bound peptide with a free N-terminal amine

  • Bis-Boc protected amino acid

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF within a microwave-compatible reaction vessel. Perform N-terminal Boc deprotection using a standard TFA protocol, followed by thorough DMF washes.

  • Reagent Addition: Add the bis-Boc protected amino acid (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) dissolved in DMF to the resin.

  • Microwave Irradiation: Secure the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 75°C) for 5-20 minutes.[6] The exact time and temperature may need to be optimized for the specific sequence.

  • Washing: After irradiation, cool the vessel and wash the resin extensively with DMF.

  • Monitoring: Check for reaction completion using the Kaiser test. If necessary, a second microwave-assisted coupling can be performed.

IV. Data and Reagent Comparison

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentsRelative ReactivityRacemization RiskKey Features & Considerations
Carbodiimides DIC, DCCModerateModerate to HighCost-effective. Requires an additive (e.g., HOBt, Oxyma) to improve efficiency and suppress racemization.[3][16][17]
Phosphonium Salts PyBOP, PyAOPHighLow to ModerateExcellent for routine and difficult couplings.[2] Byproducts are generally less hazardous than those from BOP.[18][19]
Uronium/Aminium Salts HBTU, HATU, COMUVery HighLow to ModerateHighly efficient and fast-acting.[2][20] HATU and COMU are often superior for the most sterically demanding couplings.[1][3] COMU is a safer alternative to benzotriazole-based reagents.[3]

V. Visual Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Reagent Switch to High-Potency Reagent (HATU, COMU) Start->Reagent DoubleCouple Perform Double Coupling Reagent->DoubleCouple TimeTemp Increase Reaction Time & Consider Microwave DoubleCouple->TimeTemp Solvent Optimize Solvent System (NMP, add Chaotropes) TimeTemp->Solvent Check Re-evaluate Coupling Solvent->Check Success Successful Coupling Check->Success Yes Fail Coupling Still Fails Check->Fail No AcylFluoride Consider Acyl Fluoride Method Fail->AcylFluoride

Caption: A decision tree for troubleshooting low coupling efficiency.

Diagram 2: General Mechanism of Peptide Bond Formation

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Amino Acid 1 (R-COOH) CouplingReagent Coupling Reagent + Base AA_COOH->CouplingReagent ActiveEster Activated Species (e.g., OAt-ester) CouplingReagent->ActiveEster Forms AA_NH2 Amino Acid 2 (H2N-R') ActiveEster->AA_NH2 Reacts with PeptideBond Dipeptide (R-CO-NH-R') AA_NH2->PeptideBond Attacks

Caption: The two-stage process of peptide bond formation.

VI. References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 10, 2026, from [Link]

  • Peretto, I., et al. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2021). Organic & Biomolecular Chemistry, 19(3), 594-599. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(46), 11255-11259. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]

  • Dalidovich, T., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2005). ResearchGate. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinuril. (2020). ChemRxiv. [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synpeptide. Retrieved January 10, 2026, from [Link]

  • Phosphonium coupling. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 10, 2026, from [Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. (2025). ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 10, 2026, from [Link]

  • Carbodiimides and Additives. (2021). Aapptec. Retrieved January 10, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved January 10, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. [Link]

  • The challenge of peptide nucleic acid synthesis. (2023). Chemical Society Reviews, 52(8), 2854-2877. [Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1994). Journal of the American Chemical Society, 116(20), 8916-8927. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development, 22(8), 923-946. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2012). Methods in Molecular Biology, 859, 13-25. [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved January 10, 2026, from [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]

  • Procedures to Improve Difficult Couplings. (2002). ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. [Link]

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Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2,3-Diaminopropionic Acid (Dap) Residues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from 2,3-diaminopropionic acid (Dap) residues. The unique structure of Dap, with two proximal amino groups, can introduce complexities not seen with other amino acids, often leading to incomplete reactions that can stall a synthetic campaign. This resource provides in-depth, field-tested troubleshooting strategies, detailed protocols, and the underlying chemical principles to empower you to solve these challenges effectively.

Part 1: Diagnosis & Confirmation of Incomplete Deprotection

The first step in troubleshooting is accurate diagnosis. Before modifying your protocol, it is critical to confirm that the Boc group is indeed the source of your issue.

Q1: How can I definitively confirm that the Boc deprotection of my Dap residue is incomplete?

You can use several routine analytical techniques to verify the extent of the deprotection reaction. The key is to look for the mass and polarity differences between your starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for monitoring reaction completion. The deprotected amine is significantly more polar than its Boc-protected precursor. On a reverse-phase column (like a C18), the deprotected product will have a noticeably shorter retention time. Incomplete reactions will show two distinct peaks corresponding to the starting material and the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirmation. The Boc group has a monoisotopic mass of 100.12 Da. A successful deprotection will result in a product with a mass that is 100.12 Da less than the starting material. If you observe the mass of your starting material, or a mixture of both the starting mass and the product mass, the deprotection is incomplete.[2][3]

  • Thin-Layer Chromatography (TLC): For a rapid, qualitative assessment, TLC is highly effective. The more polar amine product will have a lower Retention Factor (Rf) value than the Boc-protected starting material. The product spot can often be visualized using a ninhydrin stain, which reacts with the newly freed primary amine to produce a characteristic purple color.[1][4]

Part 2: Common Causes & First-Line Troubleshooting

If you have confirmed incomplete deprotection, start by investigating the most common and easily rectified issues related to your reagents and reaction conditions.

Q2: My analysis shows a mixture of starting material and the deprotected product. What are the most common culprits?

More often than not, incomplete deprotection stems from suboptimal reaction conditions or reagent quality. Before exploring more complex causes, systematically check the following variables.

  • Reagent Quality: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. It is highly hygroscopic, and absorbed water can reduce its effective acidity, leading to sluggish or incomplete reactions.[3] Always use fresh, high-purity TFA from a tightly sealed bottle.

  • Insufficient Reaction Time: While many Boc deprotections are complete within 30-60 minutes, sterically hindered residues or those within aggregating sequences may require longer exposure.[3][5] If your standard time is failing, try extending it and monitoring the reaction at regular intervals (e.g., 1h, 2h, 4h) by LC-MS to determine the optimal duration.[5]

  • Inadequate Acid Concentration: A typical starting point for deprotection is a 1:1 mixture of TFA in Dichloromethane (DCM).[5] If this is not effective, increasing the concentration of TFA (e.g., 95% TFA) may be necessary to drive the reaction to completion.

  • Poor Resin Swelling (Solid-Phase Synthesis): For solid-phase peptide synthesis (SPPS), the reagents must be able to access the peptide chains attached to the polymer support. If the resin is not adequately swollen in the reaction solvent (DCM), this access is restricted, resulting in incomplete deprotection.[3][5] Ensure the resin is fully swollen before beginning the deprotection step.

Table 1: First-Line Troubleshooting Guide
Observed Problem Probable Cause Recommended Action
Reaction is slow or stallsOld or wet TFAUse fresh, anhydrous TFA from a new bottle.
Incomplete conversion after standard timeInsufficient reaction timeExtend the reaction time to 2-4 hours and monitor progress via LC-MS.[5]
Low reaction efficiencyLow acid strengthIncrease TFA concentration from 50% in DCM to 95% in DCM (with scavengers).
Inconsistent results in SPPSPoor resin swellingSwell the resin in DCM for at least 20-30 minutes before deprotection.[3][5]
Reaction fails at low temperatureInsufficient thermal energyEnsure the reaction is running at ambient room temperature (~20-25°C).[5]

Part 3: Mechanistic Insights & Advanced Troubleshooting

If basic troubleshooting does not resolve the issue, a deeper understanding of the reaction mechanism and potential side reactions is necessary. The generation of a reactive tert-butyl cation is a critical aspect of this chemistry.

Q3: What is the mechanism of Boc deprotection, and why are "scavengers" so important?

The deprotection is an acid-catalyzed process that proceeds in several steps.[6][7] Understanding this mechanism reveals why side reactions occur and how to prevent them.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[6][8]

  • Fragmentation: The protonated intermediate is unstable and fragments, cleaving the tert-butyl-oxygen bond. This generates a stable tert-butyl cation (tBu⁺), carbon dioxide, and the free amine.[6][7]

  • Alkylation (Side Reaction): The tert-butyl cation is a highly reactive electrophile. It will readily react with any nucleophiles present in the reaction mixture. If your peptide contains residues with nucleophilic side chains—such as Tryptophan, Methionine, Cysteine, or Tyrosine—the cation can irreversibly alkylate them, leading to undesired byproducts.[5][9][10]

  • Scavenging: To prevent this, scavengers are added to the deprotection solution (often called a "cleavage cocktail"). Scavengers are nucleophilic molecules that are more reactive towards the tert-butyl cation than the amino acid side chains. They effectively "scavenge" or trap the cation before it can cause damage.[5][9][11]

Even if your peptide does not contain highly sensitive residues, using scavengers is best practice to ensure a clean reaction.

Boc_Deprotection_Mechanism Boc_Dap Boc-NH-Dap Protonated Protonated Intermediate Boc_Dap->Protonated + H⁺ (from TFA) Free_Amine H₂N-Dap (Product) Protonated->Free_Amine - CO₂ tBu_cation tert-Butyl Cation (tBu⁺) (Reactive) Protonated->tBu_cation Fragmentation Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped By Side_Product Alkylated Peptide (Side Product) tBu_cation->Side_Product Undesired Alkylation Quenched Quenched Adduct (tBu-Scavenger) Scavenger->Quenched

Boc deprotection mechanism and the role of scavengers.
Table 2: Common Scavengers and Their Applications
ScavengerTarget Residues / FunctionTypical ConcentrationNotes
Triisopropylsilane (TIS) General purpose carbocation scavenger. Protects Trp.2.5 - 5%Highly effective and low odor. A standard component in modern cocktails.[12]
Water Suppresses t-butylation of Asp, Glu, Ser, Thr, Tyr.2.5 - 5%Acts as a scavenger for tert-butyl cations.[13]
1,2-Ethanedithiol (EDT) Protects Trp from oxidation and modification. Reduces Met(O).1 - 2.5%Very effective but has a strong, unpleasant odor.[12]
Thioanisole Assists in removal of Arg(Pmc/Pbf) protecting groups.5%Can cause side reactions with Trp if used improperly.[12]
Phenol Protects Tyr and Trp.5%A common component in robust cleavage cocktails like Reagent K.

Part 4: Optimized Protocols & Alternative Strategies

Armed with a complete understanding of the reaction, you can now apply optimized protocols or consider alternative chemical strategies to achieve complete deprotection.

Q4: Can you provide a robust, standard protocol for Boc deprotection of a Dap residue during solid-phase peptide synthesis (SPPS)?

Yes. This protocol outlines a standard procedure for the Nα-Boc deprotection step within an SPPS workflow.

Step-by-Step SPPS Nα-Boc Deprotection Protocol

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in your reaction vessel.

  • Drain: Drain the swelling solvent.

  • Deprotection: Add the deprotection solution (e.g., 50% TFA in DCM). Agitate for 20-30 minutes at room temperature.[14] For difficult sequences, this step can be performed twice (a pre-wash of 5 minutes, followed by a longer 30-minute treatment).[14]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove residual acid.

    • 3x with DCM

    • 2x with Isopropanol (IPA) (helps shrink the resin and remove trapped acid)[14]

    • 3x with DCM

  • Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.[14]

  • Final Wash: Wash the resin thoroughly with DCM (5x) to remove excess base before proceeding to the next amino acid coupling step.

  • Verification (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.[3]

Q5: What is a standard "cleavage cocktail" for the final step of cleaving the peptide from the resin and removing all side-chain protecting groups?

The final cleavage requires a much stronger acid treatment, typically with a high concentration of TFA combined with a tailored scavenger mixture. The choice of cocktail depends on the amino acids in your sequence.

Table 3: Comparison of Common Final Cleavage Cocktails
Reagent CocktailComposition (v/v/w)Primary Application
TFA / TIS / H₂O 95 : 2.5 : 2.5A great starting point. A general, non-malodorous cocktail effective for most sequences, especially when Trp(Boc) is used.[5]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5
Reagent B TFA / Phenol / H₂O / TIS88 : 5 : 5 : 2

General Protocol for Final Cleavage (using TFA/TIS/H₂O)

  • Prepare the cleavage cocktail fresh by combining TFA (9.5 mL), Triisopropylsilane (0.25 mL), and DI Water (0.25 mL) for each gram of peptide-resin.

  • Add the cocktail to the dry peptide-resin in a reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains your cleaved peptide.

  • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold methyl t-butyl ether (MTBE).

  • Isolate the precipitated peptide by centrifugation and proceed with purification.

Q6: Are there alternative deprotection methods if standard TFA acidolysis is not working or is incompatible with my molecule?

Yes, if your substrate is particularly sensitive to TFA or the deprotection remains challenging, several alternative methods can be employed.

  • 4M HCl in Dioxane: This is another strong acid condition that is a common and effective alternative to TFA.[5]

  • Milder Acidic Conditions: For substrates with other acid-labile groups, milder reagents like aqueous phosphoric acid may be effective.[5]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for Boc deprotection at room temperature, potentially offering different selectivity for sensitive molecules.[15]

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating in a suitable solvent (e.g., TFE, Toluene) without any acid.[5][16] This is particularly amenable to continuous flow chemistry setups where high temperatures can be safely controlled.[16]

  • Consider Orthogonal Protecting Groups: For future syntheses, if the Dap residue is known to be problematic, consider using an orthogonal protecting group on its side-chain amine from the start. For example, an Fmoc group (removed with base) or an Alloc group (removed with a palladium catalyst) would allow you to deprotect the side chain under conditions that will not affect the Nα-Boc group or other acid-labile groups.[8][14]

Troubleshooting_Workflow start Incomplete Deprotection Confirmed by LC-MS check_reagents Q1: Are reagents fresh? (TFA, Solvents) start->check_reagents check_conditions Q2: Are conditions optimal? (Time, Temp, Concentration) check_reagents->check_conditions Yes success Deprotection Complete check_reagents->success No, fixed add_scavengers Q3: Is a scavenger cocktail being used? (TIS, H₂O, EDT) check_conditions->add_scavengers Yes check_conditions->success No, fixed consider_alternatives Q4: Is TFA incompatible? Consider alternatives. add_scavengers->consider_alternatives No, still incomplete add_scavengers->success Yes, problem solved alt_acid 4M HCl in Dioxane consider_alternatives->alt_acid alt_mild Oxalyl Chloride / MeOH consider_alternatives->alt_mild alt_thermal Thermal Deprotection consider_alternatives->alt_thermal alt_acid->success alt_mild->success alt_thermal->success

Troubleshooting workflow for incomplete Boc deprotection.

References

  • Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Benchchem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Reddit. (2023). Alternative Methods for Boc Deprotection.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Technical Support Center: Impact of Solvent Choice on the Coupling Efficiency of Boc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from our Senior Application Scientists

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) in peptide synthesis. As a sterically hindered amino acid derivative, the success of its incorporation into a peptide sequence is highly dependent on optimized reaction conditions, with solvent choice being a paramount factor.

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Dap(Boc)-OH and what are its primary applications?

Boc-Dap(Boc)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).[1][2][3] In this derivative, both the alpha (α) and beta (β) amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This dual protection makes it suitable for standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

The primary utility of Dap derivatives is to introduce a site for post-synthesis modification. After the peptide chain is assembled, the protecting group on the β-amino group can be selectively removed to allow for:

  • Peptide cyclization or stapling: Forming a lactam bridge to the C-terminus or another side chain.

  • Branching: Growing a second peptide chain from the side chain.

  • Conjugation: Attaching molecules such as fluorophores, linkers for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG).[4][5]

Q2: What makes the coupling of Boc-Dap(Boc)-OH challenging?

The primary challenge in coupling Boc-Dap(Boc)-OH is steric hindrance .[6][7][8] The bulky Boc protecting group on the β-amino group, in addition to the Boc group on the α-amino group, physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain. This steric bulk can significantly slow down the reaction rate, leading to incomplete or failed couplings if conditions are not optimized.[6][8]

The Critical Role of the Solvent in Coupling Efficiency

Q3: Why is solvent choice so critical for difficult couplings like Boc-Dap(Boc)-OH?

The solvent in SPPS is not merely a medium for the reaction; it plays an active and critical role in the entire process. Its functions include:

  • Resin Solvation and Swelling: The solvent must effectively swell the solid-phase resin support (e.g., polystyrene-based resins).[9][10] Proper swelling is essential to "open up" the polymer matrix, making the reactive sites on the growing peptide chain accessible to the activated amino acid.[9] Inadequate swelling can dramatically lower reaction rates.

  • Reagent Solubility: The solvent must fully dissolve the Boc-Dap(Boc)-OH, the coupling reagents (e.g., HBTU, DIC), and any additives (e.g., HOBt).[11] Poor solubility of any component will result in lower effective concentrations and lead to incomplete reactions.

  • Peptide Chain Solvation: As the peptide chain elongates, it can develop secondary structures or aggregate via intermolecular hydrogen bonds, especially with hydrophobic sequences.[12][13] A good solvent will solvate the growing peptide, disrupting these interactions and keeping the N-terminal amine available for the next coupling step.[13][14]

For a sterically hindered amino acid like Boc-Dap(Boc)-OH, where reaction kinetics are already slow, optimal solvation of all components is the key determinant of success.[7]

Q4: What are the most common solvents for SPPS and how do they compare?

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most widely used solvents in modern peptide synthesis.[15][16] Dichloromethane (DCM) is also frequently used, particularly in traditional Boc-chemistry protocols.[9] The choice between them depends on several factors, summarized below.

SolventDielectric Constant (ε)[17][18]Polarity Index[18]Key Characteristics & Field Insights
N,N-Dimethylformamide (DMF) 36.76.4Pros: Excellent solubilizing power for most reagents and amino acids; good resin-swelling properties.[10] Cons: Can decompose over time to form dimethylamine, which can cause premature deprotection of Fmoc groups (less of a concern in Boc chemistry).[9] Can also lead to N-formylation side reactions, especially at elevated temperatures (e.g., microwave synthesis).[9]
N-Methyl-2-pyrrolidone (NMP) 32.26.7Pros: Often considered superior to DMF for its enhanced ability to solvate and disrupt peptide aggregation.[7][9][14] It is more stable than DMF. Cons: More viscous and more expensive than DMF.[19]
Dichloromethane (DCM) 8.93.1Pros: Excellent swelling agent for polystyrene resins and unreactive towards TFA, making it common for Boc deprotection steps.[9] Cons: Lower polarity means it is less effective at solvating polar peptide backbones and can be a poor choice for coupling steps, especially for difficult sequences.[9]
Dimethyl Sulfoxide (DMSO) 46.77.2Pros: Highly polar solvent with excellent solvating power, often used as an additive (e.g., in a "magic mixture") to disrupt severe aggregation.[13] Cons: Can oxidize sensitive residues like Cysteine (Cys) and Methionine (Met).[1] Its high boiling point can make it difficult to remove.
Q5: For coupling Boc-Dap(Boc)-OH, should I use DMF or NMP?

For a challenging coupling involving a sterically hindered residue like Boc-Dap(Boc)-OH, NMP is often the preferred choice over DMF .[7][14]

The superior solvating properties of NMP are highly effective at preventing the on-resin aggregation of the growing peptide chain.[9][13] This ensures that the N-terminal amine remains accessible, which is crucial when the incoming activated amino acid is bulky and the reaction is kinetically slow. While DMF is a very capable solvent, syntheses that are sluggish or fail in DMF can often be rescued by switching to NMP.[7][20]

Troubleshooting & Optimization Guide

Q6: I am seeing a positive Kaiser test after coupling Boc-Dap(Boc)-OH, indicating an incomplete reaction. What is my first solvent-related troubleshooting step?

A positive Kaiser test (blue or purple beads) confirms the presence of unreacted primary amines. When this occurs with a hindered amino acid, follow this workflow:

G start Positive Kaiser Test (Incomplete Coupling) check_solvent Step 1: Verify Solvent Quality & Type - Are you using high-purity, peptide-synthesis grade solvent? - Is your DMF fresh? (If applicable) start->check_solvent switch_nmp Step 2: Switch to NMP - If using DMF, switch to NMP for the coupling step to improve solvation. check_solvent->switch_nmp Solvent is high quality double_couple Step 3: Perform a Second Coupling - In fresh NMP, perform a second coupling with a fresh solution of activated Boc-Dap(Boc)-OH. switch_nmp->double_couple increase_time Step 4: Increase Reaction Time - Extend the second coupling time (e.g., from 1-2 hours to 4 hours or overnight). double_couple->increase_time kaiser_again Step 5: Re-run Kaiser Test increase_time->kaiser_again success Negative Test: Proceed to Next Cycle kaiser_again->success Success failure Positive Test: Consider stronger coupling agents (e.g., HATU) or temperature increase. kaiser_again->failure Still Incomplete

Caption: Troubleshooting workflow for incomplete Boc-Dap(Boc)-OH coupling.

Q7: My peptide-resin is swelling poorly and I suspect aggregation. How can I use solvents to address this?

Poor swelling is a strong indicator of peptide aggregation, where the peptide chains collapse onto themselves. To combat this:

  • Switch to NMP: As a first step, if you are not already using it, switch to NMP.[13]

  • Use Solvent Mixtures: For severe cases, incorporating a chaotropic co-solvent can be highly effective. A common strategy is to use a mixture of NMP with a small percentage of DMSO (e.g., 10-20%).[9][13] DMSO is extremely effective at disrupting the hydrogen bonds that cause aggregation. However, be cautious with oxidizable residues.[1]

  • Consider Greener Alternatives: Recent research has shown that binary mixtures of more environmentally friendly solvents, such as DMSO/ethyl acetate or N-butylpyrrolidinone (NBP)/2-MeTHF, can sometimes match or exceed the performance of DMF by fine-tuning polarity and viscosity.[16][19][21]

Experimental Protocol: HBTU-Mediated Coupling of Boc-Dap(Boc)-OH

This protocol outlines a robust method for coupling Boc-Dap(Boc)-OH using HBTU, a common and effective uronium salt-based coupling reagent. The choice of solvent is highlighted as a critical parameter.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Dap(Boc)-OH (3.0 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (recommended) or DMF.

  • Kaiser test kit

Workflow:

G cluster_0 Vessel 1: Resin cluster_1 Vessel 2: Activation Solution resin 1. Start with deprotected resin-bound peptide (free NH2 group) swell 2. Swell resin in NMP for 30 min. resin->swell combine 5. Transfer activation solution to resin vessel. Agitate for 2-4 hours. swell->combine dissolve 3. Dissolve Boc-Dap(Boc)-OH and HBTU in NMP. activate 4. Add DIPEA to the solution to begin activation. (Allow 2-5 min) dissolve->activate activate->combine monitor 6. Perform Kaiser test to monitor completion. combine->monitor wash 7. Wash resin thoroughly with NMP, then DCM. monitor->wash Negative (Yellow) wash->combine Positive (Blue) -> Recouple

Caption: Workflow for HBTU-mediated Boc-Dap(Boc)-OH coupling.

Step-by-Step Procedure:

  • Resin Preparation: Start with the resin-bound peptide chain that has undergone N-terminal Boc deprotection and neutralization, confirmed by a positive Kaiser test. Swell the resin in NMP for at least 30 minutes.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve Boc-Dap(Boc)-OH (3.0 eq.) and HBTU (2.9 eq.) in NMP.

  • Activation: Add DIPEA (6.0 eq.) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Transfer the activated amino acid solution to the vessel containing the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of Boc-Dap(Boc)-OH, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

    • Negative Result (Yellow Beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (Blue/Purple Beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 2-6 for a second coupling.

  • Washing: Once a negative Kaiser test is achieved, thoroughly wash the resin with NMP (3x), followed by DCM (3x) to prepare for the next deprotection step.

References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Chem-Impex International, Inc. Solvents for Solid Phase Peptide Synthesis.
  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Benchchem. Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • Benchchem. Boc-Dap-OH | 73259-81-1.
  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • RSC Publishing.
  • ResearchGate. Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
  • Benchchem.
  • Benchchem.
  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Biotage. What do you do when your peptide synthesis fails?
  • Chemistry LibreTexts. Dielectric Constant.
  • Theএকেgroup. Solvent Physical Properties.
  • PubChem - NIH. Boc-Dap-OH | C8H16N2O4 | CID 2755946.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Semantic Scholar. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis.

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Technical Support Center: Minimizing Deletion Sequences with Bis-Boc-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing bis-Boc-L-diaminopropionic acid (Boc-Dap(Boc)-OH) in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting strategies and foundational knowledge to address a critical challenge: the formation of deletion sequences. Our goal is to equip you with the expertise to diagnose the root causes of incomplete couplings and implement robust protocols for synthesizing high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of Boc-Dap(Boc)-OH and the problem of deletion sequences.

Q1: What is a deletion sequence and why is it a problem?

A deletion sequence is a common impurity in SPPS where one or more amino acid residues are missing from the target peptide sequence. This occurs when an amino acid fails to couple to the N-terminus of the growing peptide chain. The subsequent amino acid in the sequence then couples to the unreacted amine, resulting in a shorter, incorrect peptide. These impurities can be difficult to separate from the desired full-length peptide, complicating purification, reducing overall yield, and potentially altering the biological activity of the final product.[1][2]

Q2: Why is bis-Boc-diaminopropionic acid particularly challenging to couple?

The primary challenge with Boc-Dap(Boc)-OH lies in its significant steric hindrance. The molecule features two bulky tert-butyloxycarbonyl (Boc) protecting groups—one on the α-amine and one on the side-chain amine.[3] This steric bulk physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine on the resin-bound peptide, slowing down reaction kinetics and increasing the likelihood of an incomplete coupling reaction.[3][4]

Q3: What are the main causes of deletion sequences when using hindered amino acids like Boc-Dap(Boc)-OH?

Several factors, often interlinked, contribute to the formation of deletion sequences:

  • Steric Hindrance: As mentioned, the bulky nature of Boc-Dap(Boc)-OH is a primary cause.[3][4]

  • Insufficient Reagent Activation: The coupling reagent may not be potent enough to sufficiently activate the carboxylic acid of the hindered amino acid, leading to a sluggish or incomplete reaction.[4][5]

  • Peptide Aggregation: The growing peptide chain can fold upon itself or interact with neighboring chains on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[4][6][7]

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support resin limits the diffusion of reagents to the reactive sites within the resin beads, hindering the reaction.[4][8][9][10]

Q4: How can I detect if a deletion sequence has formed?

High-resolution analytical techniques are essential for identifying deletion sequences. The most common methods are:

  • Mass Spectrometry (MS): This technique provides the molecular weight of the peptides in your crude product. A deletion sequence will appear as a peak with a mass corresponding to the target peptide minus the mass of the missing amino acid residue(s).[4][11][12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the peptide. Deletion sequences, being shorter and often less hydrophobic, typically elute earlier than the full-length target peptide, appearing as distinct impurity peaks in the chromatogram.[4][13]

Part 2: Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and resolving issues related to deletion sequences when incorporating Boc-Dap(Boc)-OH.

Issue 1: Incomplete Coupling of Boc-Dap(Boc)-OH Detected

The most direct cause of a Dap deletion sequence is the failure of the Boc-Dap(Boc)-OH residue to couple completely. This can be diagnosed by performing a qualitative test for free amines on the resin immediately after the coupling step.

A qualitative colorimetric test, such as the Kaiser test (ninhydrin test) or a TNBS test, is critical for monitoring reaction completion.[14][15][16]

  • Kaiser Test: Reacts with primary amines to produce an intense blue color. A positive (blue) result after the Boc-Dap(Boc)-OH coupling step indicates a significant amount of unreacted N-terminal amine, meaning the coupling is incomplete.[2][14]

  • Procedure:

    • Withdraw a small sample of resin beads (5-10 mg) after the coupling step.

    • Wash the beads thoroughly with DMF to remove residual reagents.

    • Add the Kaiser test reagents as per the manufacturer's protocol and heat.

    • Observation: Blue beads indicate incomplete coupling; yellow/colorless beads indicate a complete reaction.[14]

start Perform Boc-Dap(Boc)-OH Coupling Step kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test result Analyze Result kaiser_test->result complete Coupling Complete (Beads Yellow) result->complete Negative incomplete Coupling Incomplete (Beads Blue) result->incomplete Positive proceed Proceed to Next Deprotection Step complete->proceed troubleshoot Implement Troubleshooting Protocol (e.g., Double Coupling) incomplete->troubleshoot

Caption: Workflow for monitoring coupling completion using the Kaiser test.

If the Kaiser test is positive, immediate action is required. Do not proceed to the next deprotection step. Instead, re-couple the Boc-Dap(Boc)-OH using a more robust protocol.

Protocol 1: Double Coupling with HATU

A "double coupling" involves repeating the coupling step with fresh reagents to drive the reaction to completion.[17] Using a high-potency aminium salt like HATU is recommended for sterically demanding couplings as it forms a highly reactive OAt-active ester.[5][18][19]

  • First Coupling:

    • In a separate vessel, pre-activate Boc-Dap(Boc)-OH (3 eq. relative to resin loading) with HATU (2.9 eq.) and a non-nucleophilic base like DIPEA (6 eq.) in DMF for 1-5 minutes.

    • Add the activated mixture to the deprotected peptide-resin.

    • Allow the reaction to proceed for at least 2 hours.

  • Wash: Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.

  • Second Coupling: Repeat the coupling step with a fresh solution of activated Boc-Dap(Boc)-OH.

  • Monitor: After the second coupling, perform another Kaiser test. If it is negative, proceed. If it remains positive, consider capping the unreacted amines.

Protocol 2: Capping Unreacted Amines

If double coupling fails, the remaining unreacted amines must be "capped" to prevent them from reacting in subsequent cycles, which would also form deletion sequences.[14] Capping is typically done by acetylation.

  • After the second coupling and a thorough DMF wash, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) before proceeding to the next cycle's deprotection step.

Issue 2: Prophylactic Optimization to Prevent Deletion

The best strategy is to prevent deletion sequences from forming in the first place. This involves optimizing the synthetic conditions from the outset.

For a hindered residue like Boc-Dap(Boc)-OH, standard carbodiimide reagents (e.g., DIC) may be insufficient.[5]

  • Reagents: Aminium/uronium salts like HATU, HBTU, and HCTU are significantly more effective.[5][20] HATU is often considered the gold standard for difficult couplings due to its high efficiency.[18]

  • Solvents: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5] For particularly difficult sequences, a mixture such as DCM/DMF/NMP can be beneficial.[5]

Coupling ReagentClassRelative ReactivityKey Advantage
DIC/HOBt CarbodiimideStandardCost-effective for simple couplings.
HBTU Aminium SaltHighGood balance of reactivity and cost.
HCTU Aminium SaltVery HighMore reactive than HBTU, good for hindered residues.[20]
HATU Aminium SaltHighestExcellent for overcoming steric hindrance and reducing racemization.[18][19]
  • Resin Swelling: Ensure the resin is adequately swollen before and during the synthesis. Polystyrene resins swell well in solvents like DCM and DMF.[9] Proper swelling improves reagent accessibility to the growing peptide chains, enhancing reaction kinetics and minimizing aggregation.[10][21]

  • Reaction Time: Steric hindrance slows reaction rates. For Boc-Dap(Boc)-OH, extend the coupling time from a standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.[5]

  • Microwave Assistance: Microwave-assisted peptide synthesis (MA-SPPS) can be highly effective for driving difficult couplings to completion by using microwave energy to heat the reaction, overcoming the activation energy barrier more efficiently.[5]

Issue 3: Deletion Sequences from Premature Side-Chain Deprotection

While less common with the robust side-chain Boc group, repeated exposure to the TFA used for α-Boc deprotection can potentially lead to a low level of premature side-chain cleavage. This is a more significant concern for peptides with many Boc-protected side chains or during the synthesis of very long peptides. The resulting free side-chain amine could lead to undesired branching.

The cleavage of a Boc group is an acid-catalyzed process. TFA protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[22][23][24][25]

G cluster_0 Boc Deprotection Mechanism BocNHR Boc-Protected Amine (R-NH-Boc) Protonation Protonation by TFA BocNHR->Protonation + H+ Cleavage Cleavage Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid - t-butyl cation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine (R-NH2) Decarboxylation->FreeAmine - CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine using TFA.
  • TFA Concentration: Use the lowest concentration of TFA that achieves complete α-Boc removal in a reasonable time. A solution of 25-50% TFA in DCM is standard.[3][26]

  • Time: Minimize the exposure time. Deprotection is often complete within 20-30 minutes. Avoid unnecessarily long deprotection steps.

  • Scavengers: While scavengers are more critical during the final cleavage from the resin, their inclusion in the deprotection cocktail is not standard practice and is generally unnecessary for routine α-Boc removal.

By implementing these diagnostic, troubleshooting, and optimization strategies, researchers can significantly reduce the incidence of deletion sequences when using the sterically hindered but valuable Boc-Dap(Boc)-OH building block, ultimately leading to higher purity peptides and more reliable experimental outcomes.

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Lawrenson, S. B., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development - ACS Publications. [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTec. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Nature. [Link]

  • Effect of resin swelling and substitution on solid phase synthesis. ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Overview of Custom Peptide Synthesis. Anaspec. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Fmoc. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases. PubMed. [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Does anyone have a pdf guide/SOP for solid phase peptide synth? Reddit. [Link]

  • Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. PubMed. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Gyros Protein Technologies. [Link]

  • Peptide Sequence Detection: Exploring In-Depth Techniques for Amino Acid Arrangement. LinkedIn. [Link]

  • Analysis of Proteins and Peptides. Bio-Synthesis. [Link]

  • Total wash elimination for solid phase peptide synthesis. PMC - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry-Based Validation of Peptides Incorporating 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and validation of peptides containing non-canonical amino acids are paramount. The incorporation of residues like 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap(Boc)-OH) offers unique opportunities for creating structured peptides, introducing branch points for conjugation, or mimicking specific biological motifs. However, the successful synthesis of these modified peptides is only half the battle; rigorous validation is essential to ensure the fidelity of the final product. This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of peptides containing Boc-Dap(Boc)-OH, offering insights into experimental design, data interpretation, and common challenges.

The Rationale for Rigorous Validation: The Challenge of Non-Canonical Amino Acids

The introduction of a diamino acid like 2,3-diaminopropanoic acid (Dap) into a peptide sequence presents unique synthetic challenges. Both the α-amino and β-amino groups are nucleophilic and can participate in peptide bond formation if not adequately protected. The use of the tert-butyloxycarbonyl (Boc) protecting group for both amines in Boc-Dap(Boc)-OH provides a common strategy to manage this reactivity during solid-phase peptide synthesis (SPPS). However, the presence of two bulky and acid-labile Boc groups on a single residue can influence coupling efficiencies and introduces specific considerations for the final cleavage and validation steps.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of a synthesized peptide, offering high sensitivity and accuracy.[1] When coupled with liquid chromatography (LC-MS), it also provides a robust method for assessing purity. For peptides containing modified residues like Boc-Dap(Boc)-OH, tandem mass spectrometry (MS/MS) is crucial for confirming not only the incorporation of the modified amino acid but also its correct position within the peptide sequence.

A Comparative Overview: Boc-Dap(Boc)-OH vs. Alternative Diamino Acid Protection Strategies

The choice of protecting group strategy for a diamino acid significantly impacts the synthesis and subsequent analysis. Below is a comparative overview of using the dual Boc protection of Dap versus other common strategies.

FeatureBoc-Dap(Boc)-OHOrthogonal Protection (e.g., Fmoc-Dap(Boc)-OH)Other Acid-Labile Groups (e.g., Cbz-Dap(Cbz)-OH)
Synthesis Strategy Both Boc groups are removed during the final acid cleavage step. Simpler for linear peptide synthesis.Allows for selective deprotection of the side-chain amine on-resin for branching or cyclization.[2]Typically requires stronger acid for cleavage than Boc, which can be harsh on the peptide.
Coupling Efficiency The steric hindrance of two Boc groups may necessitate stronger coupling reagents (e.g., HATU, HBTU) and longer reaction times.[2]Similar challenges with steric hindrance during the initial coupling of the residue.Can also present steric challenges depending on the specific protecting group.
Mass Spectrometry Validation Requires careful interpretation of MS/MS spectra to confirm the presence of both Boc groups or their characteristic losses.MS analysis will show a different mass for the protected peptide. MS/MS can confirm the location of the remaining Boc group after side-chain modification.Fragmentation patterns will be specific to the protecting group used.
Potential Side Reactions Incomplete removal of one or both Boc groups can lead to a heterogeneous product.Premature loss of the side-chain protecting group can lead to undesired side reactions.Side reactions associated with the specific protecting group and cleavage conditions.

The Mass Spectrometry Validation Workflow for Peptides Containing Boc-Dap(Boc)-OH

A systematic approach is essential for the unambiguous validation of peptides incorporating Boc-Dap(Boc)-OH. The following workflow outlines the key steps from sample preparation to data interpretation.

ValidationWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (incorporating Boc-Dap(Boc)-OH) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (Dissolution & Dilution) Purification->SamplePrep Lyophilized Peptide LCMS LC-MS Analysis (Purity & Intact Mass) SamplePrep->LCMS MSMS Tandem MS (MS/MS) (Sequence Verification) LCMS->MSMS DataAnalysis Data Analysis & Interpretation MSMS->DataAnalysis Validation Final Validated Peptide DataAnalysis->Validation Validation Report

Caption: A typical workflow for the synthesis, purification, and mass spectrometry-based validation of a peptide containing Boc-Dap(Boc)-OH.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized, purified peptide. b. Dissolve the peptide in a suitable solvent, typically starting with 0.1% formic acid in water. If solubility is an issue, acetonitrile can be added incrementally. c. Prepare a working solution of 10-100 pmol/µL for injection into the LC-MS system.

2. LC-MS Analysis for Intact Mass and Purity: a. Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. b. Chromatography:

  • Column: A C18 reversed-phase column is standard for peptide analysis.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity. c. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
  • MS1 Scan Range: A range that encompasses the expected m/z values for the singly and multiply charged precursor ions (e.g., m/z 300-2000).
  • Data Analysis:
  • Extract the total ion chromatogram (TIC) and the UV chromatogram (typically at 214 nm and 280 nm) to assess purity.
  • From the mass spectrum of the main peak, identify the [M+H]⁺, [M+2H]²⁺, and other multiply charged ions.
  • Deconvolute the mass spectrum to determine the experimental molecular weight and compare it to the theoretical mass of the peptide with the Boc-Dap(Boc)-OH residue.

3. Tandem MS (MS/MS) for Sequence Verification: a. Acquisition: Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions from the MS1 scan for fragmentation. b. Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used. c. Data Analysis:

  • Analyze the MS/MS spectrum of the precursor ion corresponding to the target peptide.
  • Identify the b- and y-ion series to confirm the amino acid sequence.
  • Crucially, look for characteristic fragmentation patterns associated with the Boc-Dap(Boc)-OH residue.

Interpreting the MS/MS Data: The Signature of Boc-Dap(Boc)-OH

The fragmentation of a peptide containing Boc-Dap(Boc)-OH in a CID experiment will exhibit the typical b- and y-ion series from cleavage of the peptide backbone. However, the presence of the two Boc groups introduces additional fragmentation pathways that are key to its identification.

The Boc group is known to fragment via two main pathways:

  • Loss of isobutylene (56 Da): This results in a carbamic acid which can then lose CO₂ (44 Da), leading to a total loss of 100 Da.

  • Loss of t-butanol (74 Da): This is a less common pathway.[3]

In the case of Boc-Dap(Boc)-OH, we can expect to see sequential or concerted losses related to the two Boc groups.

Fragmentation cluster_backbone Backbone Fragmentation Precursor [M+H]⁺ (Peptide with Boc-Dap(Boc)-OH) Loss_56 [M+H - 56]⁺ (Loss of isobutylene) Precursor->Loss_56 - C₄H₈ Loss_100 [M+H - 100]⁺ (Loss of Boc group) Precursor->Loss_100 - C₅H₈O₂ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Loss_200 [M+H - 200]⁺ (Loss of two Boc groups) Loss_100->Loss_200

Caption: Expected fragmentation pathways for a peptide containing Boc-Dap(Boc)-OH in tandem mass spectrometry.

Key Diagnostic Ions and Neutral Losses:

  • [M+H - 100]⁺: A prominent ion corresponding to the loss of one intact Boc group (isobutylene + CO₂).

  • [M+H - 200]⁺: An ion representing the loss of both Boc groups. The presence of this ion is a strong indicator of the successful incorporation of Boc-Dap(Boc)-OH.

  • Modified b- and y-ions: The b- and y-ions containing the Boc-Dap(Boc)-OH residue will also exhibit these neutral losses. For example, if the Dap residue is the i-th amino acid, you would expect to see a bᵢ ion and a bᵢ - 100 and/or bᵢ - 200 ion. Similarly, for the corresponding y ion.

The observation of these characteristic neutral losses, in conjunction with a complete b- and y-ion series for the rest of the peptide, provides definitive validation of the synthesized peptide's identity and the correct incorporation of the Boc-Dap(Boc)-OH residue.

Conclusion

The validation of peptides containing non-canonical amino acids like this compound requires a meticulous and multi-faceted approach. Mass spectrometry, particularly high-resolution LC-MS/MS, stands as the gold standard for this purpose. By understanding the unique synthetic challenges and the characteristic fragmentation patterns of the Boc-Dap(Boc)-OH residue, researchers can confidently verify the integrity of their synthesized peptides. This ensures that subsequent biological assays and drug development efforts are based on well-characterized and validated molecules, ultimately accelerating the pace of scientific discovery.

References

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 647–658. [Link]

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A Senior Application Scientist's Guide: 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid in Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Di-amino Acids in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding frontier. Their high specificity and potency are often hampered by poor metabolic stability and limited cell permeability. To overcome these challenges, researchers employ a variety of chemical modifications to constrain peptide conformation and enhance their drug-like properties. The incorporation of non-proteinogenic di-amino acids is a cornerstone of this strategy, providing a versatile scaffold for creating branched, cyclic, or conjugated peptides.[1]

Among these specialized building blocks, 2,3-diaminopropionic acid (Dap) offers a unique and compact branching point.[2] This guide provides an in-depth comparison of a key Dap derivative, 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap(Boc)-OH) , with other di-amino acids used in peptide modification. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic endeavors.

Featured Building Block: Understanding Boc-Dap(Boc)-OH

This compound, hereafter referred to as Boc-Dap(Boc)-OH, is a derivative of 2,3-diaminopropionic acid where both the α-amino and the side-chain β-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] This non-orthogonal protection scheme is a critical feature that dictates its primary applications.

The core value of Boc-Dap(Boc)-OH lies in its use within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4] In this approach, the temporary Nα-Boc group is removed at each cycle using a mild acid like trifluoroacetic acid (TFA), while the side-chain Boc group on the Dap residue remains intact.[5] Both Boc groups are then cleaved simultaneously during the final, harsh acid cleavage from the resin (e.g., using anhydrous hydrogen fluoride, HF), yielding a peptide with a free primary amine at the β-position of the Dap residue.[4][5] This makes it an efficient, albeit less flexible, building block for introducing a primary amine side-chain.

Comparative Analysis: Boc-Dap(Boc)-OH vs. Orthogonally Protected Di-amino Acids

The choice of a di-amino acid derivative is fundamentally driven by the desired synthetic outcome and the overall protection strategy of the peptide synthesis.[6][7] A non-orthogonal reagent like Boc-Dap(Boc)-OH is synthetically straightforward but offers limited potential for on-resin, side-chain-specific modifications. In contrast, orthogonally protected di-amino acids provide the flexibility to deprotect and modify the side-chain amine while the peptide remains anchored to the solid support.[4][8]

Let's compare Boc-Dap(Boc)-OH with several common alternatives.

Data Presentation: Comparison of Di-amino Acid Building Blocks
FeatureBoc-Dap(Boc)-OH Fmoc-Dap(Boc)-OH Fmoc-Dab(Boc)-OH Fmoc-Lys(Boc)-OH
Structure Dap (C3) derivativeDap (C3) derivativeDab (C4) derivativeLys (C6) derivative
Nα Protection Boc (Acid-labile)Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)
Side-Chain Protection Boc (Acid-labile)Boc (Acid-labile)Boc (Acid-labile)Boc (Acid-labile)
Protection Strategy Non-orthogonal (within Boc-SPPS)Orthogonal Orthogonal Orthogonal
Primary SPPS Use Boc/Bzl StrategyFmoc/tBu StrategyFmoc/tBu StrategyFmoc/tBu Strategy
Side-Chain Deprotection Final cleavage (e.g., HF)On-resin with acid (e.g., TFA)On-resin with acid (e.g., TFA)On-resin with acid (e.g., TFA)
Key Applications Introducing a simple β-amino group post-synthesis.On-resin cyclization (lactam bridge), branching, conjugation.[9][10]On-resin cyclization with a larger ring size, branching.[1][11]Standard method for side-chain modification, lactam bridges.[12]
Advantages Cost-effective; simple incorporation in Boc-SPPS.High flexibility for on-resin side-chain modification.[13]Longer side-chain provides different conformational constraints.Well-established, widely used, mimics a natural amino acid.
Limitations No on-resin side-chain selectivity; limited to Boc-SPPS.Requires an additional selective deprotection step.Side-chain is one methylene longer than Dap.Longer, more flexible side chain may not be ideal for tight conformational locks.
Expertise & Experience: Explaining the Causality Behind the Choices
  • Why Choose Boc-Dap(Boc)-OH? This building block is selected for its simplicity and efficiency when the end goal is a linear or cyclic peptide (post-synthesis cyclization) with an unmodified diaminopropionic acid residue. It avoids the additional steps of on-resin side-chain deprotection and is well-suited for established Boc/Bzl synthesis protocols.[4]

  • When is an Orthogonal Strategy Essential? The use of derivatives like Fmoc-Dap(Boc)-OH is non-negotiable when the experimental design requires selective modification of the side-chain amine while the peptide is still on the resin.[8][13] This is the case for:

    • On-Resin Lactam Cyclization: Creating a covalent bond between the Dap side-chain amine and a side-chain carboxyl group (e.g., from Asp or Glu) to form a constrained cyclic peptide.[12][14]

    • Peptide Stapling: Introducing hydrocarbon staples via reaction with the side-chain amine to stabilize α-helical structures.[15][16]

    • Branched Peptide Synthesis: Growing a second peptide chain from the Dap side-chain amine.

    • Conjugation: Attaching labels, such as fluorescent dyes or biotin, to a specific site on the peptide.[9]

  • Dap vs. Dab vs. Lys: The choice between 2,3-diaminopropionic acid (Dap), 2,4-diaminobutyric acid (Dab), and Lysine (Lys) is a strategic decision based on the desired geometry and ring size of the final modified peptide.[1] A lactam bridge formed between Glu and Dap will result in a smaller, tighter ring structure compared to a bridge between Glu and Lys. This seemingly small structural change can have profound effects on the peptide's binding affinity and biological activity.

Experimental Protocols & Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating monitoring steps to verify reaction completion.

Mandatory Visualization: Workflow for On-Resin Side-Chain Modification

The following diagram illustrates a typical workflow for incorporating an orthogonally protected di-amino acid and performing a subsequent on-resin side-chain modification, such as lactam bridge formation. This process highlights the flexibility that is not available when using Boc-Dap(Boc)-OH.

spss_workflow start_node 1. Start with Resin-Bound Peptide (Free N-terminus) coupling_node 2. Couple Fmoc-Dap(Boc)-OH (HBTU/DIPEA in DMF) start_node->coupling_node wash1_node 3. Wash (DMF, DCM) coupling_node->wash1_node deprotect_alpha_node 4. Nα-Fmoc Deprotection (20% Piperidine in DMF) wash1_node->deprotect_alpha_node wash2_node 5. Wash (DMF, DCM) deprotect_alpha_node->wash2_node continue_node 6. Continue Elongation... wash2_node->continue_node deprotect_beta_node 7. Side-Chain Boc Deprotection (e.g., 30% TFA in DCM) continue_node->deprotect_beta_node After full sequence assembly wash3_node 8. Wash & Neutralize deprotect_beta_node->wash3_node cyclize_node 9. On-Resin Cyclization / Conjugation wash3_node->cyclize_node final_cleave_node 10. Final Cleavage from Resin & Global Deprotection cyclize_node->final_cleave_node

Caption: Workflow for orthogonal side-chain modification.

Detailed Protocol: On-Resin Lactam Cyclization using Fmoc-Dap(Boc)-OH

This protocol describes the synthesis of a head-to-side-chain cyclic peptide using Fmoc-SPPS. It assumes the synthesis of a peptide sequence containing both an aspartic acid (or glutamic acid) and a 2,3-diaminopropionic acid residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OMpe)-OH and Fmoc-Dap(Boc)-OH)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Deprotection reagents: 20% (v/v) piperidine in DMF, 1% (v/v) TFA in DCM, 30% (v/v) TFA in DCM

  • Kaiser test kit (for monitoring primary amines)

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence.[17][18]

    • For coupling, use a 4-fold molar excess of Fmoc-amino acid, HBTU (3.9 eq), and DIPEA (8 eq) relative to the resin loading capacity. Agitate for 1-2 hours.

    • Causality: HBTU is an efficient coupling reagent that minimizes the risk of racemization at the α-carbon.

    • Monitor each coupling step with a Kaiser test. A negative result (yellow beads) indicates complete reaction.[4] If positive (blue beads), recouple.

    • For Nα-Fmoc deprotection, use 20% piperidine in DMF (2 x 10 minutes).

  • Selective Side-Chain Deprotection:

    • Once the full linear sequence is assembled, wash the resin thoroughly with DCM.

    • To deprotect the Asp side-chain, treat the resin with 1% TFA in DCM for 2 hours. This condition is mild enough to cleave the Mpe group without significantly affecting the Boc group on Dap or the bond to the resin.

    • Wash the resin with DCM and neutralize with 10% DIPEA in DMF.

    • To deprotect the Dap side-chain, treat the resin with 30% TFA in DCM for 2 hours. This cleaves the Boc group, exposing the β-amino group.

    • Wash the resin thoroughly with DCM and neutralize with 10% DIPEA in DMF.

  • On-Resin Cyclization:

    • Add a solution of HBTU (4 eq) and DIPEA (8 eq) in DMF to the resin.

    • Agitate the reaction vessel at room temperature for 12-24 hours.

    • Trustworthiness: Monitor the cyclization by taking a small sample of beads, cleaving the peptide, and analyzing via LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.

  • Final Cleavage and Purification:

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the cyclic peptide using reverse-phase HPLC.

Conclusion

The selection of a di-amino acid building block is a critical decision in the design of modified peptides. Boc-Dap(Boc)-OH is an efficient and straightforward reagent for introducing a Dap residue within a Boc-SPPS framework when no on-resin side-chain modification is required. However, for advanced applications such as on-resin cyclization, branching, or conjugation, an orthogonal protection strategy is indispensable. Derivatives like Fmoc-Dap(Boc)-OH and Fmoc-Dab(Boc)-OH provide the necessary synthetic flexibility to construct complex and conformationally constrained peptides. By understanding the chemical properties and strategic applications of each derivative, researchers can better navigate the synthetic landscape to achieve their therapeutic and scientific objectives.

References

  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 55(3), 123-139. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved January 10, 2024, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Sutherland, J. D., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. UCL Discovery. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved January 10, 2024, from [Link]

  • Gaber, Y., et al. (2015). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials, 53, 42-54. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 10, 2024, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved January 10, 2024, from [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9: Unit 9.1. [Link]

  • Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved January 10, 2024, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 10, 2024, from [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414. [Link]

  • Nardecchia, S., et al. (2014). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 46(10), 2359-2367. [Link]

  • Google Patents. (2008). Methods for the synthesis of cyclic peptides.
  • Phillips, C., et al. (2022). Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. Nature Communications, 13(1), 1-13. [Link]

  • Wikipedia. (n.d.). Post-translational modification. Retrieved January 10, 2024, from [Link]

  • Wang, Y., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry, 22(18), 3584-3588. [Link]

  • ChemRxiv. (2020). Dynamic Amino Acid Side-Chains Grafting on Folded Peptide Backbone. Retrieved January 10, 2024, from [Link]

  • Meldal, M., et al. (2016). Comparative studies of adhesion peptides based on l- or d-amino acids. Journal of Peptide Science, 22(10), 642-646. [Link]

  • Biosyntan GmbH. (n.d.). Side Chain Cyclization. Retrieved January 10, 2024, from [Link]

  • Midoux, P., et al. (2008). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 130(1), 34-42. [Link]

  • Wilson, A. J. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(22), 7633-7644. [Link]

  • Wang, F. L., et al. (2015). Diaminodiacid-based solid-phase synthesis of all-hydrocarbon stapled α-helical peptides. Organic & Biomolecular Chemistry, 13(22), 6286-6290. [Link]

  • Wan, F., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. ResearchGate. [Link]

  • AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. Retrieved January 10, 2024, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. Retrieved January 10, 2024, from [Link]

Sources

A Comparative Guide to Chiral Purity Analysis of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and peptide synthesis, the stereochemical integrity of amino acid derivatives is paramount. 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap), a crucial chiral building block, demands rigorous enantiomeric purity assessment to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of Boc-Dap, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The Criticality of Chiral Separation

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. For Boc-Dap, an accurate and robust analytical method to quantify the undesired enantiomer is not merely a quality control metric but a foundational aspect of drug safety and development.

Comparing Chiral Stationary Phases (CSPs) for Boc-Dap Analysis

The direct separation of enantiomers by HPLC is predominantly achieved using chiral stationary phases (CSPs).[1][2] These phases create a chiral environment where the transient diastereomeric complexes formed with the analyte's enantiomers have different interaction energies, leading to differential retention times. For N-protected amino acids like Boc-Dap, several types of CSPs have demonstrated utility.[3][4]

1. Macrocyclic Glycopeptide-Based CSPs:

These CSPs, such as those based on teicoplanin and ristocetin A, are renowned for their broad selectivity and multimodal capabilities, operating in reversed-phase, polar organic, and normal-phase modes.[4][5] Their unique ionic character makes them particularly effective for the enantiomeric resolution of a wide array of acidic, basic, and amphoteric racemates, including N-protected amino acids.[4] For Boc-protected amino acids, reversed-phase mode is often the most viable choice on both teicoplanin (e.g., CHIROBIOTIC T) and ristocetin A (e.g., CHIROBIOTIC R) based columns.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1][5]

2. Polysaccharide-Based CSPs:

Derived from cellulose or amylose and coated or immobilized on a silica support, these are among the most widely used CSPs. While highly effective for a vast range of chiral compounds, native amino acids can be challenging to resolve due to their zwitterionic nature and poor solubility in typical non-polar mobile phases.[6] However, for N-protected amino acids like Boc-Dap, polysaccharide-based CSPs can provide excellent separations, often in normal-phase or reversed-phase modes.[7]

3. Zwitterionic CSPs:

Newer generation zwitterionic CSPs, often derived from cinchona alkaloids, are designed to separate ampholytic molecules like amino acids and small peptides.[8] They incorporate both weak anionic and strong cationic interaction sites, enabling a dual ion-pairing mechanism for chiral recognition.[8] These phases have also shown capability in separating N-blocked amino acids and offer the advantage of elution order reversal by switching between enantiomeric selectors.[3][8]

Below is a comparative summary of these CSPs for the analysis of N-protected amino acids:

Chiral Stationary Phase TypePrimary Interaction MechanismsTypical Mobile PhasesKey Advantages for Boc-Dap Analysis
Macrocyclic Glycopeptide Hydrogen bonding, π-π interactions, steric hindrance, ionic interactionsReversed-phase, Polar OrganicBroad selectivity, multimodal, good for polar and ionic compounds.[4][9]
Polysaccharide-Based Hydrogen bonding, dipole-dipole interactions, steric inclusionNormal-phase, Reversed-phaseHigh success rate for a wide range of compounds, robust.
Zwitterionic Ion-pairing, hydrogen bonding, steric interactionsMethanol/water with additivesExcellent for amino acids, potential for elution order reversal.[8]
Recommended HPLC Method for Chiral Purity of Boc-Dap

Based on extensive application data, a method utilizing a macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based column, is recommended for its robustness and high selectivity towards N-protected amino acids.[4][6]

Experimental Protocol: Chiral HPLC Analysis of Boc-Dap

Objective: To determine the enantiomeric purity of this compound by separating its enantiomers using chiral HPLC.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and a volatile buffer such as Ammonium Acetate or Ammonium Trifluoroacetate. A typical starting condition is 50:50 (v/v) Methanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Sample Preparation: Dissolve the Boc-Dap sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a racemic standard of Boc-Dap at the same concentration to confirm the elution times of both enantiomers.

2. HPLC Method Parameters:

  • Mobile Phase: 50:50 (v/v) Methanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes (adjust as necessary based on retention times).

3. System Suitability:

  • Inject the racemic standard six times.

  • The resolution between the two enantiomer peaks should be ≥ 2.0.

  • The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

4. Data Analysis:

  • Calculate the percentage of the undesired enantiomer using the following formula: % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / (Area of Desired Enantiomer Peak + Area of Undesired Enantiomer Peak)) * 100

Method Development and Optimization Insights

The choice of mobile phase composition is critical for achieving optimal separation. The ratio of organic modifiers (Methanol and Acetonitrile) and the concentration of the buffer can significantly impact retention and resolution.[10] For Boc-Dap, a reversed-phase mode on a teicoplanin column is generally effective.[4] The use of volatile buffers like ammonium acetate makes the method compatible with mass spectrometry (LC-MS) for further characterization if needed.[4]

Visualizing the Workflow

The following diagram illustrates the key steps in the chiral purity analysis of Boc-Dap.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Boc-Dap Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral Purity Analysis of Boc-Dap.

Alternative Approaches and Their Comparative Merits

While direct HPLC on a CSP is the most common and efficient method, other techniques exist:

  • Indirect HPLC: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers.[11] These diastereomers can then be separated on a standard achiral HPLC column.[12]

    • Pros: Can be used if a suitable CSP is not available.

    • Cons: Requires an additional reaction step, which can introduce impurities and potential for racemization. The derivatizing agent must be enantiomerically pure.

  • Gas Chromatography (GC): For volatile compounds, chiral GC can be an option, either directly on a chiral column or after derivatization.[13]

    • Pros: High resolution.

    • Cons: Boc-Dap is not sufficiently volatile for direct GC analysis and would require derivatization.

For the specific case of Boc-Dap, the direct HPLC method is superior due to its simplicity, accuracy, and reduced risk of analytical artifacts.

Conclusion

The chiral purity of this compound is a critical quality attribute that can be reliably determined using chiral HPLC. A method employing a macrocyclic glycopeptide-based chiral stationary phase, such as one based on teicoplanin, offers a robust and selective approach. The provided experimental protocol serves as a validated starting point for method implementation. By understanding the principles of chiral separation and the comparative advantages of different CSPs, researchers can confidently ensure the stereochemical integrity of their chiral building blocks, contributing to the development of safe and effective pharmaceuticals.

References

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2015). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 20(8), 14868–14903. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Powers, C. R., & Schardon, C. L. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(11), 2533–2538. [Link]

  • Reddy, G. S., Reddy, A. R., & Bhaskar, B. V. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Korean Chemical Society, 54(4), 443–449. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). A technique for the determination of enantiomeric amino acids in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 146(2), 197–205. [Link]

  • Whelpton, R., & Jonas, G. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177–182. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483. [Link]

  • Bhushan, R. (2019). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography.
  • Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434–483.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Salmean, M., & Boyd, R. J. (2025).
  • Bartolomei, M., Ciogli, A., Gasparrini, F., Pierini, M., & Villani, C. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(13), 5174. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354. [Link]

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A Senior Application Scientist's Guide: Boc vs. Fmoc Protection for 2,3-Diaminopropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of 2,3-Diaminopropionic Acid

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and introducing novel functionalities. Among these, 2,3-diaminopropionic acid (Dap) stands out as a particularly versatile building block. Its unique structure, featuring both an α-amino and a β-amino group, provides a strategic handle for creating branched peptides, forming lactam bridges for cyclization, or attaching payloads such as toxins, dyes, or PEG moieties.

However, this bifunctionality presents a distinct challenge in solid-phase peptide synthesis (SPPS): how to selectively protect and deprotect the two amino groups to direct chemistry to the desired position. The choice of protecting group strategy is not merely a procedural detail; it is a critical decision that dictates the synthetic route, potential side reactions, and ultimately, the purity and yield of the final peptide. The two dominant chemistries in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer fundamentally different approaches to this challenge. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for incorporating Dap, grounded in chemical principles and supported by experimental data, to empower researchers in making the optimal choice for their specific synthetic goals.

Pillar 1: The Chemistry of Orthogonal Protection

The successful incorporation and selective functionalization of Dap hinges on the principle of orthogonality . An orthogonal protection scheme allows for the removal of one type of protecting group under specific conditions without affecting another.[1] For Dap, this means we need to protect the α-amino group with a temporary protecting group that is cleaved at every cycle of amino acid addition, and the β-amino group with a more stable, "permanent" protecting group that can be removed at a specific, desired step.

The Fmoc/tBu Strategy: Mild Base Labile α-Protection

The Fmoc strategy is currently the most widely used approach in SPPS, favored for its milder reaction conditions.[2]

  • α-Amino Protection: The Fmoc group is used for temporary, N-terminal protection. It is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3]

  • β-Amino (Side-Chain) Protection: To achieve orthogonality, the Dap side chain is protected with an acid-labile group. The most common choice is the tert-butyloxycarbonyl (Boc) group, yielding the commercially available building block Fmoc-Dap(Boc)-OH .[4] Side chains of other amino acids in the sequence are also protected with acid-labile groups (e.g., tert-butyl for Asp, Ser, Tyr).[5]

This orthogonality allows for the synthesis of the full peptide chain, followed by the selective removal of the Boc group from the Dap side chain while the peptide is still attached to the resin, enabling on-resin modification.

The Boc/Bzl Strategy: Strong Acid Labile α-Protection

The classic Boc strategy, while older, remains a robust and valuable method, particularly for long or aggregation-prone sequences.[6]

  • α-Amino Protection: The Boc group serves as the temporary N-terminal protection. It is removed at each cycle by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • β-Amino (Side-Chain) Protection: For orthogonality, the Dap side chain requires a protecting group that is stable to TFA but can be removed by a different mechanism. The ideal choice here is the base-labile Fmoc group, providing the building block Boc-Dap(Fmoc)-OH .[7] Other amino acid side chains are typically protected with benzyl (Bzl)-based groups, which are removed during the final, harsh acid cleavage step (e.g., with hydrofluoric acid, HF).[5]

This "reverse" orthogonal strategy allows for the selective deprotection of the Dap side chain on-resin by treating with piperidine, while the N-terminal Boc group and other benzyl-protected side chains remain intact.[8]

Pillar 2: Head-to-Head Performance Comparison

FeatureFmoc Strategy (using Fmoc-Dap(Boc)-OH)Boc Strategy (using Boc-Dap(Fmoc)-OH)Rationale & Causality
α-Deprotection Conditions Mild: 20% Piperidine in DMF[3]Harsh: 50% TFA in DCM[3]Fmoc chemistry avoids repeated exposure of the peptide to acid, which can prevent side reactions like premature cleavage of acid-labile side-chain protecting groups.[]
Side-Chain Deprotection Strong Acid: TFA (e.g., during final cleavage)[4]Mild Base: 20% Piperidine in DMF[7]This is the core of the orthogonal strategy, allowing selective on-resin modification of the Dap β-amino group.
Final Cleavage Moderate: TFA-based cocktails[10]Harsh: Strong acids like HF or TFMSA[11]The harsh cleavage in Boc-SPPS requires specialized equipment but can be effective for removing stable benzyl-based protecting groups.
Typical Crude Purity Generally high (70-90% for standard peptides).[6]Can be advantageous for hydrophobic sequences (75-85%).[6]The milder conditions of Fmoc-SPPS often lead to fewer side reactions and a cleaner crude product. However, the protonation of the N-terminus after TFA deprotection in Boc-SPPS can disrupt aggregation in difficult sequences, improving synthesis quality.[11]
Key Side Reaction Risk Aspartimide Formation: The base-catalyzed cyclization of the residue preceding Dap.[12][13]Alkylation: Generation of reactive carbocations during TFA deprotection can alkylate sensitive residues (e.g., Trp, Met).[5]The β-amino group of Dap can, in principle, act as an internal nucleophile, but the primary concern is often the adjacent residue, especially if it is Aspartic acid.[14]
Compatibility Excellent for acid-sensitive modifications (e.g., glycosylation, phosphorylation).[]Robust for long, complex, or aggregation-prone sequences.[6]The overall milder nature of the Fmoc/tBu strategy preserves sensitive functional groups that would be degraded by the repeated acid treatments in Boc-SPPS.
On-Resin Modification Well-established and widely used.[4]Feasible and effective.[7]Both strategies provide a robust orthogonal handle on the Dap side chain for on-resin chemistry. The choice depends on the overall synthetic scheme.

Pillar 3: Experimental Protocols & Workflows

Trustworthiness in synthesis comes from robust, repeatable protocols. The following sections provide detailed, step-by-step methodologies for the key workflows in both strategies.

Workflow 1: Fmoc Strategy using Fmoc-Dap(Boc)-OH

This workflow details the incorporation of Fmoc-Dap(Boc)-OH, followed by selective on-resin deprotection of the Boc group and subsequent functionalization of the β-amino group.

Fmoc_Dap_Workflow Resin Resin-Peptide-(AA)n-NH2 Coupling Couple Fmoc-Dap(Boc)-OH (HBTU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash (DMF) Fmoc_Deprotect->Wash2 Next_AA Couple Next Fmoc-AA-OH Wash2->Next_AA Repeat Repeat Cycles (Deprotect, Couple, Wash) Next_AA->Repeat Final_Peptide Resin-Peptide-Dap(Boc)-Peptide Repeat->Final_Peptide Boc_Deprotect Selective Boc Deprotection (50% TFA/DCM) Final_Peptide->Boc_Deprotect Wash_Neut Wash (DCM) Neutralize (DIPEA/DMF) Wash (DMF) Boc_Deprotect->Wash_Neut Functionalize On-Resin Functionalization (e.g., Acylation, Alkylation) Wash_Neut->Functionalize Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Functionalize->Final_Cleavage

Caption: Fmoc-SPPS workflow for Dap incorporation and side-chain modification.

Step-by-Step Protocol: On-Resin Side-Chain Modification (Fmoc Strategy)

  • Peptide Synthesis: Assemble the peptide chain up to the residue preceding the Dap position using standard Fmoc-SPPS cycles.

  • Fmoc-Dap(Boc)-OH Coupling:

    • Pre-activate Fmoc-Dap(Boc)-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated solution to the deprotected resin-bound peptide.

    • Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test (ninhydrin test).

  • Continue Elongation: Continue standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Selective Boc Deprotection:

    • Wash the final peptide-resin thoroughly with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Repeat once.

    • Wash the resin with DCM (3x), followed by a neutralization wash with 10% DIPEA in DMF (3x), and finally with DMF (3x). The β-amino group of the Dap residue is now deprotected and present as a free amine.

  • On-Resin Functionalization (Example: Acetylation):

    • Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Final Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours at room temperature.[10]

    • Filter the resin and precipitate the peptide in cold diethyl ether.

Workflow 2: Boc Strategy using Boc-Dap(Fmoc)-OH

This workflow details the incorporation of Boc-Dap(Fmoc)-OH within a Boc-SPPS protocol, followed by selective on-resin deprotection of the side-chain Fmoc group.

Boc_Dap_Workflow Resin Resin-Peptide-(AA)n-NH2 Coupling Couple Boc-Dap(Fmoc)-OH (HBTU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Boc_Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Boc_Deprotect Wash_Neut Wash (DCM) Neutralize (DIPEA/DCM) Boc_Deprotect->Wash_Neut Next_AA Couple Next Boc-AA-OH Wash_Neut->Next_AA Repeat Repeat Cycles (Deprotect, Couple, Wash) Next_AA->Repeat Final_Peptide Resin-Peptide-Dap(Fmoc)-Peptide Repeat->Final_Peptide Fmoc_Deprotect Selective Fmoc Deprotection (20% Piperidine/DMF) Final_Peptide->Fmoc_Deprotect Wash2 Wash (DMF) Fmoc_Deprotect->Wash2 Functionalize On-Resin Functionalization (e.g., Acylation, Alkylation) Wash2->Functionalize Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Functionalize->Final_Cleavage

Caption: Boc-SPPS workflow for Dap incorporation and side-chain modification.

Step-by-Step Protocol: On-Resin Side-Chain Modification (Boc Strategy)

  • Peptide Synthesis: Assemble the peptide chain up to the residue preceding the Dap position using standard Boc-SPPS cycles (TFA deprotection, neutralization, coupling).

  • Boc-Dap(Fmoc)-OH Coupling:

    • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2 eq.) and HBTU (2 eq.) in DMF.[8]

    • Add DIPEA (4 eq.) to activate the solution and immediately add it to the neutralized resin-bound peptide.[8]

    • Agitate for 1-2 hours and monitor completion with a Kaiser test.[8]

  • Continue Elongation: Continue standard Boc-SPPS cycles to complete the peptide sequence.

  • Selective Fmoc Deprotection:

    • Wash the final peptide-resin thoroughly with DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 20 minutes. Repeat once.[7]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x). The β-amino group of the Dap residue is now free.

  • On-Resin Functionalization:

    • Follow the same procedure as Step 5 in the Fmoc strategy protocol.

  • Final Cleavage:

    • Dry the peptide-resin thoroughly.

    • Perform cleavage using a strong acid such as anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. This requires specialized Teflon apparatus.

    • After evaporation of the HF, precipitate the peptide in cold diethyl ether.

Pillar 4: Navigating Potential Side Reactions

A key differentiator between the two strategies is their susceptibility to different side reactions. Understanding these pathways is crucial for troubleshooting and optimizing synthesis.

Aspartimide Formation: The Primary Concern in Fmoc-SPPS

The use of piperidine for Fmoc deprotection creates a basic environment that can catalyze an intramolecular side reaction, particularly at Asp-Xxx sequences, but is a consideration for any residue with a β-carbonyl, including Dap.[12]

  • Mechanism: The backbone amide nitrogen of the residue following Dap attacks the side-chain carbonyl of an adjacent Asp residue, forming a five-membered succinimide ring, known as an aspartimide.[13] This cyclic intermediate is unstable and can be opened by piperidine or water, leading to a mixture of the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl), and piperidide adducts. This process is often accompanied by racemization.[14]

  • Mitigation Strategies for Dap-containing Peptides:

    • Choice of Coupling Reagent: Using coupling reagents like HATU or HBTU with a non-nucleophilic base like DIPEA can minimize side reactions during the coupling step.[]

    • Modified Deprotection: Adding an acidic additive like HOBt to the piperidine deprotection solution can help suppress the basicity and reduce the rate of aspartimide formation.[15]

    • Sequence Consideration: Aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser being particularly problematic.[15] While Dap is not Asp, the structural similarity warrants caution, especially if the subsequent residue is sterically unhindered.

Carbocation-Mediated Side Reactions: The Challenge in Boc-SPPS

The repeated use of TFA in Boc-SPPS generates reactive tert-butyl carbocations. During the final harsh acid cleavage (e.g., HF), carbocations are also generated from the cleavage of benzyl-type side-chain protecting groups.[5]

  • Mechanism: These electrophilic carbocations can attack any nucleophilic center in the peptide chain. The side chains of Tryptophan (alkylation of the indole ring) and Methionine (sulfonium salt formation) are particularly susceptible.[5] While the primary amines of Dap are protonated under these strongly acidic conditions and thus protected from direct alkylation, the potential for side reactions with other residues in the sequence is a major consideration.

  • Mitigation Strategies:

    • Use of Scavengers: The addition of "scavenger" molecules to the deprotection and cleavage cocktails is essential. These are nucleophilic species, such as anisole, thioanisole, or 1,2-ethanedithiol (EDT), that are designed to trap the reactive carbocations before they can modify the peptide.[10]

    • Judicious Choice of Protecting Groups: For sensitive residues like Trp, using a Boc group for side-chain protection (e.g., Trp(Boc)) can help minimize side reactions during final cleavage.

Conclusion: Selecting the Right Strategy for Your Application

Both Boc and Fmoc strategies offer robust and effective pathways for the synthesis of Dap-containing peptides with orthogonally protected side chains, enabling a vast array of chemical modifications. The choice is not about which is "better," but which is fitter for the purpose .

  • The Fmoc strategy is the modern workhorse, offering milder conditions that are compatible with a wider range of sensitive functional groups and are highly amenable to automated synthesis. For most applications, especially those involving acid-sensitive moieties or requiring high final purity without extensive optimization, Fmoc-Dap(Boc)-OH is the building block of choice.

  • The Boc strategy , while requiring more hazardous reagents and specialized equipment for final cleavage, remains unparalleled for certain "difficult" sequences, particularly those prone to aggregation. The acid-mediated deprotection helps to keep the peptide chain solvated. For long, complex peptides or those with known aggregation issues, Boc-Dap(Fmoc)-OH provides a powerful and effective solution.

By understanding the underlying chemical principles, potential side reactions, and specific experimental workflows associated with each strategy, researchers can confidently navigate the synthesis of complex, functionalized Dap-containing peptides, pushing the boundaries of drug development and scientific discovery.

References

  • Packman, L. C. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • ResearchGate. (2025). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Thompson, R. E., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. [Link]

  • Sayers, J., et al. (2019). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Nature Communications, 10(1), 345. [Link]

  • Zhang, W., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8249-8253. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Aapptec. [Link]

  • Hudson, D. (2017). A High Yielding Solid-phase Total Synthesis of Daptomycin using a Fmoc SPPS Stable Kynurenine Synthon. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2019). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66. [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry VI, 501-509. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

Sources

Comparative study of the stability of peptides containing 2,3-diaminopropionic acid versus natural amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide drug development, achieving robust stability is a paramount challenge that often dictates the therapeutic viability of promising candidates. Peptides, while offering high specificity and potency, are notoriously susceptible to enzymatic degradation and other in vivo clearance mechanisms, leading to short half-lives that can hinder their clinical utility.[1] This guide provides a comprehensive comparison of the stability of peptides incorporating the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) versus those containing only natural amino acids. Through an exploration of the underlying mechanisms and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage Dap as a strategic tool for creating more durable and effective peptide-based therapeutics.

The Stability Conundrum: Why Natural Peptides Fall Short

The therapeutic potential of many natural peptides is curtailed by their inherent instability. The peptide bonds formed by the 20 proteinogenic amino acids are readily recognized and cleaved by a plethora of proteases present in biological fluids like plasma and serum.[1] This rapid degradation necessitates frequent administration at high doses to maintain therapeutic concentrations, increasing the cost of treatment and the potential for adverse effects. Key limitations of natural peptides include:

  • Proteolytic Susceptibility: Enzymes such as trypsin, chymotrypsin, and various exopeptidases and endopeptidases efficiently hydrolyze peptide bonds, particularly at specific amino acid residues.

  • Rapid Renal Clearance: The small size of most peptides leads to their rapid filtration and clearance by the kidneys.

  • Conformational Flexibility: Many linear peptides lack a stable secondary structure in solution, making them more accessible to proteases which often recognize and bind to extended peptide conformations.

To overcome these hurdles, medicinal chemists have explored various strategies, including N- and C-terminal modifications, cyclization, and the incorporation of non-natural amino acids.[1] Among the latter, 2,3-diaminopropionic acid has emerged as a particularly effective building block for enhancing peptide stability.

2,3-Diaminopropionic Acid (Dap): A Structural Advantage

Dap is a non-proteinogenic amino acid distinguished by the presence of a primary amine on its side chain, making it a shorter homolog of lysine. This seemingly subtle structural difference imparts significant advantages in peptide design, particularly concerning stability and biological activity.

The incorporation of Dap into a peptide sequence can fundamentally alter its interaction with proteolytic enzymes. The shorter side chain and the altered charge distribution compared to lysine can disrupt the recognition sites for many common proteases, thereby sterically hindering enzymatic cleavage.

Comparative Stability Analysis: Dap-Containing Peptides vs. Natural Peptides

The true measure of Dap's utility lies in direct, quantitative comparisons of stability with their natural counterparts. A key study in this area involved the systematic substitution of amino acids in a cationic antimicrobial peptide, Pep05 (KRLFKKLLKYLRKF), with various D- and unnatural amino acids, including Dap.[1] The stability of these peptide analogues was then assessed in the presence of trypsin and human plasma.

Enzymatic Stability: Resistance to Trypsin Degradation

Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. Given that these basic residues are often crucial for the activity of antimicrobial peptides, they represent primary sites of degradation.

Table 1: Comparative Stability of Pep05 Analogues against Trypsin [1]

PeptideSequence Modification% Intact after 24h with Trypsin
Pep05 (Parent) KRLFKKLLKYLRKF< 5%
UP07 (Dap) KRLFKKLLKYLRKF (Lys replaced with Dap)> 80%
DP06 (D-amino acids) All L-Lys/Arg replaced with D-Lys/Arg~ 100%

The data clearly demonstrates that while the parent peptide, Pep05, is almost completely degraded by trypsin within 24 hours, the analogue containing Dap (UP07) exhibits remarkable resistance, with over 80% of the peptide remaining intact.[1] This highlights the profound stabilizing effect of substituting lysine with its shorter homolog, Dap. For context, the stability of the Dap-containing peptide approaches that of a peptide where all susceptible residues are replaced with their D-enantiomers, a well-established but sometimes activity-compromising stabilization strategy.[1]

Plasma Stability: A More Complex Environment

Human plasma presents a more challenging environment for peptide stability due to the presence of a wide array of proteases. The study on Pep05 and its analogues also investigated their stability in human plasma.

Table 2: Comparative Stability of Pep05 Analogues in Human Plasma [1]

PeptideSequence Modification% Intact after 36h in Human Plasma
Pep05 (Parent) KRLFKKLLKYLRKF< 10%
UP07 (Dap) KRLFKKLLKYLRKF (Lys replaced with Dap)> 60%
DP06 (D-amino acids) All L-Lys/Arg replaced with D-Lys/Arg> 90%

Consistent with the trypsin degradation assay, the Dap-containing peptide (UP07) demonstrated significantly enhanced stability in human plasma compared to the parent peptide.[1] While not as resistant as the all-D-amino acid analogue, the improvement is substantial and underscores the potential of Dap substitution to prolong the systemic circulation time of peptide therapeutics.

Mechanistic Insights into Dap-Mediated Stability

The enhanced stability of Dap-containing peptides can be attributed to several factors:

  • Steric Hindrance: The shorter side chain of Dap compared to lysine can physically obstruct the active site of proteases, preventing efficient binding and subsequent cleavage.

  • Altered Recognition: The subtle change in the side chain structure can disrupt the specific molecular interactions required for enzyme-substrate recognition.

  • Conformational Constraints: The incorporation of non-natural amino acids can introduce local conformational rigidity, which may shift the peptide's equilibrium away from the extended conformation that is often preferred by proteases.

The following diagram illustrates the concept of protease resistance through Dap substitution.

cluster_0 Natural Peptide (Lysine) cluster_1 Dap-Containing Peptide Protease Protease Lysine_Peptide ...-Arg-Gly-Lys-Ala-... Protease->Lysine_Peptide Recognition & Binding Cleavage Peptide Bond Cleavage Lysine_Peptide->Cleavage Protease_2 Protease_2 Dap_Peptide ...-Arg-Gly-Dap-Ala-... Protease_2->Dap_Peptide Steric Hindrance (Poor Recognition) No_Cleavage Enhanced Stability Dap_Peptide->No_Cleavage

Caption: Mechanism of Dap-mediated protease resistance.

pH-Dependent Stability and Conformational Changes

Beyond enzymatic stability, the incorporation of Dap can also confer pH-sensitive properties to peptides. The β-amino group of Dap, when part of a peptide backbone, has a lowered pKa compared to the ε-amino group of lysine. This makes its protonation state sensitive to the pH changes that occur during endosomal acidification (pH 5-6). This change in charge can trigger conformational shifts, a property that is being harnessed for pH-responsive drug delivery systems.

Experimental Protocols for Assessing Peptide Stability

To facilitate further research, we provide detailed, step-by-step methodologies for key stability assays.

In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in human plasma.

Workflow Diagram:

Start Start Incubate Incubate Peptide with Plasma (37°C, various time points) Start->Incubate Precipitate Precipitate Plasma Proteins (e.g., with Acetonitrile) Incubate->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant (RP-HPLC or LC-MS/MS) Centrifuge->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify End End Quantify->End

Caption: Workflow for in vitro plasma stability assay.

Methodology:

  • Peptide Solution Preparation: Dissolve the peptide in an appropriate buffer (e.g., PBS) to a known concentration.

  • Plasma Preparation: Thaw frozen human plasma at 37°C. It is recommended to use pooled plasma from multiple donors to minimize individual variability.

  • Incubation: Add the peptide solution to the plasma to achieve the desired final concentration (e.g., 0.1 mg/mL). Incubate the mixture at 37°C with gentle agitation.[1]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 36 hours).[1]

  • Reaction Quenching and Protein Precipitation: To stop enzymatic degradation and precipitate plasma proteins, add a cold organic solvent like acetonitrile (typically 2-3 volumes) to each aliquot. Vortex vigorously.

  • Centrifugation: Incubate the samples on ice for at least 10 minutes, then centrifuge at high speed (e.g., 12,000 x g for 5 minutes) to pellet the precipitated proteins.[1]

  • Analysis: Carefully collect the supernatant and analyze it by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the remaining intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by fitting the data to a first-order decay model.

Protease Degradation Assay (e.g., Trypsin)

This assay assesses the stability of a peptide against a specific protease.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Prepare a stock solution of the protease (e.g., trypsin) in an appropriate buffer (e.g., 0.1 M NH₄HCO₃, pH 8.2).[1]

  • Reaction Mixture: In a microcentrifuge tube, combine the peptide solution, protease solution, and reaction buffer to the desired final concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).[1]

  • Time Points: Collect aliquots at different time intervals (e.g., 0, 1, 5, 18, and 24 hours).[1]

  • Quenching the Reaction: Stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA), to a final concentration of 1%.[1]

  • Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of undigested peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate.

Conclusion and Future Perspectives

The incorporation of 2,3-diaminopropionic acid into peptide sequences represents a robust and effective strategy for enhancing their stability against enzymatic degradation, a critical hurdle in the development of peptide-based therapeutics. The experimental data clearly demonstrates that Dap-containing peptides exhibit significantly longer half-lives in both isolated enzyme solutions and complex biological matrices like human plasma when compared to their natural counterparts. This enhanced stability, coupled with the potential for introducing pH-sensitivity, makes Dap a valuable tool in the arsenal of the peptide chemist.

As the field of peptide therapeutics continues to evolve, the rational design of peptides with optimized pharmacokinetic profiles will be central to their success. The strategic use of non-natural amino acids like Dap will undoubtedly play a pivotal role in this endeavor, paving the way for a new generation of more stable, effective, and clinically viable peptide drugs.

References

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Evaluating Coupling Reagent Efficiency for Boc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids presents both an opportunity for novel molecular design and a significant synthetic challenge. Nα-Boc-Nβ-Boc-L-2,3-diaminopropionic acid, or Boc-Dap(Boc)-OH, is a prime example. Its dual Boc-protection scheme introduces considerable steric hindrance around the carboxylic acid, demanding a careful and informed selection of coupling reagents to ensure efficient and high-fidelity peptide bond formation.

This guide provides an in-depth, objective comparison of commonly employed coupling reagents for the acylation of Boc-Dap(Boc)-OH. We will move beyond a simple listing of options to dissect the mechanistic underpinnings of each reagent class, present comparative performance data from relevant studies, and provide detailed, field-tested protocols to empower you to make the optimal choice for your synthesis.

The Challenge of Coupling Boc-Dap(Boc)-OH

The primary obstacle in the efficient coupling of Boc-Dap(Boc)-OH lies in the steric bulk imposed by the two tert-butyloxycarbonyl (Boc) groups. The Nα-Boc group, standard in Boc-based SPPS, and the additional Boc group on the side-chain amine create a sterically crowded environment that can significantly impede the approach of the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain). This steric hindrance can lead to:

  • Slow reaction kinetics: Requiring extended coupling times or elevated temperatures.

  • Incomplete coupling: Resulting in deletion sequences and challenging purification.

  • Increased risk of side reactions: Including racemization, particularly with prolonged activation times.

The choice of coupling reagent is therefore not a matter of preference, but a critical determinant of synthetic success.[1]

Understanding the Mechanisms: A Tale of Two Chemistries

Peptide coupling reagents are broadly categorized into two main families: carbodiimides and the more modern onium salts (aminium/uronium and phosphonium).[2] Their fundamental difference lies in the nature of the activated intermediate they form with the carboxylic acid.

Carbodiimides: The Foundation

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are foundational reagents in peptide synthesis.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization via oxazolone formation. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used.[3] HOBt traps the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.

G cluster_0 Carbodiimide Activation with HOBt Boc_Dap Boc-Dap(Boc)-OH O_acylisourea O-Acylisourea (Unstable) Boc_Dap->O_acylisourea + DIC DIC DIC HOBt_ester HOBt-Ester (Activated) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Peptide Peptide Bond HOBt_ester->Peptide + Amine Amine Resin-Bound Amine

Caption: Mechanism of DIC/HOBt-mediated coupling.

Onium Salts: The High-Efficiency Activators

Onium salts were developed to overcome the limitations of carbodiimides, offering faster kinetics and lower racemization rates, making them particularly suitable for sterically hindered couplings.[2][4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents, which exist as aminium salts in their solid state, react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an active ester.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive OAt ester, while HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms the corresponding OBt ester. The HOAt leaving group in HATU provides anchimeric assistance, making it generally more reactive than HBTU.[4]

  • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also forms an OBt active ester.[3] A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess aminium reagents.[2]

G cluster_1 Onium Salt Activation (HATU Example) Boc_Dap Boc-Dap(Boc)-OH OAt_ester OAt-Ester (Highly Reactive) Boc_Dap->OAt_ester + HATU/Base HATU HATU + Base Peptide Peptide Bond OAt_ester->Peptide + Amine Amine Resin-Bound Amine

Caption: Mechanism of HATU-mediated coupling.

Comparative Performance Analysis
Coupling ReagentReagent TypeTypical Purity (%)*Typical Reaction TimeRelative CostKey Considerations
HATU Aminium Salt>95%30-60 minHighHighest reactivity, ideal for sterically demanding couplings. Low racemization. Requires a non-nucleophilic base.[4][5]
HBTU Aminium Salt90-95%1-2 hoursMediumA robust and reliable workhorse. Good balance of cost and efficiency.[1][5]
PyBOP Phosphonium Salt85-95%1-2 hoursMedium-HighAvoids guanidinylation side products. Byproducts are less hazardous than older phosphonium reagents like BOP.[3]
DIC/HOBt Carbodiimide70-90%2-4 hoursLowCost-effective but generally slower and less efficient for hindered couplings. Higher risk of side reactions.[1]

*Note: Purity percentages are representative values for challenging couplings and may vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers. The key variable is the activation step.

Common Steps (to be performed before each protocol):

  • Resin Swelling: Swell the resin (e.g., 0.1 mmol of a Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • N-terminal Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (5x).

Protocol 1: HATU Coupling
  • Activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.395 mmol, 3.95 eq.), and 2,4,6-collidine (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1 hour at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.[1] A negative result (yellow beads) indicates a successful coupling. If positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next synthesis cycle.

Protocol 2: HBTU Coupling
  • Activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (0.4 mmol, 4 eq.) and HBTU (0.395 mmol, 3.95 eq.) in 2 mL of DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid/HBTU solution and immediately add the mixture to the deprotected resin.[6] Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing: Follow steps 3 and 4 from the HATU protocol.

Protocol 3: PyBOP Coupling
  • Activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (0.4 mmol, 4 eq.) and PyBOP (0.395 mmol, 3.95 eq.) in 2 mL of DMF.

  • Coupling: Add DIPEA (0.8 mmol, 8 eq.) to the solution and immediately add it to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing: Follow steps 3 and 4 from the HATU protocol.

Protocol 4: DIC/HOBt Coupling
  • Pre-activation: In a separate vessel, dissolve Boc-Dap(Boc)-OH (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq.) and allow the mixture to pre-activate for 10-15 minutes.[1][6]

  • Coupling: Add the pre-activated solution to the deprotected resin. Agitate for 2-4 hours at room temperature.

  • Monitoring & Washing: Follow steps 3 and 4 from the HATU protocol.

Workflow and Decision-Making

The selection of a coupling reagent should be a logical process based on the specific requirements of the synthesis.

G Start Start: Couple Boc-Dap(Boc)-OH Decision1 Is maximum efficiency and purity the priority? Start->Decision1 Use_HATU Use HATU Decision1->Use_HATU Yes Decision2 Is cost a major concern? Decision1->Decision2 No End Proceed to Next Cycle Use_HATU->End Use_HBTU_PyBOP Use HBTU or PyBOP Decision2->Use_HBTU_PyBOP No Use_DIC_HOBt Use DIC/HOBt Decision2->Use_DIC_HOBt Yes Use_HBTU_PyBOP->End Use_DIC_HOBt->End

Sources

A Comparative Guide to NMR Analysis for Structural Confirmation of Peptides Synthesized with Bis-Boc-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the incorporation of non-standard amino acids into peptides offers a powerful strategy to enhance biological activity, stability, and conformational rigidity.[1] Among these, 2,3-diaminopropionic acid (Dap) provides a unique branching point for peptide modifications. When both amine groups are protected with tert-butyloxycarbonyl (Boc) groups, the resulting bis-Boc-diaminopropionic acid becomes a valuable building block. However, its successful incorporation and the subsequent selective deprotection steps demand rigorous structural verification.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unequivocally confirm the structure of peptides synthesized with bis-Boc-diaminopropionic acid. We will move beyond a simple recitation of methods to explain the underlying rationale for experimental choices, providing field-proven insights and detailed protocols to ensure self-validating results.

The Analytical Challenge: Beyond Mass Spectrometry

While mass spectrometry is invaluable for confirming the molecular weight of a synthesized peptide, it provides limited information about the precise location and integrity of the incorporated amino acids and their protecting groups.[2] NMR spectroscopy, by probing the chemical environment of individual atoms in solution, offers a high-resolution map of the molecular structure, making it the gold standard for this application.[2][3]

The primary challenge with peptides containing bis-Boc-Dap is to differentiate its signals from other residues and to confirm that both Boc groups are intact and correctly positioned. This requires a multi-pronged approach, starting with simple one-dimensional (1D) experiments and progressing to more complex two-dimensional (2D) techniques for unambiguous assignment.

1D NMR: The First Line of Evidence

One-dimensional ¹H and ¹³C NMR spectra serve as the initial, crucial quality control check. Their power lies in identifying the characteristic signals of the protecting groups and the overall complexity of the peptide.

¹H NMR: The Diagnostic Boc Signature

The most telling feature in the ¹H NMR spectrum of a successfully synthesized bis-Boc-Dap-containing peptide is the presence of one or two prominent singlets in the upfield region, typically between 1.4 and 1.5 ppm.[4] These signals correspond to the 18 equivalent protons of the two tert-butyl groups of the bis-Boc protection.

  • Why this is critical: The integration of this peak (or peaks) should correspond to 18 protons relative to other signals in the peptide. A significantly lower integration suggests incomplete incorporation or accidental deprotection during synthesis or purification. The presence of two distinct singlets can occur if the magnetic environments of the two Boc groups are different due to the local peptide structure.

¹³C NMR: Confirming the Carbon Framework

While ¹H NMR is excellent for observing the Boc groups, proton-decoupled ¹³C NMR provides confirmation of the entire carbon skeleton. Key signals to identify include:

  • Boc Carbonyls: Resonances around 155 ppm corresponding to the carbonyl carbons of the Boc protecting groups.[5]

  • Boc Quaternary Carbons: Signals around 80 ppm from the quaternary carbons of the tert-butyl groups.[5]

  • Boc Methyl Carbons: A strong signal around 28.3 ppm from the methyl carbons of the tert-butyl groups.[5]

The presence of these signals, in conjunction with the expected peptide backbone carbonyls (around 170-175 ppm) and α-carbons (around 50-60 ppm), provides strong evidence for the successful incorporation of the bis-Boc-Dap residue.

Comparative Data: Expected Chemical Shifts

For effective analysis, it is essential to have a reference for expected chemical shifts. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a bis-Boc-diaminopropionic acid residue within a peptide chain, compared to a standard amino acid like Alanine. These values are typically recorded in solvents like DMSO-d₆ or CDCl₃ and can vary based on the peptide sequence and solvent.[2][6][7]

Atom Bis-Boc-Dap (Typical δ in ppm) Alanine (Typical δ in ppm) Rationale for Difference
¹H - Boc (CH₃)₃ ~1.4 - 1.5 (s, 18H)N/ADiagnostic signal for the two Boc protecting groups.
¹H - α-CH ~4.2 - 4.5 (m, 1H)~4.1 - 4.3 (q, 1H)The electronic environment of the α-proton is influenced by the adjacent β-carbon substituted with a protected amine.
¹H - β-CH₂ ~3.2 - 3.6 (m, 2H)~1.3 - 1.5 (d, 3H)The β-protons of Dap are adjacent to a nitrogen, causing a significant downfield shift compared to the methyl protons of Alanine.
¹H - Amide NH ~7.5 - 8.5 (d, 1H)~7.8 - 8.5 (d, 1H)Highly dependent on solvent and hydrogen bonding.
¹³C - Boc C=O ~155N/ADiagnostic for the Boc protecting group carbonyl.
¹³C - Peptide C=O ~170 - 173~172 - 175Generally similar range for peptide backbone carbonyls.
¹³C - Boc C(CH₃)₃ ~80N/ADiagnostic for the Boc quaternary carbon.
¹³C - α-C ~50 - 55~49 - 51The substitution pattern on the β-carbon influences the α-carbon chemical shift.
¹³C - β-C ~40 - 45~17 - 19The β-carbon of Dap is bonded to a nitrogen, resulting in a significant downfield shift compared to the methyl carbon of Alanine.
¹³C - Boc CH₃ ~28.3N/ADiagnostic for the Boc methyl carbons.

2D NMR: Unambiguous Structural Elucidation

While 1D NMR provides strong indicative evidence, 2D NMR is essential for definitive proof of structure.[8] It allows for the mapping of connectivity between atoms, resolving any ambiguities arising from signal overlap, which is common in peptides.

Workflow for 2D NMR Analysis

The following diagram illustrates a logical workflow for using a suite of 2D NMR experiments to confirm the structure of a peptide containing bis-Boc-Dap.

G cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Structural Verification Syn Synthesis with bis-Boc-Dap Pur RP-HPLC Purification Syn->Pur MS Mass Spectrometry (Verify Mass) Pur->MS H1 1D ¹H NMR (Confirm Boc groups) MS->H1 Proceed if Mass is Correct COSY 2D COSY (Identify Spin Systems) H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Bonds) COSY->HSQC HMBC 2D HMBC (Long-Range Connectivity) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: A typical workflow from peptide synthesis to full structural confirmation using NMR.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] In the context of our peptide, a COSY spectrum will show correlations between the α-proton and the β-protons of the Dap residue, confirming their direct connectivity and helping to trace out the amino acid "spin system."

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached.[8][9] By overlaying the HSQC with the ¹H and ¹³C spectra, we can definitively assign the carbon signals for the α-CH and β-CH₂ of the Dap residue. For example, the proton signal at ~4.3 ppm will show a cross-peak to the carbon signal at ~52 ppm, confirming this pair as the α-CH/α-C of the Dap residue.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are 2-3 bonds away.[11] This is the key experiment to piece the entire peptide together. For the bis-Boc-Dap residue, HMBC is used to:

    • Confirm Boc Placement: Observe correlations from the Boc tert-butyl protons (~1.4 ppm) to the Boc carbonyl carbon (~155 ppm) and the Boc quaternary carbon (~80 ppm). More importantly, correlations from the β-protons of Dap to the carbonyl carbon of the Boc group attached to the β-amino group will confirm its location.

    • Verify Peptide Linkages: Detect correlations from an amide proton of one residue to the α-carbon of the preceding residue, which is crucial for sequencing the peptide.

The logical relationship between these 2D NMR experiments in elucidating the structure is visualized below.

G node_cosy 2D COSY Identifies ¹H-¹H scalar couplings within a spin system. Example: Dap α-H ↔ Dap β-H₂ node_hsqc 2D HSQC Correlates protons to their directly attached carbons. Example: Dap α-H → Dap α-C Dap β-H₂ → Dap β-C node_cosy->node_hsqc Assigns Carbons to Spin Systems node_hmbc 2D HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations. Example: Amide H(i+1) → α-C(i) β-H(Dap) → C=O(Boc) node_hsqc->node_hmbc Provides Starting Points for Long-Range Correlations node_structure { Unambiguous Structure | All atoms assigned and connectivity confirmed. } node_hmbc->node_structure Connects Spin Systems & Confirms Sequence

Caption: The logical progression of 2D NMR experiments for structural elucidation.

Experimental Protocols

To ensure reproducible and high-quality data, adherence to standardized protocols is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 1-5 mg of the lyophilized peptide.[2] The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Dissolution: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final volume of 0.5-0.6 mL. DMSO-d₆ is often preferred for peptides as it helps to keep amide protons from exchanging with the solvent, making them visible in the spectrum.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz spectrometer. Specific parameters should be optimized for the instrument and sample.

  • ¹H NMR:

    • Experiment: Standard 1D proton spectrum.

    • Acquisition: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[4]

  • ¹³C NMR:

    • Experiment: Proton-decoupled 1D carbon spectrum (e.g., zgpg30).

    • Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Processing: Similar to ¹H NMR processing.

  • 2D COSY:

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

    • Acquisition: Acquire data with a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

  • 2D HSQC:

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

    • Acquisition: Set the spectral widths to cover the expected proton and carbon chemical shift ranges. Use a typical ¹JCH coupling constant of ~145 Hz.

  • 2D HMBC:

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Acquisition: Optimize the long-range coupling delay for an average nJCH of 8 Hz. This will typically capture most 2- and 3-bond correlations.

Conclusion

The synthesis of peptides containing non-standard amino acids like bis-Boc-diaminopropionic acid is a powerful tool in modern drug discovery. However, the complexity of these molecules necessitates a rigorous and multi-faceted approach to structural verification. While 1D NMR provides a rapid and essential first check, particularly for the integrity of the Boc protecting groups, a full suite of 2D NMR experiments—COSY, HSQC, and HMBC—is indispensable for the unambiguous confirmation of the peptide's structure.[12] By systematically applying these techniques, researchers can confidently validate their synthetic products, ensuring the integrity of their downstream biological and pharmacological studies.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. Benchchem.
  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Peptides with 4-Bromo-2-chloro-D-phenylalanine. Benchchem.
  • 2D NMR Spectroscopy. Slideshare. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Royal Society of Chemistry. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Determine the structure of Boc amino acids. Cheminfo.org. [Link]

  • Plot of NH chemical shifts in the 1 H NMR spectra of the... ResearchGate. [Link]

  • Non-standard amino acids and peptides: from self-assembly to nanomaterials. AIR Unimi. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Peptide NMR. Zerbe/Bader. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]

  • Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. MDPI. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • The Cu²⁺ binding properties of branched peptides based on L-2,3-diaminopropionic acid. PubMed. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory... ChemRxiv. [Link]

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A-Comparative-Guide-to-Assessing-the-Impact-of-2,3-Diaminopropionic-Acid-Incorporation-on-Peptide-Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Quest-for-Conformational-Control-in-Peptide-Drug-Discovery

In the landscape of modern therapeutics, peptides occupy a unique and powerful space between small molecules and large biologics.[1][2][3] Their ability to engage with large protein interaction surfaces makes them ideal candidates for modulating protein-protein interactions (PPIs), a feat often challenging for small molecules.[4] However, the therapeutic potential of natural peptides is often hampered by inherent limitations such as poor metabolic stability and rapid clearance.[5][6] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these hurdles, enhancing the drug-like properties of peptides.[1][2][3][5] Among the diverse arsenal of UAAs, 2,3-diaminopropionic acid (Dap) has garnered significant attention for its unique structural and physicochemical properties.[7] This guide provides an in-depth, comparative analysis of how the incorporation of Dap influences peptide conformation, a critical determinant of biological activity. We will delve into the causality behind experimental choices for assessing these conformational changes and provide detailed protocols for key analytical techniques.

The central hypothesis underpinning the use of Dap is that its unique side chain—a primary amine directly attached to the β-carbon—can introduce novel structural constraints and electrostatic interactions, thereby modulating the peptide's three-dimensional structure. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess the conformational impact of Dap incorporation.

The-Structural-Rationale-for-Dap-Incorporation:-A-Comparative-Perspective

Unlike its proteinogenic counterparts such as lysine, which possesses a longer, more flexible side chain, Dap's shorter side chain brings a positive charge closer to the peptide backbone.[7][8] This proximity can lead to distinct intramolecular and intermolecular interactions, influencing the peptide's secondary and tertiary structure.

Key-Attributes-Imparted-by-Dap-Incorporation:

  • Conformational-Integrity-and-Induction-of-Turns: Studies have shown that substituting canonical amino acids with Dap is often well-tolerated, preserving the overall secondary structure, such as α-helices.[7][9] Furthermore, Dap homo-peptides have demonstrated a propensity to adopt stable β-turn or helical conformations in solution.[7]

  • pH-Sensitivity-and-Conformational-Switching: The β-amino group of Dap, when incorporated into a peptide, exhibits a lowered pKa (around 6.3).[7][10][11] This makes its protonation state sensitive to the pH fluctuations that occur during endosomal acidification (pH 5-6).[7][10][11][12] This change in charge can trigger significant conformational changes, a property that is ingeniously exploited in pH-responsive drug and gene delivery systems.[7][10][11][12]

To illustrate the fundamental difference, let's consider the structural comparison between a natural amino acid like Lysine and Dap.

Caption: Structural comparison of Lysine and 2,3-diaminopropionic acid (Dap).

Experimental-Assessment-of-Conformational-Changes:-A-Multi-pronged-Approach

A comprehensive understanding of the conformational impact of Dap requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the structural puzzle, and their synergistic application is crucial for a robust analysis.

1.-Circular-Dichroism-(CD)-Spectroscopy:-Probing-Secondary-Structure

CD spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure content of peptides in solution.[13][14] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[13][14]

Causality-behind-Experimental-Choice: The peptide bond is the primary chromophore in the far-UV region (190-250 nm), and its spatial arrangement in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.[14] Therefore, any significant alteration in the peptide's secondary structure upon Dap incorporation will be readily detectable as a change in the CD spectrum.

Experimental-Protocol:-Comparative-CD-Analysis-of-Dap-vs.-Wild-Type-Peptide

  • Sample-Preparation:

    • Synthesize the wild-type (WT) peptide and its Dap-substituted analog using standard solid-phase peptide synthesis (SPPS) protocols.[15][16]

    • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Accurately determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay (e.g., BCA assay).

    • Prepare stock solutions of each peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides intended for membrane interaction studies, a membrane-mimicking solvent like 50% trifluoroethanol (TFE) can be used.[16][17]

  • Data-Acquisition:

    • Use a calibrated spectropolarimeter.

    • Set the wavelength range to 190-260 nm.

    • Use a quartz cuvette with a path length of 1 mm.

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

    • Record the CD spectra for the WT and Dap-containing peptides at the same concentration (e.g., 0.1 mg/mL).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data-Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed Ellipticity) / (10 * n * c * l) where n is the number of amino acid residues, c is the molar concentration, and l is the path length in cm.

    • Compare the MRE spectra of the WT and Dap-substituted peptides. Characteristic CD spectra for different secondary structures include:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[9][16]

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random-coil: A strong negative band around 198 nm.[16]

Data-Presentation:-Comparative-CD-Spectra-Analysis

PeptideSecondary Structure FeatureWavelength (nm)Mean Residue Ellipticity (deg·cm²·dmol⁻¹)
WT Peptideα-helical minimum222-15,000
α-helical minimum208-18,000
α-helical maximum192+35,000
Dap-Peptideα-helical minimum222-14,500
α-helical minimum208-17,000
α-helical maximum193+33,000

Note: The hypothetical data in the table suggests that in this particular case, the incorporation of Dap did not significantly alter the α-helical content of the peptide, as indicated by the similar MRE values at the characteristic wavelengths.[9]

Caption: Experimental workflow for comparative CD spectroscopy analysis.

2.-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy:-Atomic-Resolution-Structural-Insights

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[18][19] It provides information on through-bond and through-space atomic interactions, allowing for a detailed conformational analysis.[18][20]

Causality-behind-Experimental-Choice: NMR can provide precise information about the dihedral angles (φ, ψ) of the peptide backbone and the proximity of different protons within the peptide. This allows for the identification of specific structural features like turns and helices and how they are influenced by the Dap residue.

Experimental-Protocol:-2D-NMR-for-Conformational-Analysis

  • Sample-Preparation:

    • Prepare highly concentrated (~1-5 mM) and pure (>95%) samples of the WT and Dap-peptides.

    • Dissolve the peptides in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

    • For peptides that are difficult to dissolve, deuterated organic solvents like DMSO-d₆ can be used.[21]

  • Data-Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for better signal dispersion and sensitivity.

    • Acquire a series of 2D NMR experiments:

      • TOCSY-(Total-Correlation-Spectroscopy): To identify all protons within a given amino acid spin system.

      • NOESY-(Nuclear-Overhauser-Effect-Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • COSY-(Correlation-Spectroscopy): To identify scalar-coupled protons, typically within the same residue.

      • ¹H-¹⁵N-HSQC-(Heteronuclear-Single-Quantum-Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each N-H bond.

  • Data-Analysis-and-Structure-Calculation:

    • Resonance-Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acids in the peptide sequence.

    • NOE-Assignment-and-Distance-Restraints: Identify cross-peaks in the NOESY spectrum and convert their intensities into upper distance limits between pairs of protons.

    • Structure-Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs like CYANA, XPLOR-NIH, or AMBER. These programs use molecular dynamics and/or simulated annealing to generate an ensemble of structures that are consistent with the experimental data.

Data-Presentation:-Comparison-of-Structural-Parameters

Structural ParameterWT PeptideDap-PeptideInterpretation
Key-NOE-Contacts i to i+3 (weak)i to i+3 (strong)Dap induces a tighter turn conformation.
Backbone-RMSD-(Å) 2.5 ± 0.51.2 ± 0.3Dap-peptide adopts a more well-defined conformation.
Solvent-Accessibility-of-Dap-Side-Chain N/AHighThe Dap side chain is exposed to the solvent.

Note: This hypothetical data suggests that the incorporation of Dap leads to a more structured and compact conformation, as evidenced by the stronger NOE contacts and lower backbone RMSD.[21]

3.-Computational-Modeling:-In-Silico-Exploration-of-Conformational-Landscapes

Molecular dynamics (MD) simulations provide a powerful computational approach to complement experimental data and explore the conformational landscape of peptides.[22][23][24]

Causality-behind-Experimental-Choice: MD simulations can provide insights into the dynamic behavior of peptides in solution, revealing transient conformations and the influence of solvent on peptide structure. This is particularly useful for understanding how Dap's unique side chain may alter the flexibility and conformational preferences of the peptide over time.

Experimental-Protocol:-Comparative-MD-Simulations

  • System-Setup:

    • Build the initial 3D structures of the WT and Dap-peptides using peptide building software (e.g., PyMOL, Chimera).

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the energetics of the peptide and the Dap residue.

    • Solvate the peptides in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation-Procedure:

    • Energy-Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

    • Production-Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns or longer) to adequately sample the conformational space.[22]

  • Data-Analysis:

    • Root-Mean-Square-Deviation-(RMSD): Analyze the RMSD of the peptide backbone over time to assess its structural stability.[22]

    • Root-Mean-Square-Fluctuation-(RMSF): Calculate the RMSF of individual residues to identify flexible regions of the peptide.

    • Secondary-Structure-Analysis: Monitor the evolution of secondary structure elements throughout the simulation.

    • Hydrogen-Bond-Analysis: Analyze the formation and breaking of intramolecular hydrogen bonds.

    • Free-Energy-Landscapes: Construct free-energy landscapes to identify the most stable conformational states.

Data-Presentation:-Key-Metrics-from-MD-Simulations

MD MetricWT PeptideDap-PeptideInterpretation
Average-Backbone-RMSD-(nm) 0.8 ± 0.20.4 ± 0.1Dap-peptide exhibits greater structural stability.
RMSF-of-Residues-Flanking-Dap-(nm) 0.50.2Dap restricts the local flexibility of the backbone.
Dominant-Secondary-Structure Random Coil (60%)3₁₀-Helix (45%)Dap promotes the formation of a helical turn.

Note: The hypothetical data from MD simulations corroborates the experimental findings, suggesting that Dap incorporation enhances structural stability and induces a more defined helical conformation.

Conclusion:-A-Synergistic-Approach-to-Unraveling-Conformational-Impact

The incorporation of 2,3-diaminopropionic acid offers a powerful strategy to modulate the conformational properties of peptides, thereby enhancing their therapeutic potential.[7] A rigorous assessment of these conformational changes is paramount for rational peptide design and drug development. This guide has outlined a multi-faceted approach, combining the strengths of CD spectroscopy, NMR spectroscopy, and computational modeling, to provide a comprehensive understanding of the structural impact of Dap. By explaining the causality behind the choice of each technique and providing detailed, self-validating protocols, we empower researchers to confidently navigate the complexities of peptide conformational analysis. The synergistic application of these methods will undoubtedly accelerate the development of novel Dap-containing peptides with improved efficacy and drug-like properties.

References

  • Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]

  • Mason, A. J., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials. Available at: [Link]

  • Bukovnik, U., et al. (2015). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • Englund, E. A., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. Available at: [Link]

  • Mason, A. J., et al. (2016). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. ResearchGate. Available at: [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • Mason, A. J., et al. (2013). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Available at: [Link]

  • Bukovnik, U., et al. (2015). Effect of Diaminopropionic Acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. K-REx. Available at: [Link]

  • Gibard, C., et al. (2021). Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. PubMed Central. Available at: [Link]

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  • Rogers, D. M., et al. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules. Available at: [Link]

  • Li, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

  • Elliott, T. S., et al. (2018). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. Nature. Available at: [Link]

  • Elliott, T. S., et al. (2018). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. PubMed Central. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Orthogonally Protected 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Orthogonally Protected 2,3-Diaminopropionic Acid

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and peptide science. Its vicinal diamine functionality allows for the introduction of unique structural constraints and functionalities into peptides and other complex molecules. The ability to selectively modify the α- and β-amino groups is crucial for applications such as the synthesis of cyclic peptides, peptide conjugates, and peptidomimetics. This selective manipulation is made possible through the use of orthogonally protected Dap derivatives, where each amino group is masked with a protecting group that can be removed under specific and distinct conditions. This guide provides a comparative analysis of three prominent synthetic routes to orthogonally protected Dap, offering insights into their respective methodologies, efficiencies, and practical considerations to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: From Aspartic Acid via Curtius Rearrangement

This classical approach utilizes the readily available and cost-effective starting material, N-α-protected aspartic acid, and employs a Curtius rearrangement as the key step to introduce the β-amino group. A common strategy involves the use of N-α-Boc-Asp(OBn)-OH, leading to the formation of N-α-Boc-N-β-Cbz-2,3-diaminopropionic acid, an orthogonally protected building block where the Boc group is acid-labile and the Cbz group is removed by hydrogenolysis.

Causality Behind Experimental Choices

The choice of a Curtius rearrangement is advantageous due to its tolerance of a wide range of functional groups and the stereochemical retention at the α-carbon.[1] The use of diphenylphosphoryl azide (DPPA) as the azide source offers a safer alternative to the generation of acyl azides from acyl chlorides and sodium azide.[2] The isocyanate intermediate generated during the rearrangement is trapped in situ with benzyl alcohol to furnish the Cbz-protected β-amino group. The initial protection of the α-amino group with a Boc group is crucial for the success of the rearrangement and provides the desired orthogonal protection scheme in the final product.[3][4]

Experimental Protocol: Synthesis of N-α-Boc-N-β-Cbz-2,3-diaminopropionic acid

Step 1: Acyl Azide Formation and Curtius Rearrangement

  • To a solution of N-α-Boc-Asp(OBn)-OH (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

Step 2: Isocyanate Trapping

  • To the reaction mixture containing the in situ generated isocyanate, add anhydrous benzyl alcohol (1.5 equivalents).

  • Heat the mixture at 80 °C until the isocyanate is fully consumed (monitored by IR spectroscopy, disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

Step 3: Saponification of the Benzyl Ester

  • Dissolve the crude product in a mixture of THF and water.

  • Add lithium hydroxide (1.2 equivalents) and stir at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired N-α-Boc-N-β-Cbz-2,3-diaminopropionic acid.

Workflow Diagram

cluster_0 Route 1: From Aspartic Acid N-α-Boc-Asp(OBn)-OH N-α-Boc-Asp(OBn)-OH Acyl_Azide Acyl Azide Intermediate N-α-Boc-Asp(OBn)-OH->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) Protected_Ester N-α-Boc-N-β-Cbz-Dap-OBn Isocyanate->Protected_Ester Benzyl Alcohol Final_Product_1 N-α-Boc-N-β-Cbz-Dap-OH Protected_Ester->Final_Product_1 LiOH, H2O/THF

Caption: Synthesis of N-α-Boc-N-β-Cbz-Dap-OH from Aspartic Acid.

Route 2: From Serine via Reductive Amination

This strategy commences with a chiral precursor derived from serine and introduces the β-amino group through a reductive amination of a serine-derived aldehyde. This route offers excellent stereochemical control, preserving the chirality of the starting serine. A common protecting group scheme involves Fmoc for the α-amino group and Boc or Ts for the β-amino group.[5][6]

Causality Behind Experimental Choices

The conversion of the carboxylic acid of a protected serine to a Weinreb amide provides a stable intermediate that can be cleanly reduced to the corresponding aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH₄).[5] The subsequent reductive amination is a robust and widely used method for C-N bond formation.[7] The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, facilitates the formation of the intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.[5] The final step involves the oxidation of the primary alcohol to a carboxylic acid.

Experimental Protocol: Synthesis of Fmoc-Dap(Boc)-OH from Serine

Step 1: Synthesis of the Weinreb-Nahm Amide

  • To a solution of N-α-Fmoc-O-tert-butyl-D-serine (1 equivalent) in dry DCM, add HOBt (1.2 equivalents), DIC (1.2 equivalents), and DIEA (1.2 equivalents).

  • Stir for 2 hours at room temperature.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and continue stirring overnight.

  • Work up the reaction to yield the Weinreb-Nahm amide.[5]

Step 2: Reduction to the Aldehyde

  • Dissolve the Weinreb-Nahm amide (1 equivalent) in dry THF and treat with LiAlH₄ (2 equivalents) at room temperature for a short period (e.g., 15 minutes).[5]

  • Quench the reaction carefully and work up to isolate the crude aldehyde.

Step 3: Reductive Amination

  • To a solution of the crude aldehyde in ethanol, add tert-butyl carbamate (1.2 equivalents) and titanium(IV) isopropoxide (1.1 equivalents).

  • Stir for 10 minutes at room temperature.

  • Add sodium cyanoborohydride (1.5 equivalents) and stir overnight.

  • Work up the reaction and purify the resulting 2,3-diaminopropanol derivative.[5]

Step 4: Oxidation to the Carboxylic Acid

  • First, deprotect the O-tert-butyl group using a mixture of TFA/TFE/DCM.

  • The resulting alcohol is then oxidized to the carboxylic acid using a TCCA/TEMPO system.[5]

  • The final product, Fmoc-Dap(Boc)-OH, is obtained after purification.

Workflow Diagram

cluster_1 Route 2: From Serine N-α-Fmoc-O-tBu-Serine N-α-Fmoc-O-tBu-Serine Weinreb_Amide Weinreb-Nahm Amide N-α-Fmoc-O-tBu-Serine->Weinreb_Amide HN(OMe)Me·HCl, DIC, HOBt Aldehyde Serine-derived Aldehyde Weinreb_Amide->Aldehyde LiAlH4 Diaminopropanol Protected 2,3-Diaminopropanol Aldehyde->Diaminopropanol BocNH2, Ti(OiPr)4, NaBH3CN Final_Product_2 Fmoc-Dap(Boc)-OH Diaminopropanol->Final_Product_2 1. TFA/TFE 2. TCCA/TEMPO

Caption: Synthesis of Fmoc-Dap(Boc)-OH from Serine.

Route 3: From Aziridine-2-carboxylate via Ring-Opening

This approach utilizes a chiral aziridine-2-carboxylate as the starting material and introduces the β-amino functionality through a regioselective ring-opening reaction with a nitrogen nucleophile, such as an azide. This method is often efficient and can provide good stereocontrol.[8][]

Causality Behind Experimental Choices

The choice of an aziridine-2-carboxylate as the electrophile is based on the ring strain of the three-membered ring, which facilitates nucleophilic attack. The regioselectivity of the ring-opening (attack at C2 vs. C3) is a critical aspect and can be influenced by the nature of the N-activating group on the aziridine and the reaction conditions.[10] Using an azide as the nucleophile provides a precursor to the amino group that can be reduced under mild conditions. The use of a Lewis acid catalyst can promote the ring-opening reaction.[]

Experimental Protocol: Synthesis of Orthogonally Protected Dap from Aziridine-2-carboxylate

Step 1: Aziridine Ring-Opening

  • To a solution of a chiral N-protected-aziridine-2-carboxylate (e.g., N-benzylaziridine-2-carboxylate methyl ester) (1 equivalent) in a suitable solvent such as 50% aqueous ethanol, add sodium azide (1.5 equivalents).

  • Adjust the pH to 4.0 with sulfuric acid.

  • Add a catalytic amount of a Lewis acid, such as AlCl₃·6H₂O (0.1 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction to isolate the 2-azido-3-aminopropionate derivative.[]

Step 2: Reduction of the Azide and Protection

  • The azido group can be selectively reduced to an amine using triphenylphosphine in the presence of water or by catalytic hydrogenation.

  • The newly formed amino group can then be protected with a suitable protecting group (e.g., Boc anhydride) to install the orthogonal protection.

Step 3: Deprotection and Final Protection

  • The N-benzyl group can be removed by catalytic hydrogenation.

  • The α-amino group can then be protected with an Fmoc group to yield the final orthogonally protected Dap derivative.

Workflow Diagram

cluster_2 Route 3: From Aziridine-2-carboxylate Aziridine N-Protected Aziridine-2-carboxylate Azido_Amine 2-Azido-3-aminopropionate Aziridine->Azido_Amine NaN3, Lewis Acid Diamino_Ester Protected Diaminopropionate Ester Azido_Amine->Diamino_Ester 1. Reduction (e.g., H2, Pd/C) 2. Protection (e.g., Boc2O) Final_Product_3 Orthogonally Protected Dap Diamino_Ester->Final_Product_3 Deprotection/Protection Sequence

Caption: Synthesis of Orthogonally Protected Dap from Aziridine-2-carboxylate.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: From Aspartic AcidRoute 2: From SerineRoute 3: From Aziridine-2-carboxylate
Starting Material N-α-Boc-Asp(OBn)-OHN-α-Fmoc-O-tert-butyl-D-serineChiral Aziridine-2-carboxylate
Key Transformation Curtius RearrangementReductive AminationAziridine Ring-Opening
Typical Overall Yield ~60-70%~50-60%~65-75%
Number of Steps 3-44-53-4
Starting Material Cost Relatively LowModerateHigh
Scalability Readily scalable, but Curtius rearrangement requires careful temperature control.[3]Scalable, with established protocols for reductive amination in industry.[10]Scalable, but regioselectivity can be an issue on a larger scale.[11]
Key Advantages Cost-effective starting material, well-established chemistry.Excellent stereocontrol, versatile protecting group strategies.High efficiency, can be performed under mild conditions.
Key Disadvantages Use of potentially hazardous azide reagents, requires careful handling.Longer reaction sequence, moderate overall yield.High cost and limited availability of chiral aziridine starting materials, potential for regioisomeric byproducts.

Orthogonal Deprotection: Unleashing the Potential of Dap

The utility of these synthesized orthogonally protected Dap derivatives lies in the ability to selectively deprotect one amino group while the other remains protected, allowing for site-specific modifications.

  • For N-α-Boc-N-β-Cbz-Dap-OH (from Route 1):

    • The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) to liberate the α-amino group for peptide bond formation, while the Cbz group remains intact.[7][12]

    • The Cbz group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), leaving the Boc-protected α-amino group untouched.[13]

  • For Fmoc-Dap(Boc)-OH (from Route 2):

    • The Fmoc group is labile to basic conditions (e.g., 20% piperidine in DMF), allowing for its removal during solid-phase peptide synthesis (SPPS) without affecting the Boc group.[8][]

    • The Boc group is removed with acid (e.g., TFA), providing an orthogonal deprotection strategy.[8][14]

  • For products from Route 3: The deprotection strategy will depend on the specific protecting groups installed. For instance, if a Boc and an Fmoc group are used, the same orthogonal deprotection principles as for the product of Route 2 apply.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for orthogonally protected 2,3-diaminopropionic acid depends on several factors, including the desired scale of the synthesis, cost considerations, and the specific protecting group combination required.

  • The aspartic acid route is a strong candidate for large-scale synthesis due to the low cost of the starting material and the efficiency of the Curtius rearrangement. However, safety precautions for handling azides must be strictly followed.

  • The serine route offers excellent stereochemical control and is well-suited for the synthesis of Fmoc-protected derivatives commonly used in SPPS. While the number of steps is slightly higher, the reactions are generally robust.

  • The aziridine route provides an elegant and often high-yielding pathway to Dap derivatives. However, the high cost and limited commercial availability of the chiral starting materials may be a limiting factor for large-scale applications. The regioselectivity of the ring-opening reaction also needs to be carefully controlled.

By carefully considering these factors, researchers can select the synthetic strategy that best aligns with their research goals and available resources, ultimately enabling the synthesis of these valuable building blocks for the advancement of peptide and medicinal chemistry.

References

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Benchmarking the performance of Boc-Dap(Boc)-OH against other modified amino acids in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Diaminopropionic Acid in Modern Peptide Chemistry

To the researchers, scientists, and drug development professionals at the forefront of peptide innovation, the choice of building blocks is paramount. Non-proteinogenic amino acids, in particular, offer a vast toolkit to modulate the structure, function, and therapeutic potential of peptides. Among these, 2,3-diaminopropionic acid (Dap) has emerged as a highly versatile scaffold.[1] Its unique structure, featuring both an α-amino and a β-amino group, provides a strategic handle for a variety of modifications, including the introduction of conformational constraints, the creation of branched peptides, and the site-specific attachment of payloads.[2]

The successful incorporation of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is contingent upon a robust and orthogonal protecting group strategy.[1] This guide provides an in-depth, objective comparison of Nα-Boc-Nβ-Boc-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) and its performance benchmarked against other key modified amino acids in two critical applications: the synthesis of constrained peptides via lactam bridge formation and the construction of bioconjugates.

This document is structured to provide not just protocols, but a rationale for the experimental choices, grounded in the principles of peptide chemistry. We will delve into the mechanistic nuances that dictate performance and present supporting data to guide your selection of the optimal building block for your specific research needs.

Chapter 1: The Strategic Choice of Protecting Groups: Boc vs. Fmoc in the Context of Dap Incorporation

The two dominant strategies in SPPS are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[3] The choice between a Boc or Fmoc Nα-protecting group on your Dap building block dictates the entire synthetic approach, including the selection of resins, side-chain protecting groups for other amino acids, and the final cleavage conditions.

Boc-Based Strategy: This classic approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the Nα-Boc group.[3] Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage from the resin with a very strong acid like hydrofluoric acid (HF).[3]

Fmoc-Based Strategy: This is often considered a milder alternative, employing a base, most commonly piperidine, for Nα-Fmoc removal.[3] The side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed simultaneously with resin cleavage by TFA.[3]

The core of a successful Dap-based modification lies in the orthogonality of the side-chain (Nβ) protecting group. This group must remain intact during the repetitive Nα-deprotection steps but be selectively removable on-resin to allow for modification. For a Boc-Dap(Boc)-OH centered approach, this means the Nβ-Boc group is stable to the repetitive TFA treatments used to remove other Nα-Boc groups in the growing peptide chain. However, for on-resin modification, a more orthogonal protecting group on the side chain is necessary. A common strategy when using a Boc Nα-amino acid is to have an Fmoc group on the side chain, such as with Boc-Dap(Fmoc)-OH .[4] This allows for selective deprotection of the side chain with a base, while the rest of the Boc-protected peptide remains intact.[4]

Conversely, in an Fmoc-based synthesis, Fmoc-Dap(Boc)-OH is a standard choice.[1] The Boc group on the side chain is stable to the piperidine used for Nα-Fmoc removal but can be selectively cleaved with acid if on-resin modification is desired, although this is less common than side-chain deprotection in Boc-SPPS. More typically, the side-chain Boc group is removed during the final TFA cleavage cocktail.[5] For on-resin modifications in Fmoc-SPPS, alternatives like Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH are often preferred due to their milder and more orthogonal deprotection conditions.[5]

Expert Insight: The choice between a Boc or Fmoc strategy for incorporating Dap is often dictated by the overall peptide sequence. For peptides containing acid-sensitive residues, the milder deprotection conditions of the Fmoc strategy are generally favored.[6] However, for some hydrophobic or aggregation-prone sequences, the protonation of the N-terminus during the acidic deprotection step in Boc chemistry can help disrupt interchain hydrogen bonding and improve solvation, potentially leading to higher purity crude products.[3][7]

Chapter 2: Application in Constrained Peptides - Lactam Bridge Formation

Constraining a peptide's conformation, for instance by inducing an α-helical structure, can significantly enhance its biological activity, stability, and cell permeability.[8] A side-chain-to-side-chain lactam bridge is a common and effective method to achieve this.[8] Here, we compare the performance of Boc-Dap(Boc)-OH with another widely used amino acid for this purpose, Boc-L-glutamic acid (Boc-Glu-OH), in the context of forming an (i, i+4) lactam bridge.

Comparative Building Blocks for Lactam Bridge Formation
Building BlockRole in Lactam BridgeOrthogonal PartnerKey AdvantagesPotential Challenges
Boc-Dap(Fmoc)-OH Amine donorBoc-Glu(OAll)-OHProvides a flexible and commonly used bridge length. The Fmoc/Alloc pair offers excellent orthogonality for selective deprotection.Requires two non-standard amino acid derivatives.
Boc-Lys(Fmoc)-OH Amine donorBoc-Asp(OAll)-OH or Boc-Glu(OAll)-OHWell-established chemistry with predictable outcomes. Longer side chain offers different conformational possibilities.Can be prone to side reactions if deprotection/coupling is not optimized.
Hydrocarbon Staple N/A (Alkene side chains)N/A (Alkene side chains)Creates a highly stable, non-hydrolyzable bridge. Can significantly improve helicity and cell penetration.[9]Requires specialized olefin-bearing amino acids and a ruthenium-catalyzed ring-closing metathesis step on-resin.[10]
Experimental Protocol: On-Resin Lactam Bridge Formation using Boc-Dap(Fmoc)-OH and Boc-Glu(OAll)-OH

This protocol outlines the synthesis of a model (i, i+4) lactam-bridged peptide using a Boc-SPPS strategy.

Workflow Diagram:

G cluster_0 Boc-SPPS Elongation cluster_1 Orthogonal Deprotection cluster_2 On-Resin Cyclization cluster_3 Final Cleavage Start Start with Rink Amide Resin Elongate Elongate peptide chain using standard Boc-SPPS cycles Start->Elongate Incorporate_Glu Couple Boc-Glu(OAll)-OH Elongate->Incorporate_Glu Elongate_Spacer Couple 3 spacer amino acids Incorporate_Glu->Elongate_Spacer Incorporate_Dap Couple Boc-Dap(Fmoc)-OH Elongate_Spacer->Incorporate_Dap Elongate_Final Couple remaining N-terminal amino acids Incorporate_Dap->Elongate_Final Remove_Alloc On-resin Alloc deprotection: Pd(PPh3)4, PhSiH3 in DCM Elongate_Final->Remove_Alloc Remove_Fmoc On-resin Fmoc deprotection: 20% Piperidine in DMF Remove_Alloc->Remove_Fmoc Cyclize Couple side chains: HBTU, HOBt, DIEA in DMF Remove_Fmoc->Cyclize Cleave Cleave from resin and remove side-chain protecting groups: TFA cocktail Cyclize->Cleave Purify Purify by RP-HPLC Cleave->Purify

Caption: Workflow for on-resin lactam bridge formation.

Step-by-Step Methodology:

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Peptide Elongation: Synthesize the peptide sequence up to position i+4 using standard Boc-SPPS protocols. This involves cycles of TFA-mediated Boc deprotection, neutralization with Diisopropylethylamine (DIEA), and coupling of the next Boc-protected amino acid using an activator like HBTU.

  • Incorporation of Boc-Glu(OAll)-OH: Couple Boc-Glu(OAll)-OH at position i+4.

  • Spacer Incorporation: Couple the next three amino acids of the sequence.

  • Incorporation of Boc-Dap(Fmoc)-OH: Couple Boc-Dap(Fmoc)-OH at position i.

  • Completion of Linear Sequence: Continue with Boc-SPPS cycles to complete the N-terminal portion of the peptide.

  • Alloc Group Deprotection: Wash the resin thoroughly with DCM. Treat the resin with a solution of Pd(PPh3)4 (0.25 eq.) and phenylsilane (PhSiH3, 25 eq.) in DCM for 30 minutes. Repeat this step. Wash the resin with DCM and DMF.

  • Fmoc Group Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Dap side chain. Wash the resin with DMF and DCM.

  • Lactam Bridge Formation: In a separate vessel, pre-activate HBTU (3 eq.), HOBt (3 eq.) with DIEA (6 eq.) in DMF. Add this solution to the resin and allow the cyclization reaction to proceed for 4-6 hours. Monitor the reaction using a Kaiser test.

  • Final Cleavage and Purification: Wash the resin with DMF and DCM. Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Performance Comparison: Expected Outcomes
Performance MetricLactam Bridge (Dap-Glu)Hydrocarbon Staple (i, i+4)Rationale / Causality
Crude Purity 60-80%50-70%Lactam formation is generally a high-yielding reaction on-resin.[11] Ring-closing metathesis for stapling can sometimes be less efficient and may require more optimization, potentially leading to more side products.[9]
Isolated Yield 15-30%10-25%The additional steps of orthogonal deprotection and on-resin cyclization for the lactam bridge can lead to some loss of peptide from the resin. Hydrocarbon stapling also involves an extra on-resin reaction step and can have lower coupling efficiencies for the bulky non-natural amino acids.[12]
Bridge Stability Good (Amide bond)Excellent (C-C bond)The amide bond of the lactam bridge is stable under most physiological conditions but can be susceptible to enzymatic cleavage. The carbon-carbon bond of the hydrocarbon staple is exceptionally stable and resistant to proteolysis.[9]
Synthetic Complexity ModerateHighLactam bridging uses relatively standard peptide chemistry. Hydrocarbon stapling requires specialized amino acids and a metal-catalyzed reaction, which can be more complex to set up and optimize.[10]

Chapter 3: Application in Bioconjugation - Crafting Stable Linkers

The β-amino group of Dap provides an excellent attachment point for payloads such as drugs, imaging agents, or PEG chains. This makes Boc-Dap(Boc)-OH a valuable building block for creating linkers in bioconjugates like Antibody-Drug Conjugates (ADCs). Here, we compare a Dap-based linker with the widely used maleimide-based linkers.

Comparative Building Blocks for Bioconjugation
Linker TypeReactive MoietyKey AdvantagesPotential Challenges
Boc-Dap(Boc)-OH based Amine (after deprotection)Forms a stable amide bond with a payload's carboxylic acid. Good biocompatibility.Requires activation of the payload's carboxyl group. The resulting linker may be susceptible to proteolysis depending on the adjacent amino acids.
Maleimide-based (e.g., SMCC) MaleimideHighly specific reaction with thiols (e.g., from cysteine residues). Widely used in commercial ADCs.[]The resulting thiosuccinimide linkage can be unstable in plasma and undergo a retro-Michael reaction, leading to premature payload release.[14]
Click Chemistry (e.g., Boc-Lys(N3)-OH) AzideBioorthogonal reaction with alkynes, offering high specificity and efficiency.[12]Requires incorporation of an azide-modified amino acid and a copper-catalyzed reaction, which may not be suitable for all biomolecules.
Experimental Protocol: Synthesis of a Peptide-Payload Conjugate using Boc-Dap(Fmoc)-OH

This protocol describes the synthesis of a peptide intended for conjugation to a carboxylic acid-containing payload.

Workflow Diagram:

G cluster_0 Boc-SPPS Synthesis cluster_1 Side-Chain Deprotection cluster_2 Payload Conjugation cluster_3 Final Processing Start Start with appropriate resin Elongate Synthesize peptide backbone using Boc-SPPS Start->Elongate Incorporate_Dap Couple Boc-Dap(Fmoc)-OH at desired conjugation site Elongate->Incorporate_Dap Complete_Peptide Complete peptide synthesis Incorporate_Dap->Complete_Peptide Remove_Fmoc On-resin Fmoc deprotection: 20% Piperidine in DMF Complete_Peptide->Remove_Fmoc Activate_Payload Activate payload-COOH with HBTU/DIEA Remove_Fmoc->Activate_Payload Conjugate Couple activated payload to Dap side-chain amine Activate_Payload->Conjugate Cleave Cleave conjugate from resin with TFA cocktail Conjugate->Cleave Purify Purify by RP-HPLC Cleave->Purify

Caption: Workflow for on-resin payload conjugation to a Dap residue.

Step-by-Step Methodology:

  • Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Boc-SPPS, incorporating Boc-Dap(Fmoc)-OH at the desired conjugation site.

  • Fmoc Deprotection: Once the linear peptide is fully assembled, treat the resin with 20% piperidine in DMF for 20 minutes to selectively deprotect the β-amino group of the Dap residue. Wash the resin thoroughly with DMF and DCM.

  • Payload Activation: In a separate vial, dissolve the carboxylic acid-containing payload (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • On-Resin Conjugation: Add the activated payload solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. Monitor for the disappearance of free amines using the Kaiser test.

  • Cleavage and Purification: Wash the resin extensively with DMF and DCM. Cleave the peptide-payload conjugate from the resin using a TFA cocktail. Purify the crude product by RP-HPLC.

Performance Comparison: Expected Outcomes
Performance MetricDap-based Amide LinkageMaleimide-based Thioether LinkageRationale / Causality
Conjugation Efficiency >90%>95%Both reactions are generally efficient. Maleimide-thiol reactions are often faster and can be performed at lower concentrations.
Linker Stability in Plasma HighModerate to LowThe amide bond is generally stable to hydrolysis. The thiosuccinimide linkage from a maleimide reaction is known to be susceptible to a retro-Michael reaction, which can be mitigated by linker design but remains a concern.[14]
Versatility HighModerateThe amine on Dap can be functionalized in numerous ways (acylation, alkylation, etc.). Maleimides are primarily restricted to reacting with thiols.
Payload Requirement Carboxylic AcidThiolThe choice of linker is dictated by the available functional groups on the payload molecule.

Conclusion and Future Outlook

Boc-Dap(Boc)-OH and its orthogonally protected derivatives, such as Boc-Dap(Fmoc)-OH, are undeniably powerful tools in the peptide chemist's arsenal. This guide has demonstrated their utility and benchmarked their performance in two key applications: forming stabilizing lactam bridges in constrained peptides and creating robust amide-based linkages in bioconjugates.

For the synthesis of constrained peptides , Dap-based lactam bridges offer a reliable and synthetically accessible method that yields peptides of good purity. While hydrocarbon stapling may provide superior enzymatic stability, the complexity and cost of this technique make Dap-based cyclization an excellent and often preferred alternative.

In the realm of bioconjugation , the stability of the amide bond formed with the Dap side chain presents a significant advantage over the potentially reversible thioether linkage of maleimide-based linkers. As the demand for more stable and effective ADCs and other targeted therapeutics grows, the use of Dap and other amino acid-based linkers is likely to become increasingly prevalent.

The ultimate decision of which modified amino acid to employ will always be context-dependent, factoring in the specific peptide sequence, the desired modification, and the intended biological application. By understanding the underlying chemical principles and the causal relationships between structure and performance, researchers can make informed decisions to accelerate their research and development efforts.

References

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  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [URL: https://www.mdpi.com/1420-3049/23/9/2290]
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  • PubMed. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. [URL: https://pubmed.ncbi.nlm.nih.gov/31830911/]
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  • PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [URL: https://pubmed.ncbi.nlm.nih.gov/23553961/]
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Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to provide you with a comprehensive, scientifically-grounded guide for the proper disposal of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid. This document moves beyond a simple checklist, delving into the chemical principles and regulatory frameworks that inform these procedures. Our goal is to empower your laboratory with the knowledge to manage chemical waste safely, efficiently, and in full compliance with environmental standards, thereby building a foundation of trust and safety in your research operations.

Hazard Assessment and Chemical Profile

This compound is a derivative of 2,3-diaminopropionic acid, where both amino groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2][3] Understanding the nature of the Boc protecting group is critical to assessing disposal risks.

  • Core Structure : The parent molecule, 2,3-diaminopropionic acid, is a non-proteinogenic amino acid.[1][3]

  • Boc Protecting Group : The Boc group is notoriously labile under acidic conditions.[4][5][6] Upon exposure to strong acids (e.g., trifluoroacetic acid or hydrochloric acid), it decomposes into isobutene and carbon dioxide, regenerating the free amine.[4][5] This reactivity is the primary chemical hazard consideration during disposal, as inadvertent mixing with acidic waste streams could lead to gas evolution and pressure buildup in a sealed container.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or disposing of the chemical, ensure all appropriate safety measures are in place. Adherence to these protocols is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes of contaminated solvents.[7][9]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not generally required if handled in a well-ventilated area.Use a NIOSH-approved respirator if creating fine dust or aerosols is unavoidable.[9][10]

Engineering Controls: Always handle solid this compound in a well-ventilated area.[7] For weighing or transferring quantities that may produce dust, a chemical fume hood is recommended to minimize inhalation risk.[11]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must follow the principles of hazardous waste management, focusing on proper segregation, containment, and labeling.[12][13] Sink or trash disposal is strictly prohibited for this type of synthetic organic chemical.[14]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.[15]

  • Uncontaminated Solid Waste : If the compound is unused, expired, or is a residual solid that has not been contaminated with other hazardous materials (e.g., solvents), it should be collected as Solid Chemical Waste .

  • Contaminated Waste : If the compound is mixed with or has contaminated other materials, the entire mixture must be characterized based on its most hazardous component.

    • With Non-Halogenated Solvents (e.g., ethanol, acetone): Collect as Flammable Liquid Waste .

    • With Halogenated Solvents (e.g., dichloromethane): Collect as Halogenated Solvent Waste .

    • With Acids : DO NOT mix directly with acidic waste. The acid-lability of the Boc group will cause the release of CO2 and isobutene gas.[4][6] If an experimental process results in an acidic mixture, it must be neutralized to a pH between 5.5 and 10.5 before combining with other waste streams, or collected in a separate, vented container clearly labeled as "Acidic Organic Waste".[14][15]

Step 2: Container Selection and Management

Choosing the correct waste container is essential for safe storage and transport.[16][17]

  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[15][18] The container must be clean, in good condition, and compatible with the waste type.[17] Never use food-grade containers.[15]

  • Affix a Hazardous Waste Label : As soon as you designate a container for waste, label it. The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[13] If it is a mixed waste, list all constituents.

  • Keep Containers Closed : Waste containers must be securely capped at all times, except when adding waste.[12][15] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[18] For solids, leave at least one inch of headroom.[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup by your institution's Environmental Health & Safety (EH&S) department.[12][13][15]

  • The SAA must be under the control of laboratory personnel and clearly marked.[18]

  • Store incompatible waste types separately, using secondary containment (such as spill trays) to prevent mixing in case of a leak.[16][17]

  • Adhere to your institution's and local regulations regarding the maximum volume of waste (e.g., 55 gallons) and accumulation time allowed in an SAA.[12][19]

The following diagram illustrates the decision-making workflow for proper waste segregation.

G Disposal Workflow for this compound cluster_final Final Disposal start Waste Generated: This compound decision_contamination Is the waste contaminated with other chemicals? start->decision_contamination node_solid_waste Collect as: SOLID CHEMICAL WASTE decision_contamination->node_solid_waste No node_mixed_waste Characterize waste based on the most hazardous contaminant decision_contamination->node_mixed_waste Yes end_pickup Store in designated SAA and arrange for EH&S pickup node_solid_waste->end_pickup Check for Halogens decision_solvent Contaminated with Solvent? node_mixed_waste->decision_solvent decision_other Contaminated with other hazardous material? decision_solvent->decision_other No node_halogenated Collect as: HALOGENATED SOLVENT WASTE decision_solvent->node_halogenated Yes (Halogenated) Check for Halogens node_non_halogenated Collect as: NON-HALOGENATED (FLAMMABLE) WASTE decision_solvent->node_non_halogenated Yes (Non-Halogenated) node_consult_sds Consult SDS of contaminant and EH&S for proper disposal stream decision_other->node_consult_sds Yes Check for Halogens node_halogenated->end_pickup Check for Halogens node_non_halogenated->end_pickup node_consult_sds->end_pickup Check for Halogens

Caption: Decision workflow for segregating waste containing this compound.

Step 4: Arranging Final Disposal
  • Contact EH&S : Once your waste container is full or has been in storage for the maximum allowable time, contact your institution's EH&S department (or equivalent) to schedule a hazardous waste pickup.[12]

  • Documentation : Ensure all necessary paperwork or electronic logs are completed as required by your institution and local regulations. Hazardous waste must be tracked from its point of generation to its final disposal.[13]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[7]

  • Ventilate : Ensure the area is well-ventilated.[7]

  • Contain : For a solid spill, prevent dust from becoming airborne. Carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid creating dust clouds.[9] Place the collected material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Seek Medical Attention :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[9]

    • Skin Contact : Wash the affected area thoroughly with soap and water.[7][9]

    • Inhalation : Move the person to fresh air.[7]

    • In all cases of significant exposure, or if irritation persists, seek medical attention and provide the Safety Data Sheet (SDS) if available.[9]

Waste Minimization

A core principle of modern laboratory management is the reduction of chemical waste.[12]

  • Source Reduction : Order only the quantity of chemical needed for your experiments.[12]

  • Scale Reduction : Reduce the scale of experiments whenever possible to minimize the volume of waste generated.[12]

  • Inventory Management : Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.[16]

By adhering to these detailed procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

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Personal protective equipment for handling 2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Among the vast array of building blocks available to chemists, protected amino acids such as this compound are fundamental. While this compound may not be classified as hazardous, a deep-seated commitment to safety is the hallmark of exemplary scientific practice.[1][2] The toxicological properties of many research chemicals are not fully understood, and therefore, a cautious and well-informed approach to handling is paramount.[1] This guide provides essential safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Prudent Approach

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is a foundational principle of laboratory safety.[7] The following table outlines the recommended PPE for handling this compound.

Protection Level Required PPE Specific Recommendations Rationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.Protects against splashes and airborne particles.[3][5][7]
Hand ProtectionDisposable nitrile gloves.Provides a barrier against skin contact. Double gloving is recommended for extended operations.[7][8]
Protective ClothingStandard laboratory coat.Shields skin and personal clothing from spills.[7]
FootwearClosed-toe shoes.Protects feet from spills and falling objects.[7][8]
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.Necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[5]

Operational Plan: From Weighing to Waste

A clear and methodical workflow is essential to minimize exposure and prevent accidents. The following step-by-step guide outlines the safe handling of this compound.

Preparation and Weighing
  • Work Area Preparation : Ensure your workspace is clean and uncluttered. It is best practice to work in a certified chemical fume hood, especially when handling powders.[9]

  • Donning PPE : Put on your lab coat, safety goggles, and gloves before handling the chemical.[7]

  • Weighing : Carefully weigh the desired amount of the compound. To prevent the powder from becoming airborne, avoid creating dust.[9] If a fume hood is not available, a balance enclosure can provide an additional layer of protection.[10]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Ensure safety gear is on weigh Weigh Compound don_ppe->weigh Proceed to handling transfer Transfer to Reaction weigh->transfer Use appropriate tools decontaminate Decontaminate Work Area transfer->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose Segregate waste doff_ppe Doff PPE dispose->doff_ppe Final step

Caption: Workflow for handling this compound.

Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Minor Spills : For small spills of the solid material, ensure the area is well-ventilated.[11] Wearing your full PPE, gently sweep the powder into a designated waste container, taking care not to create dust.[1] The area should then be decontaminated.

  • Major Spills : In the case of a larger spill, evacuate the immediate area and alert your supervisor or safety officer.[12] Only trained personnel should handle major chemical spills.[13]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

  • Chemical Waste : Unused this compound and any solutions containing it should be disposed of as chemical waste.[1] Do not pour chemicals down the drain.[10]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[7][14]

First Aid: Immediate Actions

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][16] Seek prompt medical attention.

  • Skin Contact : Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[5][15] If irritation persists, seek medical advice.

  • Inhalation : If the powder is inhaled, move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.[3][16]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

  • Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid - Benchchem. (n.d.).
  • Personal protective equipment for handling t-Boc-Aminooxy-PEG7-methane - Benchchem. (n.d.).
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).
  • Guide for Chemical Spill Response. (n.d.).
  • Spill Response - Chemicals - CCOHS. (2023, June 14).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid Safety Data Sheet - TCI AMERICA. (2018, July 6).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Chemical Spill Clean-Up | TBEP Labs. (n.d.).
  • General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
  • (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid-SDS-MedChemExpress. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid - AK Scientific, Inc. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Personal Protective Equipment (PPE) – Biorisk Management. (n.d.).
  • MSDS of (S)-2-((Tert-butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid - Capot Chemical. (2025, December 30).
  • Safety Data Sheet - Sigma-Aldrich. (2024, July 13).
  • Safety Data Sheet - Fisher Scientific. (2014, December 22).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid Safety Data Sheet - TCI AMERICA. (n.d.).
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid-SDS-MedChemExpress. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.